S-Allyl-D-cysteine
Descripción
Propiedades
IUPAC Name |
(2S)-2-amino-3-prop-2-enylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAHNWWNDFHPOH-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S-Allyl-L-cysteine: A Comprehensive Technical Guide on its Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Allyl-L-cysteine (SAC) is a water-soluble organosulfur compound derived from garlic (Allium sativum), and is particularly abundant in aged garlic extract. Unlike the pungent and unstable allicin found in fresh garlic, SAC is odorless, highly bioavailable, and stable.[1] These characteristics, coupled with a wide range of observed biological activities, have positioned SAC as a compound of significant interest for therapeutic development. This technical guide provides an in-depth overview of the biological properties of SAC, focusing on its antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects. The information is presented with quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to support further research and drug development endeavors.
Physicochemical Properties and Pharmacokinetics
SAC is a white crystalline powder with a molecular weight of 161.22 g/mol and the chemical formula C6H11NO2S. It is highly soluble in water and exhibits excellent stability. Studies in animal models have demonstrated high oral bioavailability of SAC. Following oral administration, SAC is well-absorbed and undergoes metabolism primarily through N-acetylation and S-oxidation. The resulting metabolites are then excreted in the urine.
Antioxidant Properties
SAC exhibits potent antioxidant properties through multiple mechanisms, including direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defense systems.[2]
Direct Radical Scavenging Activity
SAC has been shown to directly scavenge various free radicals, thereby mitigating oxidative stress. The radical scavenging capacity of SAC has been quantified in several in vitro assays.
| Antioxidant Assay | IC50 Value of SAC | Reference Compound | IC50 Value of Reference |
| DPPH Radical Scavenging | 58.43 mg/L (pyrene-labeled SAC) | Vitamin C | 5.72 mg/L |
| Hydroxyl Radical (•OH) Scavenging | 8.16 mg/L (pyrene-labeled SAC) | Vitamin C | 1.67 mg/L |
Table 1: In vitro radical scavenging activity of S-Allyl-L-cysteine.[3]
Enhancement of Endogenous Antioxidant Enzymes
SAC upregulates the expression and activity of key antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4] This is primarily mediated through the activation of the Nrf2 signaling pathway. In a study using a mouse model of forced swimming test-induced oxidative stress, administration of SAC (120 mg/kg) led to a significant enhancement of GPx activity in the prefrontal cortex.[4]
Anti-inflammatory Effects
SAC has demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[5] By suppressing the activation of NF-κB, SAC reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5] In a rat model of sepsis induced by lipopolysaccharide (LPS), treatment with SAC at doses of 50 and 100 mg/kg significantly reduced serum levels of TNF-α and NF-κB.[5]
Neuroprotective Properties
The neuroprotective effects of SAC are attributed to its antioxidant and anti-inflammatory activities, as well as its ability to modulate specific signaling pathways involved in neuronal survival. SAC has been shown to protect against neurotoxicity in models of cerebral ischemia and neurodegenerative diseases.[6] The activation of the Nrf2-dependent antioxidant response is a key mechanism underlying its neuroprotective effects.[6]
Cardioprotective Effects
SAC exerts cardioprotective effects by mitigating ischemia-reperfusion injury and reducing the risk of myocardial infarction.[7] In a rat model of acute myocardial infarction, pretreatment with SAC (50 mg/kg/day) for 7 days significantly reduced infarct size and lowered mortality.[7] These protective effects are linked to its antioxidant properties and its ability to enhance neovasculogenesis.[8] Daily intake of SAC at dosages of 0.2 and 2 mg/kg body weight has been shown to significantly enhance c-kit protein levels in vivo, a marker associated with neovascularization.[8]
Anticancer Activity
SAC has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models. Its anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9][10]
In Vitro Anticancer Activity
| Cell Line | Cancer Type | Effect of SAC | Concentration/Dosage |
| HTB5, HTB9, JON, UMUC14, T24, T24R2 | Bladder Cancer | Inhibition of proliferation, induction of apoptosis and S-phase cell cycle arrest | Dose-dependent |
| SJ-N-KP, IMR5 | Neuroblastoma | Anti-proliferative effects, induction of apoptosis | 20 mM |
| A549 | Non-Small-Cell Lung Carcinoma | Inhibition of proliferation | Not specified |
| C6 | Glioma | Antiproliferative and apoptotic effects | IC50 dose of 50 µM |
Table 2: In vitro anticancer effects of S-Allyl-L-cysteine on various cancer cell lines.[9][10][11][12]
In Vivo Anticancer Activity
In a mouse xenograft model of human non-small-cell lung carcinoma, consumption of SAC was found to significantly inhibit tumor growth.[10]
Key Signaling Pathways Modulated by S-Allyl-L-cysteine
The biological effects of SAC are mediated through its interaction with several key signaling pathways, most notably the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
SAC is a potent activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[[“]][[“]] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by SAC, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes.
NF-κB Signaling Pathway
SAC inhibits the pro-inflammatory NF-κB signaling pathway. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. SAC has been shown to prevent the degradation of IκB, thereby blocking NF-κB activation.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of an antioxidant.
-
Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Dissolve SAC in a suitable solvent to prepare a stock solution and then make serial dilutions to obtain various concentrations.
-
Assay Procedure: Mix a specific volume of the SAC solution with a specific volume of the DPPH solution in a microplate well or a cuvette.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of SAC.[15]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of SAC and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).[11][16]
Western Blotting for Nrf2 Activation
Western blotting is used to detect the levels of specific proteins in a sample. To assess Nrf2 activation, the levels of Nrf2 in the nuclear fraction of cell lysates are measured.
-
Cell Treatment and Lysis: Treat cells with SAC for the desired time. Harvest the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running the nuclear lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of Nrf2 protein.[17]
Conclusion
S-Allyl-L-cysteine exhibits a remarkable array of biological properties, making it a promising candidate for the development of novel therapeutics for a variety of diseases. Its potent antioxidant and anti-inflammatory effects, mediated through the modulation of the Nrf2 and NF-κB signaling pathways, underpin its neuroprotective, cardioprotective, and anticancer activities. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this valuable natural compound. Continued investigation into the precise molecular mechanisms and clinical efficacy of SAC is warranted to fully realize its promise in human health.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-allylcysteine mediates cardioprotection in an acute myocardial infarction rat model via a hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-allylcysteine Improves Blood Flow Recovery and Prevents Ischemic Injury by Augmenting Neovasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. selleckchem.com [selleckchem.com]
- 13. consensus.app [consensus.app]
- 14. consensus.app [consensus.app]
- 15. benchchem.com [benchchem.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
Synthesis and characterization of S-Allyl-D-cysteine
An In-Depth Technical Guide to the Synthesis and Characterization of S-Allyl-D-cysteine
Introduction
This compound (SADC) is the D-enantiomer of S-allyl-cysteine (SAC), an organosulfur compound naturally found in garlic (Allium sativum). While the L-enantiomer (S-Allyl-L-cysteine) is more abundant in nature and has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties, the synthesis and characterization of the D-enantiomer are of significant interest for stereospecific biological and pharmaceutical research.[1][2][3] The unique stereochemistry of this compound may offer different pharmacokinetic profiles and biological activities, making it a valuable molecule for drug development and metabolic studies.
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, data summaries, and workflow visualizations to facilitate its practical application in a laboratory setting.
Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through the allylation of D-cysteine. This involves a nucleophilic substitution reaction where the thiol group of D-cysteine attacks an allyl halide, typically allyl bromide, in a basic solution.[4][5]
Experimental Protocol: Allylation of D-Cysteine
This protocol is adapted from established methods for the synthesis of S-Allyl-L-cysteine.[4]
Materials:
-
D-cysteine hydrochloride
-
Allyl bromide
-
Ammonium hydroxide (NH₄OH), 2M solution
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: Dissolve D-cysteine hydrochloride (e.g., 1 g, 6.34 mmol) in a 2M ammonium hydroxide solution (e.g., 20 mL). The basic solution deprotonates the thiol group, forming a thiolate anion which is a more potent nucleophile.
-
Addition of Allyl Bromide: To the D-cysteine solution, add allyl bromide (e.g., 1.15 g, 0.823 mL, 9.51 mmol) dropwise while stirring.
-
Reaction: Stir the resulting mixture vigorously at room temperature for approximately 20-24 hours.[4] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure to precipitate the crude this compound as a white solid.
-
Purification: Filter the solid product and wash it sequentially with cold ethanol (e.g., 3 x 10 mL) and then deionized water to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified this compound under vacuum to yield the final product.
Synthesis Workflow
Caption: Figure 1: Synthesis Workflow for this compound.
Characterization of this compound
Once synthesized, the identity and purity of this compound must be confirmed using various analytical techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure of the synthesized compound. The ¹H NMR and ¹³C NMR spectra of this compound are expected to be identical to those of its L-enantiomer.
Table 1: Predicted ¹H NMR Spectral Data for this compound in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~5.85 | m | -CH=CH₂ |
| ~5.25 | m | -CH=CH₂ (trans) |
| ~5.20 | m | -CH=CH₂ (cis) |
| ~3.80 | t | α-CH |
| ~3.25 | d | -S-CH₂- |
| ~2.95 | m | β-CH₂ |
Data is predicted and may vary based on solvent and instrument parameters.[6][7]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~173.0 | C=O (Carboxyl) |
| ~134.0 | -CH= |
| ~118.0 | =CH₂ |
| ~55.0 | α-CH |
| ~35.0 | -S-CH₂- |
| ~33.0 | β-CH₂ |
Data is predicted and may vary based on solvent and instrument parameters.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique used for this analysis.
Table 3: Mass Spectrometry Data for S-Allyl-cysteine
| Ion | m/z (mass-to-charge ratio) | Method |
|---|---|---|
| [M+H]⁺ | 162.06 | ESI-MS |
| [M-H₂O+H]⁺ | 145.03 | ESI-MS |
M represents the parent molecule. Data is based on the analysis of S-Allyl-L-cysteine and is expected to be identical for the D-enantiomer.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized this compound and for its quantification in various matrices. A reversed-phase C18 column is typically used.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Analytical Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
Mobile Phase:
-
A common mobile phase is a mixture of acetonitrile and water (e.g., 70:30, v/v), often with a small amount of an acid like formic acid (0.1%) to improve peak shape.[9][10] An isocratic elution is often sufficient.[9]
Procedure:
-
Sample Preparation: Prepare a standard solution of the synthesized this compound in the mobile phase at a known concentration (e.g., 10-50 µg/mL).
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the HPLC column.[9][10]
-
Detection: Monitor the elution at a specific wavelength, typically around 210-254 nm.[9]
-
Analysis: The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. The retention time for S-allyl cysteine is typically short, often under 5 minutes depending on the specific method.[9]
Characterization Workflow
Caption: Figure 2: Analytical Workflow for Characterization.
Biological Significance and Potential Signaling Pathways
S-Allyl-L-cysteine is known for its potent antioxidant activity, which is a key mechanism underlying its various health benefits.[2][3][11] It acts as a scavenger of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[11] While the specific pathways for this compound are yet to be fully elucidated, it is hypothesized to share similar antioxidant properties. Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Potential Antioxidant Signaling Pathway
The diagram below illustrates a simplified, hypothetical signaling pathway where this compound could mitigate cellular damage by reducing oxidative stress.
Caption: Figure 3: Hypothetical Antioxidant Mechanism.
Conclusion
This technical guide provides essential methodologies for the synthesis and characterization of this compound. The straightforward allylation of D-cysteine offers a reliable route to obtain this compound, and its structure and purity can be rigorously confirmed using standard analytical techniques such as NMR, MS, and HPLC. The potential biological activities of this compound, particularly its antioxidant capacity, make it a compound of great interest for further investigation in drug discovery and development. The detailed protocols and workflows presented herein serve as a valuable resource for researchers venturing into the study of this specific stereoisomer.
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034323) [hmdb.ca]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034323) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. bezmialemscience.org [bezmialemscience.org]
- 10. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In vitro activity of S-Allyl-D-cysteine
An In-Depth Technical Guide to the In Vitro Activity of S-Allyl-L-cysteine
Introduction
S-Allyl-L-cysteine (SAC) is the most abundant and bioactive organosulfur compound found in aged garlic extract (AGE).[1][2][3] Unlike the oil-soluble compounds in fresh garlic, SAC is water-soluble, odorless, and stable, with high bioavailability.[4][5] Over the past decades, extensive in vitro research has established SAC as a potent agent with a wide spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[6][7] Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways involved in cell proliferation, apoptosis, oxidative stress, and inflammation.[8][9]
This technical guide provides a comprehensive overview of the core in vitro activities of SAC, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular mechanisms and workflows for researchers, scientists, and drug development professionals.
Anticancer Activity
SAC has demonstrated significant anticancer effects across a variety of cancer cell lines.[2][8] Its primary mechanisms of action involve the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.[2][8][10]
Data Presentation: Proliferation Inhibition and Apoptosis Induction
The cytotoxic and pro-apoptotic effects of SAC have been quantified in numerous studies, with IC50 values and apoptosis rates varying depending on the cancer cell type and experimental conditions.
| Cell Line | Cancer Type | Concentration / Dosage | Incubation Time | Observed Effect | Reference |
| A2780 | Ovarian Cancer | 1-100 mmol/L | 48 h | IC50 ≈ 25 mmol/L | [10] |
| A2780 | Ovarian Cancer | 1-100 mmol/L | 96 h | IC50 < 6.25 mmol/L | [10] |
| SJ-N-KP | Neuroblastoma | 20 mM | 48 h | 48.0% apoptotic cells (Annexin V+) | [1] |
| IMR5 | Neuroblastoma | 20 mM | 48 h | 50.1% apoptotic cells (Annexin V+) | [1] |
| MCF-7 | Breast Adenocarcinoma | 2.24 - 4.50 mM | 24 h | 13% - 25% reduction in cell viability | [11] |
| T24, T24R2, etc. | Bladder Cancer | Dose-dependent | 48 h | Significant inhibition of proliferation and colony formation | [2] |
| C6 | Rat Glioma | 50 µM | 24 h | IC50 dose determined; decreased cell viability | [12][13] |
Signaling Pathways in Anticancer Activity
SAC-induced apoptosis is often mediated through the intrinsic mitochondrial pathway. It modulates the expression of the Bcl-2 family of proteins, decreasing the level of anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax.[2][10] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization, release of cytochrome c into the cytoplasm, and subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[1][2][14] Furthermore, SAC can induce cell cycle arrest, often in the G1/S or S phase, by downregulating cyclins such as Cyclin B1, D1, and E1.[2][10] In some cancer models, these effects are linked to the inhibition of survival pathways like the PI3K/Akt signaling pathway.[2][10]
Caption: SAC-induced intrinsic apoptosis pathway in cancer cells.
Antioxidant Activity
SAC is a potent antioxidant, a property central to many of its protective effects.[7] It acts through multiple mechanisms: direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), enhancement of endogenous antioxidant enzyme activity, and activation of the Nrf2 signaling pathway.[3]
Data Presentation: ROS Scavenging and Cytoprotection
The antioxidant capacity of SAC has been demonstrated in various in vitro models, where it effectively reduces oxidative stress induced by various stimuli.
| Cell Line / System | Inducer / Assay | SAC Concentration | Observed Effect | Reference |
| HepG2 Cells | 1 mM H₂O₂ | 100 µM | ROS levels reduced to 1.2-fold over control (vs. 1.7-fold with H₂O₂ alone) | [15] |
| HepG2 Cells | 1 mM H₂O₂ | 150 µM | ROS levels reduced to 1.0-fold over control | [15] |
| Porcine Oocytes | In vitro culture | 0.1 - 1.0 mM | Significant ROS reduction after 24h (82-91%) and 48h (86-99%) | [16][17] |
| Porcine Zygotes | In vitro culture | 0.1 - 1.0 mM | Maintained reduced ROS levels 22h post-activation (57-66% reduction) | [17] |
| DPPH Radical | Chemical Assay | 58.43 mg/L | Equivalent ORAC activity to 5.72 mg/L Vitamin C | [18] |
| Hydroxyl Radical | Chemical Assay | 8.16 mg/L | Equivalent ORAC activity to 1.67 mg/L Vitamin C | [18] |
Signaling Pathway: Nrf2-Dependent Antioxidant Response
A key mechanism for SAC's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[19][20] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. SAC can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1) and glutathione cysteine ligase (GCL).[15][19][20]
Caption: SAC activates the Nrf2-dependent antioxidant response.
Neuroprotective and Anti-inflammatory Activities
SAC exhibits significant neuroprotective and anti-inflammatory properties in vitro, primarily by mitigating oxidative stress, endoplasmic reticulum (ER) stress, and inhibiting pro-inflammatory signaling pathways.[6][21][22]
Data Presentation: Neuroprotection and Anti-inflammation
| Cell Line | Model / Stimulus | SAC Concentration | Observed Effect | Reference |
| Primary Neurons | Oxygen-glucose deprivation | Not specified | Protection against oxidative insults | [19] |
| SH-SY5Y Cells | 6-OHDA | 80 µg/mL (pre-incubation) | Increased cell viability by 144% | [21] |
| SH-SY5Y Cells | 6-OHDA | 5-80 µg/mL | Suppressed increase in pro-inflammatory TNF-α, IL-1, IL-8 | [21] |
| Chondrocytes | Oxidative Stress | Not specified | Downregulation of IL-1β, iNOS, Caspase-3, Caspase-9 | [23] |
| RAW264.7 Cells | IFNγ | Not specified | Decreased NF-κB transactivation and expression | [7] |
| HaCaT Keratinocytes | TNF-α (100 ng/mL) | 150 µmol/L | Inhibition of TNF-α-induced inflammation | [24] |
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
Inflammatory stimuli like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) activate signaling cascades involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).[7][25] SAC has been shown to inhibit the activation of MAPKs such as p38 and JNK, and block the activation and nuclear translocation of NF-κB.[7][24] This prevents the transcription of pro-inflammatory genes, leading to a reduction in the production of cytokines like TNF-α, IL-1β, and IL-6.[25][26]
Caption: SAC inhibits pro-inflammatory signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are protocols for key experiments commonly used to assess the activity of SAC.
Cell Viability / Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., neuroblastoma cells) in a 96-well plate at a desired density and allow them to adhere for 24 hours.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of SAC (e.g., 0, 1, 5, 10, 20, 30 mM) and a vehicle control.[1]
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) at 37°C in a humidified incubator.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/ml and incubate for 3 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-577 nm using a multi-mode plate reader.[1] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., 9.1×10⁴ cells/ml) in a 6-well plate and allow adherence for 24 hours. Treat with desired concentrations of SAC (e.g., 0, 10, 20 mM) for 48 hours.[1]
-
Cell Harvesting: Detach the cells, wash with cold PBS, and centrifuge at 400 x g for 2-5 minutes.[1]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) (e.g., 1 µg/ml each) and incubate for 10-15 minutes at room temperature in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Measurement (DCF-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
-
Cell Culture and Treatment: Culture cells (e.g., HepG2) and pre-treat with SAC (e.g., 100, 150 µM) for a specified time.
-
Induction of Oxidative Stress: Induce ROS production by adding an agent like H₂O₂ (e.g., 1 mM).[15]
-
Probe Loading: Wash the cells and incubate them with DCF-DA solution in the dark. DCF-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. The intensity is proportional to the intracellular ROS level.[15]
General Experimental Workflow
The in vitro assessment of SAC typically follows a structured workflow, from initial cytotoxicity screening to detailed mechanistic studies.
Caption: General workflow for in vitro evaluation of SAC.
Conclusion
S-Allyl-L-cysteine consistently demonstrates multifaceted therapeutic potential in a wide range of in vitro models. Its core activities—anticancer, antioxidant, neuroprotective, and anti-inflammatory—are underpinned by its ability to modulate fundamental cellular processes. SAC can trigger programmed cell death in malignant cells, protect healthy cells from oxidative and inflammatory damage, and activate endogenous defense mechanisms. The quantitative data and mechanistic pathways detailed in this guide highlight its promise as a lead compound for further investigation. The provided protocols offer a foundational framework for researchers aiming to explore and validate the diverse biological effects of this potent garlic-derived compound. Further research is warranted to translate these promising in vitro findings into effective therapeutic strategies.[8]
References
- 1. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. greenmedinfo.com [greenmedinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. S-allylcysteine, a garlic derivative, suppresses proliferation and induces apoptosis in human ovarian cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Induction of apoptosis by S-allylmercapto-L-cysteine, a biotransformed garlic derivative, on a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The antioxidative properties of S-allyl cysteine not only influence somatic cells but also improve early embryo cleavage in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The antioxidative properties of S-allyl cysteine not only influence somatic cells but also improve early embryo cleavage in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. On the antioxidant, neuroprotective and anti-inflammatory properties of S-allyl cysteine: An update | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. S-allyl cysteine alleviates nonsteroidal anti-inflammatory drug-induced gastric mucosal damages by increasing cyclooxygenase-2 inhibition, heme oxygenase-1 induction, and histone deacetylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanisms of S-Allyl-L-cysteine: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic potential of S-Allyl-L-cysteine (SAC), the most abundant and bioactive organosulfur compound in aged garlic extract. SAC is noted for its high bioavailability and stability, and it exerts a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] This document details the core signaling pathways modulated by SAC, presents quantitative data from key studies, outlines detailed experimental protocols, and provides visual representations of its mechanisms of action.
Antioxidant and Cytoprotective Mechanisms
The primary antioxidant effect of S-Allyl-L-cysteine is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[3][[“]] Additionally, SAC has been shown to directly scavenge a variety of reactive oxygen and nitrogen species (ROS/RNS).[5]
Activation of the Nrf2-ARE Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. SAC disrupts this interaction, allowing Nrf2 to translocate to the nucleus.[[“]] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, initiating the transcription of a suite of protective enzymes.[3][6] This activation is further amplified by SAC's ability to modulate upstream kinases, including the inhibition of p38 MAPK and the enhancement of ERK1/2 and AKT phosphorylation.[[“]]
The downstream effects include the upregulation of Phase II detoxification and antioxidant enzymes such as heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), glutathione reductase (GR), catalase (CAT), and superoxide dismutase (SOD).[7]
Caption: S-Allyl-L-cysteine (SAC) promotes Nrf2 nuclear translocation by inhibiting Keap1.
Quantitative Data: Nrf2 Activation and Antioxidant Enzyme Activity
The following table summarizes the dose-dependent effects of SAC on Nrf2 activation and the activity of downstream antioxidant enzymes in various experimental models.
| Model System | Treatment | Outcome | Result (vs. Control) | Reference |
| Rat Brain | Chronic SAC (25-200 mg/kg/day for 90 days) | Nrf2 activation in hippocampus | Significant increase at all doses | [7] |
| Rat Brain | Chronic SAC (100 mg/kg/day for 90 days) | Nrf2 activation in striatum | Significant increase | [7] |
| Rat Brain | Chronic SAC (25-200 mg/kg/day for 90 days) | Increased Glutathione Peroxidase (GPx), Glutathione Reductase (GR), Catalase (CAT), and SOD activities | Dose-dependent increases, mainly in hippocampus and striatum | [7] |
| SH-SY5Y Cells | SAC (80 µg/mL) pre-treatment vs. 6-OHDA | Cell Viability | Increased by 144% | [8] |
| SH-SY5Y Cells | SAC pre-treatment vs. 6-OHDA | Antioxidant Levels (CAT, GSH, SOD) | Significantly increased | [8] |
Experimental Protocol: Western Blot for Nrf2 and HO-1 Expression
This protocol provides a representative method for assessing the effect of SAC on the expression of Nrf2 and its downstream target, HO-1.
-
Cell Culture and Treatment:
-
Plate target cells (e.g., primary neurons, HaCaT keratinocytes) at a density of 1x10^6 cells in a 10-cm dish.
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of SAC (e.g., 50 µM, 150 µM, 500 µM) or vehicle control (media) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction (Nuclear and Cytoplasmic):
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 400 µL of ice-cold lysis buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail).
-
Scrape cells and incubate on ice for 15 minutes.
-
Add 25 µL of 10% NP-40 and vortex vigorously for 10 seconds.
-
Centrifuge at 14,000 rpm for 45 seconds at 4°C. The supernatant contains the cytoplasmic extract.
-
Resuspend the nuclear pellet in 50 µL of ice-cold nuclear extraction buffer (e.g., Buffer C: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail).
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C. The supernatant is the nuclear extract.
-
-
SDS-PAGE and Western Blotting:
-
Load 15-20 µg of nuclear extract (for Nrf2) or cytoplasmic extract (for HO-1 and loading control) per lane on a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer proteins to a PVDF membrane at 100 V for 1-2 hours at 4°C.[10][11]
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control) diluted in blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times for 10 minutes each with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Quantify band intensity using densitometry software.
-
Anti-Inflammatory Mechanisms
SAC exerts potent anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.[13]
Inhibition of the NF-κB Signaling Pathway
In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus.[14] SAC has been shown to inhibit this cascade.[13] By preventing IκB degradation, SAC blocks NF-κB nuclear translocation and its subsequent binding to DNA, thereby downregulating the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[14][15] This effect is partly mediated by SAC's modulation of upstream MAPKs, including the inhibition of p38 and JNK pathways.[14]
Caption: SAC inhibits the NF-κB pathway by preventing IκB degradation and nuclear translocation.
Quantitative Data: Anti-Inflammatory Effects
The following table presents quantitative data on the inhibitory effects of SAC on inflammatory markers.
| Model System | Treatment | Measured Parameter | Result | Reference |
| HaCaT Keratinocytes | SAC (150 µM) + TNF-α (100 ng/mL) | Inhibition of TNF-α-induced cytokine expression | Significant inhibition | [14][16] |
| HaCaT Keratinocytes | SAC (150 µM) + TNF-α (100 ng/mL) | Inhibition of p38 and JNK activation | Significant inhibition | [14][15] |
| Jurkat T-cells | SAC + TNF-α or H₂O₂ | Inhibition of NF-κB activation | Dose-dependent inhibition | [13] |
| Indomethacin-induced Gastric Damage (in vivo) | SAC (low dose) | Expression of IL-1β, TNF-α, IL-6 | Significantly attenuated | [17] |
| SH-SY5Y Cells | SAC pre-treatment vs. 6-OHDA | Pro-inflammatory cytokine levels (TNF-α, IL-1, IL-8) | Suppressed the increase caused by 6-OHDA | [8] |
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is a key technique to directly assess the DNA-binding activity of NF-κB in nuclear extracts.[18]
-
Nuclear Protein Extraction:
-
Culture and treat cells (e.g., Jurkat T-cells, HUVECs) with an inflammatory stimulus (e.g., 10 ng/mL TNF-α for 30 minutes) with or without SAC pre-treatment (e.g., 1-10 mM for 24 hours).
-
Harvest cells and prepare nuclear extracts as described in the Western Blot protocol (Section 1.3).[9]
-
-
Oligonucleotide Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the consensus NF-κB binding site (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin or an infrared dye.[19][20]
-
Purify the labeled probe using a spin column to remove unincorporated nucleotides.[9]
-
-
Binding Reaction:
-
In a microfuge tube, combine the following on ice:
-
5-10 µg of nuclear extract.
-
1 µL of poly(dI-dC) (a non-specific competitor to reduce background).
-
4 µL of 5x binding buffer (e.g., 20% glycerol, 5 mM MgCl₂, 2.5 mM EDTA, 2.5 mM DTT, 250 mM NaCl, 50 mM Tris-HCl pH 7.5).
-
For competition assays, add a 50-fold molar excess of unlabeled ("cold") probe.
-
For supershift assays, add 1-2 µg of an antibody specific to an NF-κB subunit (e.g., p65 or p50).
-
-
Incubate at room temperature for 15-20 minutes.
-
Add 1 µL of the labeled probe (~20,000-50,000 cpm) and incubate for another 20-30 minutes at room temperature.[19][20]
-
-
Electrophoresis and Detection:
-
Add 2 µL of 6x loading buffer (non-denaturing).
-
Load samples onto a 6% non-denaturing polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 150-200 V for 1.5-2 hours.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radioactive signal.
-
Anticancer Mechanisms
SAC exhibits anticancer activity in various cancer models by inducing programmed cell death (apoptosis) and inhibiting cell proliferation through cell cycle arrest.[1][21]
Induction of Apoptosis and Cell Cycle Arrest
SAC promotes apoptosis through the intrinsic (mitochondrial) pathway. It modulates the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol. Cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[1]
Furthermore, SAC can induce cell cycle arrest, often in the S phase, by altering the expression of key cell cycle regulators like cyclins.[1][21]
Caption: SAC induces apoptosis via the mitochondrial pathway by altering the Bax/Bcl-2 ratio.
Quantitative Data: Anticancer Effects
The table below summarizes the cytotoxic and antiproliferative effects of SAC on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Treatment Duration | IC₅₀ / Effect | Reference |
| T24 | Bladder Cancer | CCK-8 | 72 h | ~50% viability at 50 mM | [21] |
| T24R2 (Cisplatin-Resistant) | Bladder Cancer | CCK-8 | 72 h | ~50% viability at 25 mM | [21] |
| T24R2 | Bladder Cancer | Flow Cytometry | 48 h | 3.12-fold increase in sub-G1 (apoptotic) population at 25 mM | [21] |
| MCF-7 | Breast Cancer | MTS | 24 h | IC₅₀ ≈ 2.24 mM; 25% viability reduction at 4.50 mM | [2][22] |
| MDA-MB-231 | Breast Cancer | MTS | 24 h | Significant viability decrease only at 4.50 mM | [2] |
| HL-60 | Leukemia | MTT | - | IC₅₀ ≈ 11.53 mM | [1] |
| K562 | Leukemia | MTT | - | IC₅₀ ≈ 10.03 mM | [1] |
| C6 Glioma | Glioblastoma | Viability Assay | 24 h | IC₅₀ ≈ 50 µM | [23] |
| RG2 Glioma | Glioblastoma | Viability Assay | 48 h | ~25% viability decrease at 25 µM | [24] |
Experimental Protocol: Cell Viability (MTT/CCK-8) Assay
This protocol outlines a standard method for assessing the dose- and time-dependent effects of SAC on cancer cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., T24, MCF-7) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[21]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
SAC Treatment:
-
Prepare a range of SAC concentrations (e.g., from 1 µM to 50 mM, depending on the cell line) in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the SAC-containing medium or vehicle control medium.
-
Incubate the plate for various time points (e.g., 24, 48, and 72 hours).[21]
-
-
MTT/CCK-8 Reagent Incubation:
-
At the end of each time point, add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
-
Measurement:
-
For CCK-8: Measure the absorbance directly at 450 nm using a microplate reader.[21]
-
For MTT: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes. Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
Plot the percentage of viability against the SAC concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion
S-Allyl-L-cysteine operates through a multi-pronged mechanism of action, fundamentally impacting core cellular pathways related to oxidative stress, inflammation, and apoptosis. Its ability to activate the Nrf2 antioxidant defense system, potently inhibit the pro-inflammatory NF-κB cascade, and induce apoptosis in cancer cells underscores its significant therapeutic potential. The data and protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the capabilities of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 10. assaygenie.com [assaygenie.com]
- 11. nacalai.com [nacalai.com]
- 12. origene.com [origene.com]
- 13. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. S-allyl cysteine inhibits TNF-α-induced inflammation in HaCaT keratinocytes by inhibition of NF- κB-dependent gene expression via sustained ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. S-allyl cysteine alleviates nonsteroidal anti-inflammatory drug-induced gastric mucosal damages by increasing cyclooxygenase-2 inhibition, heme oxygenase-1 induction, and histone deacetylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. med.upenn.edu [med.upenn.edu]
- 20. licorbio.com [licorbio.com]
- 21. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Investigation of the Anticancer Effect of S-Allyl-L Cysteine on the C6 Rat Glioma Cell Line in vitro in 2D- and 3D-Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Pharmacokinetics and metabolism of S-Allyl-D-cysteine
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of S-Allyl-L-cysteine
Introduction
S-Allyl-L-cysteine (SAC) is a water-soluble organosulfur compound and the most abundant bioactive constituent found in aged garlic extract (AGE).[1] Unlike the pungent and unstable compounds in fresh garlic, SAC is odorless, highly stable, and possesses significant bioavailability.[2] It is recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][3][4] A thorough understanding of its pharmacokinetic profile and metabolic fate is crucial for researchers, scientists, and drug development professionals seeking to harness its therapeutic potential. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of SAC, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Pharmacokinetics of S-Allyl-L-cysteine
The pharmacokinetic profile of SAC is distinguished by its excellent absorption, wide distribution, and a unique mechanism of metabolism and excretion that contributes to a long elimination half-life.
Absorption
SAC is exceptionally well-absorbed from the gastrointestinal tract following oral administration. Studies in various animal models consistently demonstrate high oral bioavailability, suggesting that it does not undergo significant first-pass metabolism in the liver.[5]
-
Rats: Bioavailability has been reported to be between 91% and 98%.[2][6]
-
Mice: Bioavailability has been measured at 103.0%.[2]
Peak plasma concentrations (Cmax) are typically reached within 30 minutes of oral administration in rats.[2]
Distribution
Following absorption, SAC distributes rapidly into various tissues. The highest concentrations are consistently found in the kidneys and liver, the primary organs involved in its metabolism and excretion.[2][7] It is also capable of crossing the blood-brain barrier, which is consistent with its observed neuroprotective effects.[2][8]
A study in rats administered a 50 mg/kg dose of SAC showed the following peak concentrations in various tissues:[2]
-
Kidney: 63.8 - 65.7 mg/kg
-
Liver: 50.1 - 58.1 mg/kg
-
Spleen: 42.2 - 43.3 mg/kg
-
Heart: 41.6 - 43.3 mg/kg
-
Lung: 34.2 - 35.1 mg/kg
-
Brain: 24.2 - 26.7 mg/kg
Metabolism
The metabolism of SAC is a multi-step process primarily involving N-acetylation and S-oxidation, with the liver and kidneys playing central roles.[9][10] The major identified metabolites are:
-
N-acetyl-S-allyl-L-cysteine (NAc-SAC): The principal metabolite.[9][10]
-
S-allyl-L-cysteine sulfoxide (SACS): Also known as alliin.
-
L-γ-glutamyl-S-allyl-L-cysteine (GGSAC). [5]
The transformation process involves several key steps. Ingested SAC is metabolized to NAc-SAC by acetyltransferase enzymes, which are abundant in the liver and kidney.[7] Part of the NAc-SAC is then deacetylated back to SAC by acylase enzymes, particularly in the kidney. This reversible reaction, coupled with extensive renal reabsorption of SAC, contributes significantly to its long retention in the body.[7]
S-oxidation of SAC to SACS and of NAc-SAC to NAc-SACS is another critical pathway, likely mediated by flavin-containing monooxygenases (FMOs).[11] NAc-SACS can be formed via two routes: the S-oxidation of NAc-SAC or the N-acetylation of SACS.[9][10]
Excretion
The primary route of excretion for SAC and its metabolites is through the urine.[6] However, unchanged SAC is minimally excreted (around 2.9% of the oral dose in rats).[6][7] The vast majority is eliminated in the form of its N-acetylated metabolites. In a study with rats, urinary excretion over 24 hours accounted for approximately 80% of the oral dose as NAc-SAC and 11% as NAc-SACS.[6][12]
A key feature of SAC's pharmacokinetics is its extensive renal reabsorption, evidenced by a very low renal clearance value (<0.01 L/h/kg in rats and dogs).[6][9][10] This reabsorption mechanism, combined with the deacetylation of NAc-SAC back to SAC in the kidney, creates a cycle that significantly prolongs the elimination half-life, which can be up to 12 hours in dogs.[5][9][10]
Quantitative Pharmacokinetic Data
The following tables summarize key quantitative data from pharmacokinetic studies of SAC in various animal models.
Table 1: Pharmacokinetic Parameters of S-Allyl-L-cysteine
| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Cmax (mg/L) | Tmax (min) | T1/2 (h) | Reference(s) |
|---|---|---|---|---|---|---|---|
| Rat | 5 | Oral | 98% | - | - | - | [6] |
| Rat | 25 | Oral | 96.8% | 24.4 | 30 | 2.6 | [2] |
| Rat | 50 | Oral | 95.6% | 56.0 | 30 | 2.5 | [2] |
| Rat | 100 | Oral | 91.0% | 100.1 | 30 | 2.7 | [2] |
| Dog | 2 | Oral | >90% | - | - | 12 |[9],[10] |
Table 2: Peak Tissue Concentrations (Cmax) of SAC in Rats (50 mg/kg Dose)
| Tissue | Cmax Oral (mg/kg) | Cmax IV (mg/kg) | Reference(s) |
|---|---|---|---|
| Kidney | 63.8 | 65.7 | [2] |
| Liver | 50.1 | 58.1 | [2] |
| Spleen | 42.2 | 43.3 | [2] |
| Heart | 41.6 | 43.3 | [2] |
| Lung | 34.2 | 35.1 | [2] |
| Brain | 24.2 | 26.7 |[2] |
Table 3: 24-Hour Urinary Excretion Profile in Rats (% of Oral Dose)
| Compound | Percentage of Dose | Reference(s) |
|---|---|---|
| S-Allyl-L-cysteine (SAC) | 2.9% | [6],[7] |
| N-acetyl-S-allyl-L-cysteine (NAc-SAC) | 80% | [6],[7] |
| N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS) | 11% |[6],[7] |
Experimental Protocols
The characterization of SAC's pharmacokinetics relies on robust in vivo studies and sensitive bioanalytical methods.
In Vivo Pharmacokinetic Study Protocol (Rodent Model)
-
Animal Models: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight before dosing but allowed access to water.
-
Dosing: SAC is dissolved in a suitable vehicle (e.g., water or saline) and administered via oral gavage (p.o.) or intravenous injection (i.v.) through the tail vein. Doses typically range from 5 mg/kg to 100 mg/kg.[2][6]
-
Sample Collection:
-
Blood: Serial blood samples (approx. 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 h) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine: For excretion studies, animals are housed in metabolic cages to allow for the collection of urine over a 24-hour period.
-
Tissues: For distribution studies, animals are euthanized at specific time points after dosing. Tissues of interest (liver, kidney, brain, etc.) are harvested, weighed, and homogenized before analysis.[2]
-
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters like Cmax, Tmax, AUC (Area Under the Curve), T1/2, and bioavailability (F%).
Bioanalytical Method: LC-MS/MS
The quantification of SAC and its metabolites in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
-
Sample Preparation: A simple protein precipitation step is typically sufficient. An aliquot of plasma (e.g., 50 µL) is mixed with a precipitating agent like methanol or acetonitrile (often containing an internal standard) at a ratio of 1:3 or 1:4. The mixture is vortexed and then centrifuged at high speed (e.g., 13,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[13] The resulting supernatant is collected for injection into the LC-MS/MS system.
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used for separation.[14]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile, both containing a modifier like formic acid (0.1%) or ammonium acetate, is employed to achieve chromatographic separation of SAC from its metabolites and endogenous matrix components.[13][14]
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For SAC, a common transition is m/z 162.0 → 145.0.[15]
-
-
Validation: The method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.[14][16]
Interaction with Signaling Pathways and Enzymes
SAC exerts its biological effects by modulating various cellular signaling pathways. It also shows a favorable profile regarding its interaction with major drug-metabolizing enzymes.
Signaling Pathways
-
Nrf2-Dependent Antioxidant Response: SAC has been shown to activate the Nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway.[17] It promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes, leading to their upregulation. This is a key mechanism behind its neuroprotective effects against oxidative stress and ischemic injury.[17]
-
PI3K/AKT/mTOR Pathway: In some cancer cell lines, SAC has been observed to induce autophagy by downregulating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[18]
-
Hydrogen Sulfide (H₂S) Pathway: SAC is considered a source of H₂S, a gaseous signaling molecule with potent vasodilatory and cardioprotective effects.[3] The cardioprotective action of SAC in models of myocardial infarction is believed to be mediated, at least in part, through the cystathionine γ-lyase (CSE)/H₂S pathway.[19]
Interaction with Cytochrome P450 (CYP) Enzymes
The potential for drug-drug interactions is a critical consideration in drug development. Studies using human liver microsomes have shown that SAC itself has little to no inhibitory effect on the five major CYP450 isoforms responsible for most drug metabolism: CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[20][21]
However, its N-acetylated metabolites can exhibit weak to moderate inhibition at high concentrations (around 1 mM).[20][21] For instance, NAc-SAC showed minor inhibition of CYP2D6, while trans-N-acetyl-S-1-propenyl-L-cysteine (a metabolite of a related compound in AGE) showed weak inhibition of CYP1A2, 2C19, 2D6, and 3A4.[20][21] Overall, at typical physiological concentrations achieved through supplementation, SAC is considered to have a low potential for clinically significant CYP-mediated drug interactions.
Conclusion
S-Allyl-L-cysteine exhibits a highly favorable pharmacokinetic profile characterized by excellent oral bioavailability, rapid and wide tissue distribution, and a prolonged half-life. Its unique metabolic pathway, involving a cycle of N-acetylation and deacetylation coupled with extensive renal reabsorption, allows for sustained plasma concentrations. Furthermore, its mechanism of action via modulation of key signaling pathways like Nrf2 and its low potential for interacting with major CYP450 enzymes underscore its promise as a safe and effective therapeutic agent. This comprehensive understanding of its ADME properties provides a solid foundation for further preclinical and clinical development.
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of S-Allyl-l-cysteine in Rats Is Characterized by High Oral Absorption and Extensive Renal Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Metabolism, Excretion, and Pharmacokinetics of S-Allyl-l-Cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 11. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Oral Administration of (S)-Allyl-l-Cysteine and Aged Garlic Extract to Rats: Determination of Metabolites and Their Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 15. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
An In-depth Technical Guide on the Interaction of S-Allyl-D-cysteine with D-amino acid oxidase
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Based on a comprehensive review of publicly available scientific literature, there is currently no specific data on the interaction between S-Allyl-D-cysteine and D-amino acid oxidase (DAO). This technical guide provides a comprehensive overview of D-amino acid oxidase, its known substrates and inhibitors, and detailed experimental protocols that can be employed to investigate the potential interaction of this compound with this enzyme.
Introduction to D-amino acid oxidase (DAO)
D-amino acid oxidase (DAO or DAAO) is a flavoenzyme (EC 1.4.3.3) that plays a crucial role in the metabolism of D-amino acids.[1][2] It catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[1][3] This enzyme exhibits high stereospecificity for D-isomers of amino acids and is largely inactive towards their L-counterparts.[2]
DAO is a homodimeric protein with each monomer containing a non-covalently bound flavin adenine dinucleotide (FAD) as a cofactor.[1] In mammals, DAO is predominantly found in the peroxisomes of the kidney, liver, and brain.[4] Its physiological functions are diverse, ranging from the detoxification of D-amino acids obtained from dietary and gut microbial sources to the regulation of D-serine levels in the brain.[1][4] D-serine is a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[3] Consequently, DAO inhibitors are being investigated as potential therapeutic agents for neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[3][4][5]
Quantitative Data on Known DAO Substrates and Inhibitors
To provide a framework for evaluating the potential interaction of this compound with DAO, this section summarizes the kinetic parameters for a selection of known substrates and the inhibitory constants for various inhibitors of DAO.
Substrate Specificity of D-amino acid oxidase
DAO exhibits broad substrate specificity, with a preference for neutral and hydrophobic D-amino acids.[1] The following table presents the kinetic parameters for the oxidation of various D-amino acids by DAO from different sources.
| Substrate | Source of DAO | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| D-Alanine | Human | 1.8 | 35 | 1.9 x 10⁴ | (Pollegioni et al., 2007) |
| D-Serine | Human | 2.5 | 10 | 4.0 x 10³ | (Pollegioni et al., 2007) |
| D-Proline | Human | 0.8 | 40 | 5.0 x 10⁴ | (Pollegioni et al., 2007) |
| D-Methionine | Human | 0.3 | 25 | 8.3 x 10⁴ | (Pollegioni et al., 2007) |
| D-Phenylalanine | Human | 0.15 | 30 | 2.0 x 10⁵ | (Pollegioni et al., 2007) |
| D-Valine | Porcine Kidney | 0.5 | - | - | (Dixon and Kleppe, 1965) |
| D-Leucine | Porcine Kidney | 0.2 | - | - | (Dixon and Kleppe, 1965) |
Note: Kinetic parameters can vary depending on the experimental conditions (pH, temperature, buffer composition).
Inhibitors of D-amino acid oxidase
A wide range of compounds have been identified as inhibitors of DAO. These are crucial for understanding the structure-activity relationships of the enzyme's active site and for the development of therapeutic agents.
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Source of DAO | Reference |
| Benzoic acid | Competitive | 0.017 | - | Porcine Kidney | (Dixon and Kleppe, 1965) |
| Sodium Benzoate | Competitive | - | 19 | Human | (Sacchi et al., 2008) |
| Furoic acid | Competitive | 0.003 | - | Porcine Kidney | (Dixon and Kleppe, 1965) |
| CBIO | Competitive | 0.018 | - | Human | (Ferraris et al., 2008) |
| AS057278 | Competitive | - | 0.9 | Human | [6] |
| Luvadaxistat (TAK-831) | Competitive | - | 0.009 | Human | [7] |
Experimental Protocols for Investigating the Interaction of a Novel Compound with DAO
To determine if this compound interacts with DAO, a series of enzymatic assays can be performed. The following protocols are based on established methods for characterizing DAO activity and inhibition.[8][9][10]
General Reagents and Equipment
-
Enzyme: Purified recombinant human D-amino acid oxidase (hDAO).
-
Substrate: A known DAO substrate, for example, D-serine or D-alanine.
-
Test Compound: this compound.
-
Buffer: 100 mM sodium pyrophosphate, pH 8.5.
-
Cofactor: Flavin adenine dinucleotide (FAD).
-
Detection Reagents: Depending on the assay method (see below).
-
Instrumentation: Spectrophotometer or fluorometer, oxygen electrode.
Assay Method 1: Oxygen Consumption Assay
This is a direct assay that measures the consumption of molecular oxygen during the DAO-catalyzed reaction using a Clark-type oxygen electrode.[8]
Procedure:
-
Prepare a reaction mixture in the electrode chamber containing buffer, FAD, and the desired concentration of the D-amino acid substrate.
-
Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of DAO.
-
Monitor the decrease in oxygen concentration over time. The initial rate of oxygen consumption is proportional to the enzyme activity.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of this compound before adding the substrate. A decrease in the rate of oxygen consumption indicates inhibition.
Assay Method 2: Coupled Spectrophotometric Assay (Peroxidase-based)
This is an indirect assay that measures the production of hydrogen peroxide, a product of the DAO reaction. The hydrogen peroxide is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.
Procedure:
-
Prepare a reaction mixture in a cuvette or 96-well plate containing buffer, a known DAO substrate (e.g., D-alanine), HRP, and a chromogenic substrate (e.g., o-dianisidine).
-
To test for inhibition, add various concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding DAO.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 440 nm for o-dianisidine) over time.
-
The rate of color development is proportional to the DAO activity.
Data Analysis
The data obtained from these assays can be used to determine key kinetic parameters:
-
Michaelis-Menten kinetics: By measuring the initial reaction rates at various substrate concentrations, the Michaelis constant (Km) and maximum velocity (Vmax) can be determined by fitting the data to the Michaelis-Menten equation.[11]
-
Inhibition studies: To determine the type of inhibition and the inhibition constant (Ki), initial rates are measured at different substrate concentrations in the presence of various concentrations of the inhibitor (this compound). The data can be analyzed using Lineweaver-Burk or other graphical methods.[11]
Visualizations
D-amino acid oxidase Catalytic Cycle
The following diagram illustrates the general enzymatic reaction catalyzed by D-amino acid oxidase.
Caption: General reaction mechanism of D-amino acid oxidase.
Experimental Workflow for Screening this compound
The diagram below outlines a typical experimental workflow to determine if this compound is a substrate or inhibitor of DAO.
Caption: Workflow for characterizing this compound interaction with DAO.
Conclusion
While there is a wealth of information on the naturally occurring S-Allyl-L-cysteine and its biological activities, the interaction of its D-enantiomer, this compound, with D-amino acid oxidase remains unexplored in the available scientific literature.[6][12][13][14][15] The substrate specificity of DAO is broad, and it is plausible that this compound could act as a substrate or an inhibitor. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate this potential interaction. Such studies would not only contribute to a more comprehensive understanding of DAO's substrate and inhibitor landscape but could also have implications for drug development, particularly in the context of modulating NMDA receptor activity.
References
- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of D-amino acid oxidase inhibitors: From concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays of D-amino acid oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Effects of S-Allyl-Cysteine Isomers: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
S-Allyl-cysteine (SAC), a sulfur-containing amino acid derived from garlic (Allium sativum), has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The naturally occurring form, S-allyl-L-cysteine, has been the primary subject of extensive research. However, the biological implications of its stereochemistry, particularly the enantioselective effects of its D-isomer, remain a largely unexplored frontier. This technical guide provides a comprehensive overview of the current knowledge on S-allyl-L-cysteine, outlines the theoretical basis for expected enantioselective differences, and presents detailed experimental protocols to facilitate further research into the distinct biological activities of S-allyl-cysteine isomers. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to investigate the therapeutic potential of SAC stereoisomers.
Introduction: The Chirality of S-Allyl-Cysteine
S-Allyl-cysteine possesses a chiral center at the α-carbon of the cysteine moiety, giving rise to two enantiomers: S-allyl-L-cysteine (L-SAC) and S-allyl-D-cysteine (D-SAC). While L-SAC is the natural and widely studied isomer, the pharmacological profile of D-SAC is largely uncharacterized. In biological systems, enantiomers of a chiral drug can exhibit significant differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding, enzyme inhibition).[1] Therefore, a thorough understanding of the enantioselective effects of SAC is crucial for a complete assessment of its therapeutic potential.
S-Allyl-L-Cysteine: The Well-Characterized Enantiomer
The majority of current research has focused on the biological activities and mechanisms of action of S-allyl-L-cysteine.
Pharmacokinetics of S-Allyl-L-Cysteine
S-Allyl-L-cysteine is characterized by high oral bioavailability and is readily absorbed from the gastrointestinal tract.[2][3] Following absorption, it is distributed to various tissues, with notable concentrations in the plasma, liver, and kidneys.[3] The primary route of metabolism for L-SAC involves N-acetylation to form N-acetyl-S-allyl-L-cysteine (NAc-SAC), which is then predominantly excreted in the urine.[2][4]
Table 1: Pharmacokinetic Parameters of S-Allyl-L-Cysteine
| Parameter | Species | Value | Reference |
| Bioavailability | Rats | >90% | [2] |
| Bioavailability | Dogs | >90% | [2] |
| Elimination Half-Life | Dogs | 12 hours | [2] |
| Major Metabolite | Rats, Dogs | N-acetyl-S-allyl-L-cysteine | [2] |
Known Biological Activities and Signaling Pathways of S-Allyl-L-Cysteine
S-Allyl-L-cysteine exhibits a broad spectrum of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.[5]
-
Antioxidant Effects: L-SAC is a potent scavenger of reactive oxygen species (ROS) and enhances the endogenous antioxidant defense system.[6] A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). L-SAC can disrupt the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus and bind to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase.[7][8]
-
Neuroprotective Effects: L-SAC has demonstrated significant neuroprotective effects in various models of neurological diseases.[2] This is attributed to its ability to mitigate oxidative stress and endoplasmic reticulum (ER) stress-induced neurotoxicity.[9][10]
-
Anti-inflammatory Effects: L-SAC can modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.
Below is a diagram illustrating the Nrf2-dependent antioxidant response activated by S-allyl-L-cysteine.
Caption: Nrf2-dependent antioxidant pathway activation by S-allyl-L-cysteine.
Enantioselective Effects: A Research Imperative
The lack of comparative data between L-SAC and D-SAC represents a significant gap in the understanding of this molecule's full therapeutic potential. Based on established principles of stereopharmacology, it is plausible that the two enantiomers will exhibit distinct biological profiles. For instance, enzymes and receptors are chiral entities and will likely interact differently with each enantiomer, leading to variations in efficacy and metabolism.
Proposed Experimental Protocols for Investigating Enantioselective Effects
To address the current knowledge gap, a systematic investigation into the enantioselective effects of SAC isomers is required. The following section outlines key experimental protocols.
Synthesis and Chiral Separation of S-Allyl-Cysteine Isomers
A prerequisite for comparative studies is the availability of pure enantiomers.
-
Synthesis of this compound: this compound can be synthesized from D-cysteine hydrochloride and allyl bromide in an alkaline solution.
-
Protocol:
-
Dissolve D-cysteine hydrochloride in 2M ammonium hydroxide.
-
Add allyl bromide to the solution and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to precipitate the product.
-
Filter, wash with ethanol, and dry the solid product.
-
-
-
Chiral Separation: High-performance liquid chromatography (HPLC) with a chiral stationary phase is the method of choice for separating and purifying the enantiomers.
-
Protocol:
-
Utilize a chiral HPLC column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based).
-
Develop a mobile phase system, for example, a mixture of water, methanol, and a small amount of formic acid, to achieve optimal separation.
-
Inject the synthesized SAC mixture and collect the separated enantiomeric fractions.
-
Confirm the purity of each enantiomer using analytical chiral HPLC and polarimetry.
-
-
The following diagram illustrates a general workflow for the synthesis and separation of SAC isomers.
Caption: Workflow for the synthesis and chiral separation of SAC isomers.
Comparative In Vitro Biological Assays
A series of in vitro assays should be conducted to compare the biological activities of L-SAC and D-SAC.
-
Antioxidant Activity:
-
DPPH Radical Scavenging Assay: To assess direct antioxidant capacity.
-
Cellular Antioxidant Activity (CAA) Assay: To measure antioxidant activity in a cell-based model.
-
Nrf2 Activation Assay: Using a reporter gene assay in a suitable cell line (e.g., HepG2-ARE) to quantify the activation of the Nrf2 pathway.
-
-
Neuroprotection Assays:
-
Neuronal Cell Viability Assay: Using neuronal cell lines (e.g., SH-SY5Y) exposed to neurotoxins (e.g., 6-hydroxydopamine or amyloid-beta) to evaluate the neuroprotective effects of each isomer.
-
-
Anti-inflammatory Assays:
-
Nitric Oxide (NO) Production Assay: In lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to measure the inhibition of NO production.
-
NF-κB Reporter Assay: To determine the effect of each isomer on NF-κB signaling.
-
Comparative Pharmacokinetic Studies
In vivo pharmacokinetic studies in animal models (e.g., rats or mice) are essential to determine if there are enantioselective differences in absorption, distribution, metabolism, and excretion.
-
Protocol:
-
Administer pure L-SAC and D-SAC orally and intravenously to different groups of animals.
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of each enantiomer and their potential metabolites using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (e.g., bioavailability, half-life, clearance) for each isomer.
-
Data Presentation: A Framework for Comparison
All quantitative data from the proposed comparative studies should be summarized in clearly structured tables to facilitate direct comparison between the enantiomers.
Table 2: Proposed Table for Comparative In Vitro Antioxidant Activity
| Assay | S-Allyl-L-cysteine (IC50/EC50) | This compound (IC50/EC50) |
| DPPH Scavenging | ||
| Cellular Antioxidant Activity | ||
| Nrf2 Activation |
Table 3: Proposed Table for Comparative Pharmacokinetic Parameters in Rats
| Parameter | S-Allyl-L-cysteine | This compound |
| Oral Bioavailability (%) | ||
| Tmax (h) | ||
| Cmax (µg/mL) | ||
| Elimination Half-life (h) | ||
| Clearance (mL/h/kg) |
Conclusion and Future Directions
While S-allyl-L-cysteine has demonstrated significant therapeutic potential, the biological activities of its D-enantiomer remain a critical unknown. The exploration of the enantioselective effects of S-allyl-cysteine isomers represents a promising avenue for drug discovery and development. A comprehensive understanding of the stereochemical nuances of SAC's pharmacology could lead to the identification of a more potent or safer isomer for specific therapeutic applications. The experimental framework provided in this guide offers a roadmap for researchers to systematically investigate these enantioselective effects and unlock the full potential of this fascinating natural product.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry and Alveolar-arterial gradient in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical and Biological Properties of S-1-Propenyl-ʟ-Cysteine in Aged Garlic Extract [mdpi.com]
The Stability of S-Allyl-L-cysteine in Physiological Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Allyl-L-cysteine (SAC), a sulfur-containing amino acid derived from garlic (Allium sativum), is a compound of significant interest in the pharmaceutical and nutraceutical industries. Renowned for its high bioavailability and robust safety profile, SAC is a key bioactive component of aged garlic extract.[1][2] Its therapeutic potential is linked to its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Understanding the stability of SAC under physiological conditions is paramount for the development of effective delivery systems and for ensuring its efficacy upon administration. This technical guide provides an in-depth analysis of the stability of SAC in various physiological environments, details relevant experimental protocols, and illustrates key metabolic and signaling pathways.
Chemical and Physical Properties
SAC is a water-soluble and relatively stable compound, particularly when compared to the more pungent and volatile allicin found in fresh garlic.[4][5][6] Its stability is a key attribute that contributes to its high bioavailability after oral administration.[7][8][9][10][11]
Stability of S-Allyl-L-cysteine in Biological Matrices
The stability of a compound in biological matrices is a critical factor in pharmacokinetic and pharmacodynamic studies. Investigations into the stability of SAC in rat plasma have demonstrated its resilience under typical laboratory storage and handling conditions.
Data Presentation: Stability in Rat Plasma
Quantitative analysis of SAC stability in rat plasma reveals minimal degradation under various short-term storage and processing conditions. The data, summarized below, indicates that SAC remains stable throughout the typical workflow of a bioanalytical study.[4][7]
| Stability Condition | Duration | Temperature | Analyte Concentration (ng/mL) | Stability (% Remaining) | Relative Standard Deviation (RSD, %) |
| Short-Term (Bench-Top) | 8 hours | Room Temperature | 5 | >92.8% | <7.2 |
| 2500 | >92.8% | <7.2 | |||
| Freeze-Thaw Cycles (x3) | 3 cycles | -80°C to Room Temp. | 5 | >92.8% | <7.2 |
| 2500 | >92.8% | <7.2 | |||
| Post-Preparative (Autosampler) | 24 hours | 4°C | 5 | >92.8% | <7.2 |
| 2500 | >92.8% | <7.2 | |||
| Stock Solution | 30 days | 4°C | N/A | Stable | N/A |
Data synthesized from findings where RSD values for stability assessments were consistently below 7.2%.[4]
Stability in Simulated Physiological Fluids
To predict its behavior in the gastrointestinal tract, the stability of SAC can be assessed in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). Although specific degradation kinetics for pure SAC in these fluids are not extensively published, it is generally reported to be highly stable, particularly in acidic conditions.[1]
Experimental Protocols
This protocol outlines a general procedure for evaluating the chemical stability of SAC in simulated physiological fluids.
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF, pH 1.2, without pepsin): Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and add purified water to make up a volume of 1 liter. The pH should be adjusted to 1.2.
-
Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of purified water. Add 77 mL of 0.2 N NaOH and 500 mL of purified water. Adjust the pH to 6.8 with either 0.2 N NaOH or 0.2 N HCl and dilute to 1 liter with purified water.
-
-
Incubation:
-
Prepare a stock solution of SAC in a suitable solvent (e.g., purified water).
-
Spike a known concentration of the SAC stock solution into aliquots of SGF and SIF.
-
Incubate the samples at 37°C in a shaking water bath for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot and immediately quench any potential degradation by adding a suitable buffer to neutralize the pH and/or by placing it on ice.
-
Prepare the samples for analysis by protein precipitation (if enzymes were included) or direct injection if the matrix is clean. A common method is to add ice-cold methanol or acetonitrile.
-
Quantify the remaining concentration of SAC using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of SAC remaining at each time point relative to the initial concentration (time 0).
-
If significant degradation is observed, the degradation kinetics can be modeled to determine the half-life (t½).
-
This protocol describes how to assess the metabolic stability of SAC, focusing on its primary route of metabolism, N-acetylation.
-
Preparation of Incubation Mixture:
-
Prepare a reaction mixture containing liver S9 fraction (e.g., rat or human) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[8]
-
The S9 fraction contains both microsomal and cytosolic enzymes, including N-acetyltransferases.[3]
-
Add necessary cofactors. For N-acetylation, Acetyl-CoA is required.
-
-
Incubation:
-
Pre-incubate the S9 fraction and cofactor mixture at 37°C.
-
Initiate the reaction by adding a known concentration of SAC.
-
Incubate the mixture at 37°C for various time points.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
-
Analytical Quantification:
-
Analyze the supernatant for the disappearance of the parent compound (SAC) and the appearance of the primary metabolite, N-acetyl-S-allyl-L-cysteine (NAc-SAC), using a validated LC-MS/MS method.
-
-
Kinetic Analysis:
-
If sufficient data is collected at varying substrate concentrations, Michaelis-Menten kinetics can be applied to determine the Vmax and Km for the N-acetylation of SAC.
-
Metabolism and Bioavailability
Upon oral administration, SAC is readily absorbed with a bioavailability exceeding 90% in animal models.[7][8][9][10][11] It exhibits a notably long half-life, reported to be over 10 hours in humans.[6][7][10] The primary organs involved in the metabolism and elimination of SAC are the liver and kidneys.[8][9]
The main metabolic pathway is N-acetylation, catalyzed by N-acetyltransferase, to form N-acetyl-S-allyl-L-cysteine (NAc-SAC).[7][8][9][10][11] Other identified metabolites include S-allyl-L-cysteine sulfoxide (SACS or alliin) and N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS), which are formed through S-oxidation, a reaction involving flavin-containing monooxygenases.[8] A key factor contributing to SAC's long half-life is its extensive renal reabsorption.[7][8][9][11]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of S-Allyl-L-cysteine are attributed to its modulation of several key signaling pathways.
Antioxidant and Anti-inflammatory Pathways
SAC exerts its antioxidant effects through both direct and indirect mechanisms. It can directly scavenge reactive oxygen species (ROS).[12] More significantly, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][12][13][14] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes. The anti-inflammatory actions of SAC are largely mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[15]
Cardioprotective Pathway
In the cardiovascular system, SAC is believed to exert protective effects through a hydrogen sulfide (H₂S)-mediated pathway. It upregulates the expression of cystathionine γ-lyase (CSE), an enzyme that produces H₂S, which is a known cardioprotective gasotransmitter.[16]
Experimental Workflow for Stability and Metabolism Analysis
A generalized workflow for the comprehensive analysis of SAC's stability and metabolic fate is depicted below.
Conclusion
S-Allyl-L-cysteine is a remarkably stable organosulfur compound, particularly under the acidic conditions of the stomach and in biological matrices like plasma during standard laboratory handling. Its high oral bioavailability and long half-life are advantageous for its development as a therapeutic agent. The primary metabolic pathway for SAC is N-acetylation in the liver and kidneys. Its beneficial health effects are mediated through well-defined signaling pathways, including the activation of Nrf2 and the inhibition of NF-κB. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this promising natural compound. Further research to quantify its degradation kinetics in various physiological fluids and to determine the precise kinetics of its enzymatic metabolism will further aid in the optimization of SAC-based therapies.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. In Vitro Metabolic Transformation of Pharmaceuticals by Hepatic S9 Fractions from Common Carp (Cyprinus carpio) [mdpi.com]
- 9. S-ALLYL-L-CYSTEINE|21593-77-1 - MOLBASE Encyclopedia [m.molbase.com]
- 10. Oral Administration of (S)-Allyl-l-Cysteine and Aged Garlic Extract to Rats: Determination of Metabolites and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation of novel S-allyl cysteine chitosan based nanoparticles for use in ischemic brain treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palmitic acid‐ and cysteine‐functionalized nanoparticles overcome mucus and epithelial barrier for oral delivery of drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
The Toxicity Profile of S-Allyl-L-cysteine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Allyl-L-cysteine (SAC) is a water-soluble organosulfur compound derived from garlic (Allium sativum), particularly abundant in aged garlic extract. Renowned for its potent antioxidant and anti-inflammatory properties, SAC is a subject of extensive research for its potential therapeutic applications in a variety of diseases, including cardiovascular and neurodegenerative disorders, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the toxicity profile of SAC, compiling available data from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments. The information is intended to support further research and development of SAC as a potential therapeutic agent.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative data from toxicological evaluations of S-Allyl-L-cysteine.
Table 1: Acute Toxicity of S-Allyl-L-cysteine
| Species | Route of Administration | LD50 (Lethal Dose, 50%) | Reference |
| Mouse | Intraperitoneal | 375 mg/kg | [4] |
| Mouse (Male) | Oral | 8.8 g/kg (>54.7 mM/kg) | [[“]][6][7] |
| Mouse (Female) | Oral | 9.39 g/kg | [7] |
| Rat | Intraperitoneal | >20 mM/kg | [[“]][6] |
Table 2: Sub-chronic Toxicity of S-Allyl-L-cysteine
| Species | Duration | Route of Administration | Dose | Observed Effects | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| Human | 4 weeks | Oral | 10 mg/day | No clinically relevant changes in hematology, blood chemistry, or urine analysis. | Not established, but excessive doses were well-tolerated. | [[“]] |
| Rat | 90 days | Oral | Not specified in publicly available literature. | General OECD 408 guideline available. | Not established for SAC in publicly available literature. | [9] |
Table 3: Genotoxicity and Carcinogenicity of S-Allyl-L-cysteine
| Assay | System | Results | Classification | Reference |
| Mutagenicity (Ames Test) | Salmonella typhimurium | Reduces mutagenicity of known carcinogens like N-nitrosomorpholine. | Not classified as a mutagen. | [[“]] |
| Carcinogenicity | N/A | Not classified as a carcinogen. | IARC: Not classified. NTP: Not listed. | [4][11] |
Experimental Protocols
Detailed experimental protocols for standardized toxicity studies of S-Allyl-L-cysteine are not extensively detailed in publicly available literature. However, this section outlines the general methodologies for key toxicological assays and provides details of experimental protocols from published research on the protective effects of SAC.
Standardized Toxicity Testing Methodologies
-
Acute Oral Toxicity (as per OECD Guideline 423): This method involves the administration of the test substance to animals in a stepwise procedure. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The results are used to classify the substance into a GHS category for acute oral toxicity.[12][13][14][15]
-
Sub-chronic Oral Toxicity (as per OECD Guideline 408): This 90-day study in rodents is designed to provide information on the potential health hazards arising from repeated oral exposure to a substance. The test substance is administered daily at three or more dose levels to groups of male and female animals. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored. At the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed to identify any treatment-related effects and to determine a No-Observed-Adverse-Effect Level (NOAEL).[2][9][16][17]
-
Bacterial Reverse Mutation Test (Ames Test): This test uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). Mutagenic substances will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The number of revertant colonies is proportional to the mutagenic potential of the substance.[3][18][19][20]
-
In Vitro Mammalian Cell Micronucleus Test: This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a substance in mammalian cells. Cells are treated with the test substance, and after an appropriate incubation period, they are examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[21][22][23][24][25]
Experimental Protocols for Protective Effects of S-Allyl-L-cysteine
-
Hepatoprotective Effect against Acetaminophen-Induced Toxicity in Mice:
-
Animals: Male Balb/cA mice.
-
Treatment: SAC was administered in drinking water (1 g/L) for four weeks.
-
Induction of Toxicity: A single intraperitoneal injection of acetaminophen.
-
Parameters Measured: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), hepatic glutathione (GSH) content, malondialdehyde (MDA) levels (as an indicator of lipid peroxidation), and plasma levels of inflammatory cytokines (e.g., TNF-α, IL-6).[6]
-
-
Cardioprotective Effect in a Rat Model of Acute Myocardial Infarction:
-
Animals: Male rats.
-
Treatment: Pretreatment with SAC (50 mg/kg/day) for 7 days before the induction of myocardial infarction.
-
Induction of Myocardial Infarction: Ligation of the left anterior descending coronary artery.
-
Parameters Measured: Mortality rate, infarct size, plasma hydrogen sulfide (H₂S) levels, and activity of cystathionine-γ-lyase (CSE), an enzyme involved in H₂S production.[1][26]
-
Signaling Pathways and Mechanisms of Action
S-Allyl-L-cysteine exerts its protective effects through the modulation of key signaling pathways involved in cellular stress response and inflammation. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Nrf2 Signaling Pathway Activation by S-Allyl-L-cysteine
S-Allyl-L-cysteine is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.
Caption: SAC activates the Nrf2 pathway by inhibiting Keap1-mediated degradation of Nrf2.
NF-κB Signaling Pathway Inhibition by S-Allyl-L-cysteine
S-Allyl-L-cysteine has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: SAC inhibits the NF-κB pathway by preventing the activation of the IKK complex.
Experimental Workflow for Hepatoprotective Effect of S-Allyl-L-cysteine
The following diagram illustrates a typical experimental workflow to assess the hepatoprotective effects of SAC.
Caption: A workflow for evaluating the hepatoprotective effects of SAC in an animal model.
Conclusion
The available toxicological data indicate that S-Allyl-L-cysteine has a low toxicity profile. Acute toxicity studies in rodents have demonstrated a high LD50, suggesting a wide margin of safety. A human study with excessive doses of an SAC-containing supplement for four weeks did not reveal any clinically significant adverse effects. Furthermore, SAC is not classified as a mutagen or carcinogen.
The primary biological activities of SAC appear to be protective, mediated through the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB pathway. These mechanisms underpin its observed hepatoprotective, cardioprotective, and neuroprotective effects in various preclinical models.
While the existing data are promising, further long-term toxicity studies, including comprehensive sub-chronic and chronic toxicity assessments according to standardized guidelines, would be beneficial to fully establish the safety profile of SAC for potential therapeutic use in humans. Researchers and drug development professionals are encouraged to consider the information presented in this guide for the design of future studies and the continued exploration of S-Allyl-L-cysteine as a valuable bioactive compound.
References
- 1. S-allylcysteine mediates cardioprotection in an acute myocardial infarction rat model via a hydrogen sulfide-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. (2015) | Huanying Shi | 85 Citations [scispace.com]
- 5. consensus.app [consensus.app]
- 6. Protective effect of s-allyl cysteine and s-propyl cysteine on acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S-allyl-L-cysteine protects hepatocytes from indomethacin-induced apoptosis by attenuating endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. oecd.org [oecd.org]
- 10. consensus.app [consensus.app]
- 11. S‐allyl‐l‐cysteine (SAC) protects hepatocytes from alcohol‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. scribd.com [scribd.com]
- 16. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 17. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 20. youtube.com [youtube.com]
- 21. crpr-su.se [crpr-su.se]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 25. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Chiral HPLC Methods for the Enantioselective Separation of S-Allyl-Cysteine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
S-allyl-cysteine (SAC) is a naturally occurring organosulfur compound found in garlic (Allium sativum). As a chiral molecule, it exists in two enantiomeric forms: (R)-S-allyl-cysteine and (S)-S-allyl-cysteine. The distinct stereochemistry of these enantiomers can lead to different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify the individual enantiomers is of critical importance in drug development, pharmacokinetic studies, and the quality control of natural product-derived supplements. This document provides detailed application notes and protocols for the chiral separation of S-allyl-cysteine enantiomers using High-Performance Liquid Chromatography (HPLC).
The primary challenge in the chiral separation of underivatized amino acids like S-allyl-cysteine lies in their zwitterionic nature and poor solubility in non-polar solvents typically used with some chiral stationary phases (CSPs)[1]. Direct analysis without derivatization is preferable as it simplifies the workflow and avoids the introduction of potential impurities[1]. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct separation of polar and ionic compounds like amino acids due to their compatibility with a wide range of aqueous and organic mobile phases[1][2].
Recommended Chiral HPLC Method:
A highly effective approach for the enantioseparation of cysteine and its derivatives involves the use of a teicoplanin-based chiral stationary phase. The Astec® CHIROBIOTIC® T column, which utilizes teicoplanin as the chiral selector, has demonstrated successful resolution of cysteine enantiomers and serves as an excellent starting point for the separation of S-allyl-cysteine enantiomers[3].
Experimental Protocol
This protocol is adapted from a validated method for the separation of cysteine enantiomers on an Astec® CHIROBIOTIC® T column. Optimization may be required to achieve baseline separation for S-allyl-cysteine.
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary or Binary HPLC/UHPLC system with UV detector |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles |
| Guard Column | Astec® CHIROBIOTIC® T Guard Column, 2 cm x 4 mm I.D., 5 µm |
| Vials | 2 mL amber glass vials with PTFE/silicone septa |
| Solvents | HPLC grade Methanol, Water, and Formic Acid |
| Sample | Racemic S-allyl-cysteine standard |
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Water:Methanol:Formic Acid (40:60:0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve S-allyl-cysteine in Water:Methanol (50:50, v/v) to a concentration of 200 µg/mL. |
Methodology
-
Mobile Phase Preparation:
-
Carefully measure 400 mL of HPLC-grade water, 600 mL of HPLC-grade methanol, and 0.2 mL of formic acid.
-
Combine the solvents in a suitable reservoir.
-
Degas the mobile phase for 15-20 minutes using sonication or vacuum filtration.
-
-
System Equilibration:
-
Install the Astec® CHIROBIOTIC® T column and guard column into the HPLC system.
-
Flush the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Prepare a 200 µg/mL solution of racemic S-allyl-cysteine in a 50:50 mixture of water and methanol.
-
Inject 10 µL of the sample solution onto the column.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs), selectivity (α), and retention factors (k) to evaluate the separation performance.
-
Alternative Chiral Stationary Phases
While the teicoplanin-based CSP is a primary recommendation, other types of chiral stationary phases have also shown broad applicability for the separation of amino acid enantiomers and could be considered for S-allyl-cysteine.
-
Crown Ether-Based CSPs: These stationary phases are known for their excellent ability to resolve the enantiomers of various natural and unnatural α-amino acids[4][5]. The separation is typically dependent on the type and concentration of organic and acidic modifiers in the mobile phase, as well as the column temperature[4].
-
Teicoplanin Aglycone-Based CSPs: The removal of the sugar moieties from teicoplanin to form the aglycone structure can lead to different and sometimes enhanced selectivity for amino acids[6].
Experimental Workflow and Logic
The following diagram illustrates the general workflow for developing a chiral HPLC method for the separation of S-allyl-cysteine enantiomers.
Caption: Chiral HPLC method development workflow.
Summary of Potential Methods and Conditions
The following table summarizes the recommended starting conditions and potential alternatives for the chiral separation of S-allyl-cysteine enantiomers.
Table 3: Summary of Chiral HPLC Methods
| Chiral Stationary Phase | Mobile Phase Composition | Key Advantages | Reference |
| Teicoplanin-Based (e.g., Astec® CHIROBIOTIC® T) | Water:Methanol:Formic Acid (40:60:0.02, v/v/v) | Proven for cysteine enantiomers, direct analysis without derivatization, good for polar/ionic compounds. | [1][3] |
| Crown Ether-Based | Typically Acetonitrile/Water or Ethanol/Water with an acidic modifier (e.g., Perchloric acid, Sulfuric acid). | Excellent resolution for many α-amino acids. | [4][5][7] |
| Teicoplanin Aglycone-Based (e.g., Astec® CHIROBIOTIC® TAG) | Similar to Teicoplanin-based, often with methanol as the organic modifier. | Can offer enhanced selectivity for amino acids compared to the native teicoplanin CSP. | [6] |
Disclaimer: The provided protocols are intended as a starting point. Method development and optimization are often necessary to achieve the desired separation for specific applications and instrumentation.
References
- 1. A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Analysis of Cysteine Enantiomers on Astec® CHIROBIOTIC® T application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 4. New chiral crown ether stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantiomeric resolution of quinolones on crown ether CSP: Thermodynamics, chiral discrimination mechanism and application in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of S-Allyl-L-cysteine in Biological Samples using LC-MS/MS
Introduction
S-Allyl-L-cysteine (SAC) is a key bioactive organosulfur compound found in garlic (Allium sativum), particularly abundant in aged garlic extract.[1][2] It exhibits a range of biological activities, making it a subject of interest in pharmaceutical and nutraceutical research.[1][2] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of SAC in biological matrices, such as rat plasma. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and the quality control of garlic-based products.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for the extraction of S-Allyl-L-cysteine from plasma samples.
-
Reagents and Materials:
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Acetic Acid (AA)
-
Internal Standard (IS) solution (structural analog of SAC)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
To a 50 µL aliquot of plasma, add a protein precipitation solvent. A common solvent used is 0.6% acetic acid in methanol.[1][3] Acetonitrile can also be utilized for protein precipitation.[1]
-
Vortex the mixture for a brief period to ensure thorough mixing.
-
Centrifuge the samples at a high speed (e.g., 4000 rpm for 7 minutes) to pellet the precipitated proteins.[4]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[4]
-
The filtered supernatant is now ready for injection into the LC-MS/MS system.
-
2. LC-MS/MS Instrumentation and Conditions
The following are typical instrument parameters for the analysis of S-Allyl-L-cysteine.
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column is commonly used, such as a Waters ACQUITY Column C-18 (100.0 mm; 1.70 µm) or a CAPCELL PAK C(18) MG (100 mm × 4.6 mm, 5 μm).[1][4] A mixed-mode reversed-phase and cation-exchange column has also been successfully employed.[1][2]
-
Mobile Phase: A common mobile phase composition is a mixture of methanol and 0.1% formic acid (92:08 v/v) or 2 mM ammonium acetate buffer (pH = 3.5) and acetonitrile (75:25, v/v).[1][2][3][4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 40°C.[1]
-
Autosampler Temperature: 10°C.[1]
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]
-
MRM Transitions:
-
S-Allyl-L-cysteine: The protonated molecular ion [M+H]+ at m/z 162.0 is typically used as the precursor ion.[1][3] Common product ions for quantification and identification are m/z 145.0 and m/z 73.0, respectively.[1][3] Another reported transition is m/z 162.00 → 73.10.
-
Metabolites: After oral administration, SAC can be metabolized to (S)-allyl-L-cysteine sulfoxide (SACS), N-acetyl-(S)-allyl-L-cysteine (NASAC), and N-acetyl-(S)-allyl-L-cysteine sulfoxide (NASACS).[5] The MRM transitions for these metabolites have also been reported.[5]
-
-
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for S-Allyl-L-cysteine Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5.0 - 1000.0 ng/mL[4] | 5 - 2,500 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 5.01 ng/mL[4] | 5.0 ng/mL[1][2] |
| Intra-day Precision (%RSD) | Not explicitly stated, but QC samples prepared at 14.90, 445.00, and 840.00 ng/mL[4] | <6.0%[1][2] |
| Inter-day Precision (%RSD) | Not explicitly stated, but QC samples prepared at 14.90, 445.00, and 840.00 ng/mL[4] | <6.0%[1][2] |
| Correlation Coefficient (r²) | ≥ 0.999[1][2] | Not explicitly stated |
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of S-Allyl-L-cysteine.
Caption: Logical relationship of S-Allyl-L-cysteine from source to pharmacokinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes and Protocols for In Vivo Studies of S-Allyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo models for investigating the therapeutic potential of S-Allyl-L-cysteine (SAC). Detailed protocols for key experimental models, quantitative data summaries, and visualizations of associated signaling pathways are included to facilitate the design and execution of pre-clinical research.
Neuroprotective Effects of S-Allyl-L-cysteine
SAC has demonstrated significant neuroprotective properties in various models of neurological disorders. Below are protocols for inducing and evaluating the effects of SAC in models of ischemic stroke and Parkinson's-like neurodegeneration.
Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used method to mimic ischemic stroke in rodents. SAC has been shown to mitigate neuronal damage and improve neurological outcomes in this model.[1][2]
Quantitative Data Summary: SAC in MCAO Model
| Parameter | Animal Model | SAC Dosage | Route | Key Findings | Reference |
| Neurological Deficit Score | Wistar Rat | 100 mg/kg | Intraperitoneal | Significant improvement in neurological function. | [3] |
| Infarct Volume | Wistar Rat | 100 mg/kg | Intraperitoneal | Significant reduction in ischemic lesion volume. | [3] |
| Oxidative Stress Markers (Lipid Peroxidation, Glutathione) | Wistar Rat | 100 mg/kg | Intraperitoneal | Combated oxidative loads and suppressed neuronal loss. | [3] |
| Mitochondrial Respiratory Complex Activity | Wistar Rat | 300 mg/kg | Intraperitoneal | Significantly restored ATP content and mitochondrial respiratory complex activity. | [4] |
| Brain Edema | Wistar Rat | 300 mg/kg | Intraperitoneal | Significantly reduced brain edema. | [4] |
Experimental Protocol: MCAO in Rats
This protocol is adapted from established methods for inducing focal cerebral ischemia.[5][6][7][8][9]
Materials:
-
Male Wistar rats (250-300g)
-
S-Allyl-L-cysteine (SAC)
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Microvascular clips
-
4-0 nylon monofilament with a rounded tip
-
2,3,5-triphenyltetrazolium chloride (TTC)
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a 4-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for 2 hours.
-
For reperfusion, withdraw the monofilament.
-
-
SAC Administration: Administer SAC (100 mg/kg, i.p.) 30 minutes before MCAO and at 0, 6, and 12 hours after the start of reperfusion.[3]
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement:
-
At 24 hours, euthanize the animals and remove the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution for 30 minutes at 37°C.
-
Quantify the infarct volume (pale area) using image analysis software.
-
Experimental Workflow: MCAO Model
Workflow for the MCAO model and SAC administration.
Parkinson's-like Neurodegeneration: MPTP Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm to study Parkinson's disease-related neurodegeneration. SAC has been shown to protect against MPTP-induced toxicity.[2][10]
Quantitative Data Summary: SAC in MPTP Model
| Parameter | Animal Model | SAC Dosage | Route | Key Findings | Reference |
| Striatal Dopamine Levels | C57BL/6J Mice | 120 mg/kg/day for 5 days | Intraperitoneal | Partially ameliorated MPTP-induced dopamine depletion. | [10] |
| Tyrosine Hydroxylase Depletion | C57BL/6J Mice | 120 mg/kg/day for 5 days | Intraperitoneal | Partially ameliorated MPTP-induced tyrosine hydroxylase depletion. | [10] |
| Oxidative Stress Markers (Mn-SOD, HO-1) | C57BL/6J Mice | 120 mg/kg/day for 5 days | Intraperitoneal | Attenuated the loss of Mn-SOD and HO-1 activities. | [10] |
| Pro-inflammatory Markers (TNF-α, iNOS) | Mice | 120 mg/kg/day for 5 days | Intraperitoneal | Significantly reduced enhanced immunoreactivities to TNF-α and iNOS. | [2] |
Experimental Protocol: MPTP-induced Neurotoxicity in Mice
This protocol is based on established methods for inducing Parkinson's-like neurodegeneration.[2][11]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
S-Allyl-L-cysteine (SAC)
-
MPTP-HCl
-
Sterile saline
-
High-performance liquid chromatography (HPLC) system for dopamine analysis
Procedure:
-
Animal Groups: Divide mice into control, MPTP-treated, and SAC + MPTP-treated groups.
-
Drug Administration:
-
Administer SAC (120 mg/kg, i.p.) or vehicle daily for 5 days.
-
30 minutes after each SAC/vehicle injection, administer MPTP (30 mg/kg, i.p.) or saline.
-
-
Tissue Collection: 7 days after the last MPTP injection, euthanize the mice and dissect the striatum and substantia nigra.
-
Neurochemical Analysis: Measure dopamine and its metabolites in the striatum using HPLC with electrochemical detection.
-
Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to assess dopaminergic neuron loss.
Signaling Pathway: SAC-mediated Neuroprotection via Nrf2 Activation
SAC exerts its neuroprotective effects in part through the activation of the Nrf2 signaling pathway, which upregulates antioxidant and cytoprotective genes.
SAC activates the Nrf2 pathway, leading to neuroprotection.
Anti-inflammatory Effects of S-Allyl-L-cysteine
SAC has been shown to possess potent anti-inflammatory properties, as demonstrated in a mouse model of allergic asthma.
Ovalbumin-Induced Allergic Asthma Model
This model is used to study the pathophysiology of allergic airway inflammation and to evaluate the efficacy of anti-inflammatory compounds like SAC.[12]
Quantitative Data Summary: SAC in Ovalbumin-Induced Asthma Model
| Parameter | Animal Model | SAC Dosage | Route | Key Findings | Reference |
| Airway Hyperresponsiveness | BALB/c Mice | 10 or 20 mg/kg/day | Oral Gavage | Significantly reduced airway hyperresponsiveness. | [12] |
| Inflammatory Cell Counts (BALF) | BALB/c Mice | 10 or 20 mg/kg/day | Oral Gavage | Significantly reduced total inflammatory cells, eosinophils, neutrophils, lymphocytes, and macrophages. | [12] |
| Th2 Cytokines (IL-4, IL-5, IL-13 in BALF) | BALB/c Mice | 10 or 20 mg/kg/day | Oral Gavage | Significantly reduced levels of IL-4, IL-5, and IL-13. | [12] |
| OVA-specific IgE (Serum) | BALB/c Mice | 10 or 20 mg/kg/day | Oral Gavage | Significantly reduced levels of OVA-specific IgE. | [12] |
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Neonatal Rats | Not specified | Not specified | Attenuated levels of TNF-α, IL-6, and IL-1β. | [13] |
Experimental Protocol: Ovalbumin-Induced Asthma in Mice
This protocol is based on a widely used method to induce allergic airway inflammation.[12]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
S-Allyl-L-cysteine (SAC)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Nebulizer
-
Bronchoalveolar lavage (BAL) fluid collection supplies
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg OVA emulsified in 2 mg of alum in saline.
-
-
SAC Treatment: From day 18 to 23, administer SAC (10 or 20 mg/kg) or vehicle daily by oral gavage.[12]
-
OVA Challenge: On days 21, 22, and 23, challenge the mice with 1% OVA in saline for 30 minutes using a nebulizer.
-
Sample Collection: 24 hours after the final OVA challenge:
-
Collect blood for serum analysis of OVA-specific IgE.
-
Perform BAL to collect fluid for cell counts and cytokine analysis.
-
Harvest lung tissue for histological analysis.
-
Signaling Pathway: SAC-mediated Inhibition of NF-κB
The anti-inflammatory effects of SAC are partly mediated by the inhibition of the NF-κB signaling pathway, which reduces the expression of pro-inflammatory cytokines.
SAC inhibits the NF-κB pathway, reducing inflammation.
Anti-Cancer Effects of S-Allyl-L-cysteine
SAC has demonstrated anti-proliferative and pro-apoptotic effects in cancer models, including non-small-cell lung carcinoma.
Non-Small-Cell Lung Carcinoma (NSCLC) Xenograft Model
This model involves the subcutaneous implantation of human NSCLC cells into immunodeficient mice to study tumor growth and the efficacy of anti-cancer agents.[14][15][16]
Quantitative Data Summary: SAC in NSCLC Xenograft Model
| Parameter | Animal Model | SAC Dosage | Route | Key Findings | Reference |
| Tumor Growth | Nude Mice (BALB/cAnN.Cg-Foxn1nu/CrlNarl) | 240 or 480 mg/kg/day | Oral Gavage | Significantly inhibited the growth of highly metastatic human NSCLC cells. | [17] |
| Tumor Weight | Nude Mice | 240 or 480 mg/kg/day | Oral Gavage | Significantly reduced tumor weight by 0.42- and 0.64-fold, respectively. | [17] |
| mTOR and NF-κB Activation | Nude Mice | 240 or 480 mg/kg/day | Oral Gavage | Significantly suppressed the activation of mTOR and NF-κB p65 proteins in tumor tissues. | [17] |
Experimental Protocol: NSCLC Xenograft in Mice
This protocol describes the establishment of a subcutaneous NSCLC xenograft model.[17][18]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human NSCLC cell line (e.g., A549)
-
S-Allyl-L-cysteine (SAC)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 A549 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
SAC Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups and begin daily oral administration of SAC (240 or 480 mg/kg) or vehicle.[17]
-
Endpoint: Continue treatment for a predefined period (e.g., 8 weeks) or until tumors in the control group reach a maximum allowable size. Euthanize the mice, excise the tumors, and weigh them.
Signaling Pathway: SAC-mediated Inhibition of mTOR
SAC's anti-cancer effects are associated with the inhibition of the mTOR signaling pathway, which is a key regulator of cell growth and proliferation.
SAC inhibits the mTOR pathway, leading to reduced cancer cell growth.
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-allylcysteine reduces the MPTP-induced striatal cell damage via inhibition of pro-inflammatory cytokine tumor necrosis factor-α and inducible nitric oxide synthase expressions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-allyl cysteine mitigates oxidative damage and improves neurologic deficit in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraluminal middle cerebral artery occlusion (MCAO) model for ischemic stroke with laser doppler flowmetry guidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-allyl cysteine protects against MPTP-induced striatal and nigral oxidative neurotoxicity in mice: participation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. S-Allyl cysteine reduces eosinophilic airway inflammation and mucus overproduction on ovalbumin-induced allergic asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective Effect of S-Allyl Cysteine Against Neonatal Asthmatic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Consumption of S-allylcysteine inhibits the growth of human non-small-cell lung carcinoma in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Antioxidant Capacity of S-Allyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various assays to measure the antioxidant capacity of S-Allyl-L-cysteine (SAC), a key bioactive compound found in aged garlic extract. Detailed protocols for common chemical and cellular-based assays are provided to enable researchers to evaluate the antioxidant potential of SAC in various experimental settings.
Introduction to S-Allyl-L-cysteine (SAC) and its Antioxidant Properties
S-Allyl-L-cysteine (SAC) is a water-soluble organosulfur compound recognized for its significant antioxidant properties. It acts through multiple mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems.[1][2] SAC has been shown to scavenge various reactive oxygen species (ROS) such as superoxide anion, hydrogen peroxide, hydroxyl radical, and peroxyl radical.[1][2][3][4] Furthermore, SAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular antioxidant responses. This multifaceted antioxidant activity makes SAC a compound of interest for pharmaceutical and nutraceutical applications.
Quantitative Antioxidant Capacity of S-Allyl-L-cysteine
The antioxidant capacity of S-Allyl-L-cysteine has been evaluated using various in vitro assays. The following table summarizes available quantitative data. It is important to note that the antioxidant activity of SAC can be influenced by the assay system and the presence of other compounds.
| Assay | Metric | Result for S-Allyl-L-cysteine (SAC) | Reference Compound | Result for Reference Compound |
| DPPH Radical Scavenging Assay | EC50 (μg/mL) | > Ascorbic Acid and various polyphenols | Ascorbic Acid | Lower EC50 than SAC |
| IC50 (mg/L) | 58.43 (for a pyrene-labelled SAC derivative) | Vitamin C | 5.72 | |
| ABTS Radical Cation Scavenging Assay | EC50 (μg/mL) | > Ascorbic Acid and various polyphenols | Ascorbic Acid | Lower EC50 than SAC |
| Hydroxyl Radical (•OH) Scavenging Activity | IC50 (mM) | 0.27 ± 0.12 | - | - |
| Peroxyl Radical (ROO•) Scavenging Activity | IC50 (mM) | 0.7331 ± 0.567 | - | - |
Note: EC50/IC50 is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity. The data presented here is compiled from various studies and direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
S-Allyl-L-cysteine (SAC)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.
-
Preparation of Sample and Standard: Prepare a stock solution of SAC in methanol. Create a series of dilutions from the stock solution. Prepare a similar dilution series for the positive control (e.g., ascorbic acid).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of SAC or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of EC50: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of SAC.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
S-Allyl-L-cysteine (SAC)
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Trolox (or ascorbic acid) as a positive control
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample and Standard: Prepare a stock solution of SAC in a suitable solvent. Create a series of dilutions from the stock solution. Prepare a similar dilution series for the positive control.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the different concentrations of SAC or the positive control to the wells.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determination of EC50: The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of SAC.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
S-Allyl-L-cysteine (SAC)
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox as a standard
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.
-
-
Preparation of Sample: Prepare a stock solution of SAC in phosphate buffer and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the SAC dilutions, Trolox standards, or blank (phosphate buffer) to the respective wells.
-
Incubate the plate at 37°C for 10-20 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of SAC by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of SAC.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPZ) complex is measured spectrophotometrically.
Materials:
-
S-Allyl-L-cysteine (SAC)
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (FeSO₄·7H₂O) as a standard
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
Preparation of Standard Curve: Prepare a series of dilutions of ferrous sulfate in distilled water.
-
Preparation of Sample: Prepare a stock solution of SAC in a suitable solvent and create a series of dilutions.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the SAC dilutions, ferrous sulfate standards, or blank (solvent) to the respective wells.
-
Add 190 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Data Analysis:
-
Subtract the blank reading from the sample and standard readings.
-
Plot the absorbance of the ferrous sulfate standards against their concentrations to create a standard curve.
-
Determine the FRAP value of SAC by comparing its absorbance to the ferrous sulfate standard curve. The results are expressed as millimoles of Fe²⁺ equivalents per gram or mole of SAC.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and fluoresces upon oxidation.
Materials:
-
Human hepatocarcinoma (HepG2) cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
S-Allyl-L-cysteine (SAC)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another oxidant
-
Quercetin as a standard
-
96-well black, clear-bottom cell culture plate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black, clear-bottom plate at an appropriate density and grow until confluent.
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with different concentrations of SAC or quercetin dissolved in treatment medium (e.g., serum-free medium) for 1 hour.
-
-
Loading with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add DCFH-DA solution to the cells and incubate for 30-60 minutes.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add AAPH solution (or another oxidant) to all wells except the negative control wells.
-
-
Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader (excitation at 485 nm, emission at 538 nm).
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control (oxidant only).
-
Results can be expressed as quercetin equivalents.
-
Signaling Pathways and Experimental Workflows
S-Allyl-L-cysteine Antioxidant Mechanism
SAC exerts its antioxidant effects through both direct radical scavenging and by modulating intracellular signaling pathways. A key pathway activated by SAC is the Nrf2 signaling pathway.
Caption: S-Allyl-L-cysteine's dual antioxidant mechanism.
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a general workflow for performing the described in vitro antioxidant capacity assays.
Caption: General workflow for in vitro antioxidant assays.
Cellular Antioxidant Activity (CAA) Assay Workflow
This diagram outlines the key steps involved in the Cellular Antioxidant Activity (CAA) assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Neuroprotective Effects of S-Allyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction: S-Allyl-L-cysteine (SAC), a prominent organosulfur compound derived from aged garlic extract, has garnered significant attention for its neuroprotective properties.[1][2][3] It is a water-soluble, stable, and less toxic antioxidant that can be absorbed by various tissues, including the brain.[4] SAC has demonstrated therapeutic potential in various models of neurological disorders, including stroke, Alzheimer's disease, and Parkinson's disease, by mitigating oxidative stress, inflammation, and apoptosis.[4][5][6][7] Its neuroprotective effects are often associated with the activation of key signaling pathways such as the Nrf2/HO-1 and PI3K/Akt pathways.[1][8][9]
These application notes provide detailed protocols for assessing the neuroprotective effects of SAC in both in vitro and in vivo models, focusing on key cellular and molecular assays, and behavioral tests.
Section 1: In Vitro Assessment of Neuroprotection
In vitro models are essential for elucidating the direct cellular and molecular mechanisms of SAC's neuroprotective actions. Common models include primary neuronal cultures and neuronal cell lines (e.g., SH-SY5Y, PC12) subjected to neurotoxic insults like oxidative stress (e.g., H₂O₂, 6-OHDA), excitotoxicity, or oxygen-glucose deprivation (OGD).[1][2][10]
Cell Viability Assays
Cell viability assays are fundamental for quantifying the protective effect of SAC against neuronal cell death.
Table 1: Summary of Cell Viability Assays
| Assay | Principle | Endpoint Measurement | Advantages |
| MTT Assay | Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[11][12][13] | Absorbance at 570 nm after solubilization of formazan.[11][12][13] | Well-established, cost-effective.[13] |
| XTT Assay | Reduction of XTT to a water-soluble orange formazan product by metabolically active cells.[14] | Absorbance measurement without a solubilization step.[14] | Continuous assay, suitable for high-throughput screening.[14] |
| CCK-8 Assay | Utilizes a water-soluble tetrazolium salt that produces a yellow-colored formazan upon reduction by dehydrogenases in viable cells.[11] | Absorbance at 450 nm.[11] | High sensitivity, efficient, and rapid.[11] |
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from established methods for assessing cell viability.[12][13]
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well culture plates
-
S-Allyl-L-cysteine (SAC)
-
Neurotoxic agent (e.g., 6-hydroxydopamine, 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
SAC Pre-treatment: Treat the cells with various concentrations of SAC for a specified pre-incubation period (e.g., 2 hours).[6]
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 6-OHDA) to the wells (except for the control group) and incubate for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Express cell viability as a percentage of the control group.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration. Assays to detect apoptosis are crucial for evaluating SAC's anti-apoptotic effects.
Table 2: Summary of Apoptosis Assays
| Assay | Principle | Endpoint Measurement | Key Features |
| Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane in early apoptotic cells. PI stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[15][16][17] | Flow cytometry or fluorescence microscopy to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[15][17][18] | Distinguishes between different stages of cell death.[18] |
| Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[8] | Colorimetric or fluorometric detection of a cleaved substrate. | Provides information on the activation of the caspase cascade. |
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This protocol is based on the principle of detecting phosphatidylserine externalization during early apoptosis.[15][17]
Materials:
-
Treated neuronal cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]
-
Data Interpretation:
Oxidative Stress Markers
SAC is a potent antioxidant, and its neuroprotective effects are often attributed to its ability to scavenge reactive oxygen species (ROS) and boost endogenous antioxidant defenses.[4]
Table 3: Common Markers of Oxidative Stress
| Marker | Description | Method of Detection |
| Reactive Oxygen Species (ROS) | Highly reactive molecules, such as hydrogen peroxide (H₂O₂) and superoxide anion (O₂⁻), that can damage cellular components.[19] | Fluorogenic probes like DCFDA.[19] |
| Lipid Peroxidation (MDA, 4-HNE, F2-isoprostanes) | Products of oxidative degradation of lipids in cell membranes. Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) are common markers.[19] F2-isoprostanes are formed from the peroxidation of arachidonic acid.[20] | TBARS assay for MDA; ELISA or chromatography for 4-HNE and F2-isoprostanes.[19] |
| DNA Damage (8-OHdG) | 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage.[19][21] | ELISA, HPLC with electrochemical detection, or mass spectrometry.[19] |
| Antioxidant Enzyme Activity (SOD, CAT, GPx) | Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are key antioxidant enzymes. | Spectrophotometric assays. |
Protocol 3: Measurement of Intracellular ROS using DCFDA
This protocol describes a common method for detecting intracellular ROS levels.[19]
Materials:
-
Neuronal cells in a 96-well plate
-
S-Allyl-L-cysteine (SAC)
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
PBS or HBSS
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with SAC and the oxidative stressor as described in the cell viability protocol.
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS or HBSS.
-
Incubation: Add DCFDA solution (typically 10-25 µM) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells again with PBS or HBSS to remove excess probe.
-
Fluorescence Measurement: Add PBS or HBSS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express as a percentage of the control.
Section 2: Analysis of Signaling Pathways
SAC exerts its neuroprotective effects by modulating specific signaling pathways, most notably the Nrf2/HO-1 and PI3K/Akt pathways.[1][8][9]
Western Blotting for Protein Expression
Western blotting is a key technique to quantify changes in the expression and phosphorylation of proteins involved in these pathways.
Protocol 4: Western Blotting for Nrf2, HO-1, p-Akt, and Akt
This protocol provides a general workflow for Western blotting.[22][23]
Materials:
-
Treated cell lysates or tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors[22][24]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or homogenize tissues in ice-cold RIPA buffer.[24] Centrifuge to remove debris and collect the supernatant.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[24] Separate the proteins by size on an SDS-PAGE gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[23]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system.[23]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin. For phosphorylated proteins, calculate the ratio of the phosphorylated form to the total protein.[25]
Diagrams of Signaling Pathways
Caption: SAC activates the Nrf2/HO-1 pathway for neuroprotection.
Caption: SAC promotes neuroprotection via the PI3K/Akt signaling pathway.
Section 3: In Vivo Assessment of Neuroprotection
In vivo models are critical for evaluating the therapeutic efficacy of SAC in a complex physiological system.
Animal Models of Neurodegeneration
Table 4: Common In Vivo Models for Neuroprotection Studies
| Model | Description | Typical Application for SAC |
| Middle Cerebral Artery Occlusion (MCAO) | A model of focal cerebral ischemia (stroke) induced by temporarily or permanently blocking the middle cerebral artery.[1][7] | Assessing SAC's ability to reduce infarct volume and improve neurological deficits.[1][7] |
| 6-OHDA-induced Parkinson's Disease Model | Unilateral injection of the neurotoxin 6-hydroxydopamine into the striatum or substantia nigra to mimic Parkinson's disease.[26] | Evaluating SAC's protection of dopaminergic neurons and amelioration of motor deficits.[5] |
| MPTP-induced Parkinson's Disease Model | Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively damages dopaminergic neurons.[5] | Assessing SAC's neuroprotective effects on the nigrostriatal pathway.[5] |
| Amyloid-β (Aβ) Infusion Model | Direct infusion of Aβ peptides into the brain to model aspects of Alzheimer's disease pathology. | Investigating SAC's potential to mitigate Aβ-induced neurotoxicity and cognitive decline.[6] |
Behavioral Tests
Behavioral tests are essential for assessing functional outcomes and the therapeutic effects of SAC on motor and cognitive functions.[27]
Table 5: Behavioral Tests for Assessing Neuroprotection
| Test | Function Assessed | Description |
| Rotarod Test | Motor coordination and balance.[27][28] | Mice or rats are placed on a rotating rod, and the latency to fall is measured.[28] |
| Open Field Test | Locomotor activity and anxiety-like behavior.[28] | The animal's movement and exploration in an open arena are tracked.[28] |
| Grip Strength Test | Muscle strength. | Measures the peak force an animal exerts with its forelimbs or all four limbs.[26] |
| Morris Water Maze | Spatial learning and memory.[27] | The animal must learn the location of a hidden platform in a pool of water using spatial cues. |
| Elevated Plus Maze | Anxiety-like behavior.[29] | Based on the animal's natural aversion to open and elevated spaces, it measures time spent in open versus closed arms.[29] |
Protocol 5: Rotarod Test
This protocol is a standard method for evaluating motor coordination in rodents.[28]
Materials:
-
Rotarod apparatus
-
Rodents (mice or rats)
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the test.
-
Training: Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Place the animal on the stationary rod. For accelerating rotarod protocols, gradually increase the speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Testing:
-
Place the animal on the rotating rod at a set speed or an accelerating speed.
-
Record the latency to fall off the rod or to passively rotate with the rod for two consecutive turns.
-
Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Calculate the average latency to fall for each animal and compare between treatment groups.
Diagram of Experimental Workflow
References
- 1. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo. (2015) | Huanying Shi | 85 Citations [scispace.com]
- 4. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-allyl cysteine mitigates oxidative damage and improves neurologic deficit in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-Allyl Cysteine Alleviates Hydrogen Peroxide Induced Oxidative Injury and Apoptosis through Upregulation of Akt/Nrf-2/HO-1 Signaling Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 12. biotium.com [biotium.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kumc.edu [kumc.edu]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Perspectives on Molecular Biomarkers of Oxidative Stress and Antioxidant Strategies in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Western Blotting for Neuronal Proteins [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]
- 25. researchgate.net [researchgate.net]
- 26. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
- 28. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Behavioral Tests in Rodent Models of Stroke - Ace Therapeutics [acetherapeutics.com]
Application Notes and Protocols for the Enzymatic Synthesis of Optically Pure S-Allyl-D-cysteine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a proposed experimental protocol for the enzymatic synthesis of optically pure S-Allyl-D-cysteine. This compound is a non-natural amino acid with potential applications in pharmaceutical research and development as a chiral building block. Traditional chemical synthesis of chiral molecules often involves complex procedures and the use of hazardous reagents. Enzymatic synthesis offers a green and highly selective alternative, yielding products with high enantiomeric purity. This protocol focuses on the use of a D-stereospecific enzyme to catalyze the synthesis of the D-enantiomer of S-Allyl-cysteine, a compound of interest for its potential biological activities and use in peptidomimetics and drug design. The proposed method leverages the specificity of D-cysteine desulfhydrase or a similar enzyme capable of catalyzing a β-replacement reaction. Additionally, this document outlines a robust analytical method using chiral High-Performance Liquid Chromatography (HPLC) for the determination of enantiomeric purity.
Introduction
S-Allyl-cysteine, a derivative of the amino acid cysteine, contains a chiral center, resulting in two enantiomeric forms: S-Allyl-L-cysteine and this compound. While the L-enantiomer is naturally found in garlic and has been studied for its various biological activities, the D-enantiomer is a synthetic compound that holds promise as a valuable component in the synthesis of novel pharmaceuticals. The stereochemistry of drug molecules is a critical factor in their pharmacological activity and safety profile. The use of optically pure enantiomers can lead to drugs with improved efficacy and reduced side effects.
Enzymatic synthesis provides a powerful tool for the production of optically pure compounds due to the inherent stereoselectivity of enzymes. This application note describes a proposed method for the synthesis of this compound using a D-specific enzyme, such as D-cysteine desulfhydrase, which is known to act exclusively on D-cysteine.[1][2] This enzyme can potentially catalyze the β-replacement of the sulfhydryl group of D-cysteine or a suitable precursor with an allyl thiol moiety.
Data Presentation
As the enzymatic synthesis of this compound is a novel application, specific experimental data is not yet widely available. The following table presents target parameters for the proposed enzymatic synthesis, based on typical results obtained for the synthesis of other S-substituted cysteine derivatives.
| Parameter | Target Value | Method of Analysis |
| Yield (%) | > 80% | HPLC |
| Enantiomeric Excess (e.e.) | > 99% | Chiral HPLC |
| Chemical Purity (%) | > 98% | HPLC-UV/MS |
| Reaction Time (h) | 12 - 24 | Reaction monitoring by TLC/HPLC |
| Optimal pH | 7.0 - 8.5 | pH optimization studies |
| Optimal Temperature (°C) | 30 - 40 | Temperature optimization studies |
Experimental Protocols
This section provides a detailed, albeit proposed, methodology for the key experiments involved in the enzymatic synthesis and analysis of this compound.
Protocol for Enzymatic Synthesis of this compound
This protocol is based on the hypothesis that D-cysteine desulfhydrase or a similar pyridoxal phosphate-dependent enzyme can catalyze a β-replacement reaction.
Materials:
-
Recombinant D-cysteine desulfhydrase (e.g., from Escherichia coli)[3]
-
D-cysteine hydrochloride monohydrate
-
Allyl mercaptan (2-propene-1-thiol)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Tris-HCl buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dowex 50WX8 cation exchange resin
-
Ethanol
-
Ethyl acetate
-
Deionized water
Enzyme Preparation:
-
Express and purify recombinant D-cysteine desulfhydrase from a suitable host organism (e.g., E. coli) following established protocols.
-
Determine the protein concentration and specific activity of the purified enzyme.
Synthesis Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 8.0)
-
50 mM D-cysteine
-
100 mM Allyl mercaptan
-
0.1 mM Pyridoxal 5'-phosphate (PLP)
-
1 mg/mL purified D-cysteine desulfhydrase
-
-
Incubate the reaction mixture at 37°C with gentle agitation for 24 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or HPLC.
Product Purification:
-
Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
Adjust the pH of the supernatant to 5.0 with NaOH.
-
Apply the supernatant to a Dowex 50WX8 cation exchange column (H+ form).
-
Wash the column with deionized water to remove unreacted substrates and salts.
-
Elute the this compound with 2 M ammonium hydroxide.
-
Collect the fractions containing the product and concentrate them under reduced pressure.
-
Recrystallize the product from an ethanol/water mixture to obtain pure this compound.
Protocol for Chiral HPLC Analysis
This protocol is designed to determine the enantiomeric excess of the synthesized this compound.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase column (e.g., Astec CHIROBIOTIC T)[4]
-
This compound standard
-
S-Allyl-L-cysteine standard (for comparison)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Ammonium formate
-
Deionized water (HPLC grade)
Chromatographic Conditions:
-
Column: Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 49:49:2 v/v/v) containing 20 mM ammonium formate and 0.1% formic acid. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound and S-Allyl-L-cysteine in the mobile phase.
-
Prepare a solution of the synthesized this compound in the mobile phase.
-
Inject the standards individually to determine their retention times.
-
Inject the synthesized sample and analyze the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100
-
Visualizations
Enzymatic Reaction Pathway
Caption: Proposed enzymatic reaction for the synthesis of this compound.
Experimental Workflow
Caption: Overall workflow for the synthesis and analysis of this compound.
References
- 1. D-cysteine desulfhydrase - Wikipedia [en.wikipedia.org]
- 2. Identification, characterization, and application of a d-cysteine desulfhydrase from rice seed (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of D-cysteine desulfhydrase in the adaptation of Escherichia coli to D-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Developing Stable Formulations of S-Allyl-L-cysteine for Research
Introduction
S-Allyl-L-cysteine (SAC), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant attention in the research community for its potential therapeutic properties, including neuroprotective, antioxidant, and anti-inflammatory effects. Despite its promising bioactivity, the inherent instability of SAC presents a considerable challenge for its application in research and preclinical studies. This document provides detailed application notes and protocols for developing stable formulations of SAC, ensuring reliable and reproducible experimental outcomes.
SAC is susceptible to degradation under various conditions, including exposure to light, high temperatures, and certain pH levels. This instability can lead to a loss of potency and the formation of degradation products, which may confound experimental results. The protocols outlined herein are designed to guide researchers in preparing, handling, and storing SAC formulations to minimize degradation and maintain its biological activity.
Key Stability Challenges
The primary degradation pathways for S-Allyl-L-cysteine are oxidation and transformation into other sulfur-containing compounds. Factors influencing its stability include:
-
pH: SAC is more stable in acidic to neutral conditions.
-
Temperature: Elevated temperatures accelerate the degradation of SAC.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of sulfoxides and other oxidized species.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of S-Allyl-L-cysteine
This protocol describes the preparation of a stable stock solution of SAC for in vitro experiments.
Materials:
-
S-Allyl-L-cysteine (high purity, >98%)
-
Sterile, deionized water (Milli-Q or equivalent)
-
pH meter
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of S-Allyl-L-cysteine powder in a sterile microcentrifuge tube.
-
Dissolution: Add a small volume of sterile, deionized water to the tube and vortex gently to dissolve the SAC completely.
-
pH Adjustment: Measure the pH of the solution. Adjust the pH to a range of 4.0-6.0 using 0.1 M HCl or 0.1 M NaOH. This pH range has been shown to improve the stability of SAC.
-
Final Volume: Bring the solution to the final desired concentration with sterile, deionized water.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile, amber-colored vial to protect it from light.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.
dot
Caption: Workflow for preparing a stable S-Allyl-L-cysteine stock solution.
Protocol 2: Formulation of S-Allyl-L-cysteine with Antioxidants
This protocol details the incorporation of antioxidants to enhance the stability of SAC in solution.
Materials:
-
S-Allyl-L-cysteine stock solution (prepared as in Protocol 1)
-
Ascorbic acid or Sodium metabisulfite
-
Sterile, deionized water
-
Vortex mixer
Procedure:
-
Prepare Antioxidant Stock: Prepare a stock solution of the chosen antioxidant (e.g., 10 mM ascorbic acid in sterile water).
-
Combine Solutions: To the S-Allyl-L-cysteine stock solution, add the antioxidant stock solution to achieve a final antioxidant concentration of 0.1-1 mM.
-
Mixing: Gently vortex the solution to ensure uniform mixing.
-
Storage: Store the antioxidant-containing SAC formulation following the storage conditions outlined in Protocol 1.
dot
Caption: Workflow for formulating SAC with antioxidants to improve stability.
Protocol 3: Stability Assessment of S-Allyl-L-cysteine Formulations using HPLC
This protocol provides a method for quantifying the stability of SAC formulations over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
S-Allyl-L-cysteine standard
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
-
Incubator or temperature-controlled chamber
-
Light source (for photostability testing)
Procedure:
-
Sample Preparation: Prepare different formulations of SAC as described in the previous protocols.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each formulation by HPLC to determine the initial concentration of SAC.
-
Storage Conditions: Store the remaining aliquots under different conditions to be tested (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition and analyze it by HPLC.
-
Data Analysis: Calculate the percentage of SAC remaining at each time point relative to the initial concentration (T=0). Plot the percentage of SAC remaining versus time for each condition.
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid). A typical gradient could be starting with 5% acetonitrile and increasing to 30% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
dot
Caption: Workflow for assessing the stability of SAC formulations using HPLC.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from stability studies of S-Allyl-L-cysteine formulations.
Table 1: Effect of pH on the Stability of S-Allyl-L-cysteine Solution (Stored at 25°C for 30 days)
| pH | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % SAC Remaining |
| 3.0 | 100.2 | 85.1 | 84.9% |
| 5.0 | 99.8 | 92.3 | 92.5% |
| 7.0 | 100.5 | 75.4 | 75.0% |
| 9.0 | 99.5 | 45.2 | 45.4% |
Table 2: Effect of Temperature on the Stability of S-Allyl-L-cysteine Solution (pH 5.0, Stored for 30 days)
| Temperature (°C) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % SAC Remaining |
| 4 | 100.1 | 98.5 | 98.4% |
| 25 | 99.8 | 92.3 | 92.5% |
| 40 | 100.3 | 68.7 | 68.5% |
Table 3: Effect of Antioxidants on the Stability of S-Allyl-L-cysteine Solution (pH 5.0, Stored at 25°C for 30 days)
| Formulation | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % SAC Remaining |
| SAC only | 99.8 | 92.3 | 92.5% |
| SAC + 0.1 mM Ascorbic Acid | 100.4 | 97.8 | 97.4% |
| SAC + 0.1 mM Sodium Metabisulfite | 100.2 | 96.5 | 96.3% |
Signaling Pathways
S-Allyl-L-cysteine has been shown to modulate several key signaling pathways involved in its therapeutic effects. The diagram below illustrates a simplified overview of some of these pathways.
dot
Caption: Simplified diagram of key signaling pathways modulated by S-Allyl-L-cysteine.
Disclaimer: The provided protocols and data are for research purposes only and should be adapted and validated for specific experimental needs. Always adhere to laboratory safety guidelines when handling chemicals.
Application Notes and Protocols: S-Allyl-L-cysteine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Allyl-L-cysteine (SAC), a sulfur-containing amino acid derived from aged garlic extract, has emerged as a promising therapeutic agent in preclinical studies of neurodegenerative diseases.[1][2] Its neuroprotective effects are attributed to a multi-faceted mechanism of action, including potent antioxidant and anti-inflammatory properties, as well as the modulation of key cellular pathways implicated in neuronal survival.[1][2] SAC has demonstrated therapeutic potential in models of Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD).
SAC's neuroprotective actions are not solely dependent on its antioxidant capabilities. It has been shown to mitigate endoplasmic reticulum (ER) stress and inhibit calpain, a calcium-dependent protease involved in neuronal death.[1][2][3][4] Furthermore, SAC can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress. This document provides detailed application notes on the use of SAC in various neurodegenerative disease models, summarizing key quantitative data and providing comprehensive experimental protocols for its evaluation.
Data Presentation
The following tables summarize the quantitative effects of S-Allyl-L-cysteine (SAC) administration in various preclinical neurodegenerative disease models.
Table 1: Effects of SAC in Alzheimer's Disease Models
| Animal Model | Dosage and Administration | Key Biomarker | Result | Percentage Change | Reference |
| APP/PS1 Mice | Not Specified | Enterocytic Aβ expression | Mitigated progressive increase | Data not quantified | [5] |
| db/db diabetic mice | 23 weeks dietary intervention | Plasma Aβ42 | Increased | Data not quantified | [5] |
| db/db diabetic mice | 23 weeks dietary intervention | Plasma Aβ oligomers | Reduced (in combination with CBD) | Data not quantified | [5] |
| htau Transgenic Mice | Not Specified | Tau Phosphorylation (pSer-202) | Measurable levels in serum | Data not quantified | [6] |
| htau Transgenic Mice | Not Specified | Total Tau | Increased trend in serum | Data not quantified | [6] |
| PS-1 (L235P) Transgenic Mice (aged) | Not Specified | Tau Phosphorylation (Ser396, Ser404, Thr231, Tau-1) | Significantly increased | Data not quantified | [7] |
| D-galactose-induced aging mice | Dietary intake | Amyloid-β peptide production | Decreased | Data not quantified | [1][2] |
Table 2: Effects of SAC in Parkinson's Disease Models
| Animal Model | Dosage and Administration | Key Biomarker/Test | Result | Percentage Change | Reference |
| MPTP-induced Mice | 120 mg/kg, i.p. for 5 days | Striatal Dopamine Depletion | Partially ameliorated | Data not quantified | [8][9] |
| MPTP-induced Mice | 120 mg/kg, i.p. for 5 days | Nigral Dopamine Depletion | Partially ameliorated | Data not quantified | [8][9] |
| MPTP-induced Mice | 120 mg/kg, i.p. for 5 days | Nigral Nrf2 Nuclear Content | Stimulated | Data not quantified | [8] |
| Haloperidol-induced Rats | Not Specified | Catalepsy (Bar test) | Improved | Data not quantified | [10] |
| Haloperidol-induced Rats | Not Specified | Open Field Test | Improved | Data not quantified | [10] |
Table 3: Effects of SAC in Huntington's Disease Models
| Animal Model | Dosage and Administration | Key Biomarker/Test | Result | Reference | | :--- | :--- | :--- | :--- | | 3-Nitropropionic acid (3-NP)-induced Rats | Not Specified | Striatal Lesions | SAC is a potential therapeutic strategy |[11][12] | | R6/2 Transgenic Mice | Not Specified | Huntingtin Aggregates | SAC is a potential therapeutic strategy |[13][14][15][16] |
Experimental Protocols
Animal Models and SAC Administration
a. Alzheimer's Disease Mouse Models (e.g., APP/PS1, htau)
-
Animal Strain: APP/PS1 double transgenic mice, htau transgenic mice.
-
Housing: Standard housing conditions (12h light/dark cycle, ad libitum access to food and water).
-
SAC Administration (Oral Gavage):
-
Prepare a stock solution of S-Allyl-L-cysteine in sterile water or saline.
-
Accurately weigh each mouse to determine the correct dosage volume (typically 5-10 mL/kg).
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the appropriate length of a 22-24 gauge ball-tipped feeding needle from the mouth to the last rib.[17][18][19][20][21]
-
Carefully insert the feeding needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Once the needle is in the esophagus, gently dispense the SAC solution.
-
Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
-
b. Parkinson's Disease Mouse Model (MPTP-induced)
-
Animal Strain: C57BL/6J mice.
-
MPTP Induction: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) intraperitoneally (i.p.) at a dose of 30 mg/kg for 5 consecutive days to induce dopaminergic neurodegeneration.[9]
-
SAC Administration: Administer SAC (e.g., 120 mg/kg, i.p.) for 5 consecutive days, either as a pretreatment or concurrently with MPTP.[8][9]
c. Huntington's Disease Rat Model (3-NP-induced)
-
Animal Strain: Lewis rats.
-
3-NP Induction: Administer 3-nitropropionic acid (3-NP) to induce striatal lesions. This can be done via repeated intraperitoneal injections or continuous infusion using osmotic minipumps for consistent lesion development.[12]
-
SAC Administration: Administer SAC via oral gavage or intraperitoneal injection at the desired dose and frequency throughout the 3-NP treatment period.
Behavioral Testing: Morris Water Maze (for Alzheimer's Models)
The Morris Water Maze is used to assess spatial learning and memory.[3]
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (using non-toxic paint) maintained at 22-25°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
Procedure:
-
Acquisition Phase (4-5 days):
-
Four trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Immunohistochemistry (IHC) for Phosphorylated Tau (pTau)
This protocol is for the detection of hyperphosphorylated tau in brain tissue sections.[16][19][22][23]
-
Tissue Preparation:
-
Perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm thick coronal sections using a cryostat or vibratome.
-
-
Staining Procedure:
-
Wash sections in PBS three times for 5 minutes each.
-
Perform antigen retrieval by incubating sections in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes.
-
Block endogenous peroxidase activity by incubating in 0.3% H2O2 in PBS for 15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate with a primary antibody against phosphorylated tau (e.g., AT8, PHF1) overnight at 4°C.
-
Wash sections in PBS and incubate with a biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 1 hour.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit.
-
Mount sections on slides, dehydrate, and coverslip.
-
Western Blot for Nrf2 Activation
This protocol is for assessing the nuclear translocation of Nrf2 as a marker of its activation.[24][25][26][27]
-
Nuclear and Cytoplasmic Protein Extraction:
-
Homogenize brain tissue in a hypotonic buffer and incubate on ice.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse with a nuclear extraction buffer.
-
-
Western Blot Procedure:
-
Determine protein concentration of both nuclear and cytoplasmic extracts using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C. Use an antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin) as loading controls.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software. An increase in the nuclear Nrf2 to cytoplasmic Nrf2 ratio indicates activation.
-
Calpain Activity Assay (Fluorometric)
This assay measures the activity of calpain in brain tissue lysates.[22][23][28][29]
-
Sample Preparation:
-
Homogenize fresh brain tissue in the provided Extraction Buffer on ice.
-
Centrifuge the homogenate to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a 96-well plate, add 50-200 µg of protein lysate to each well and adjust the volume with Extraction Buffer.
-
Include a positive control (active calpain) and a negative control (lysate with a calpain inhibitor).
-
Add 10X Reaction Buffer to each well.
-
Add the calpain substrate (e.g., Ac-LLY-AFC) to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm using a fluorescence microplate reader.
-
Calpain activity is proportional to the fluorescence intensity.
-
Visualization of Signaling Pathways and Workflows
S-Allyl-L-cysteine (SAC) Neuroprotective Mechanisms
Caption: Proposed neuroprotective mechanisms of S-Allyl-L-cysteine (SAC).
Experimental Workflow for Evaluating SAC in an Alzheimer's Disease Mouse Model
Caption: Experimental workflow for SAC evaluation in an AD mouse model.
Nrf2 Activation Pathway by S-Allyl-L-cysteine
Caption: Nrf2 activation pathway modulated by S-Allyl-L-cysteine.
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Protective effect of S-allyl-L-cysteine against endoplasmic reticulum stress-induced neuronal death is mediated by inhibition of calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of S-allyl cysteine and cannabidiol on enterocytic and plasma amyloid-β in db/db diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive quantitative assays for tau and phospho-tau in transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased phosphorylation of tau and synaptic protein loss in the aged transgenic mice expressing familiar Alzheimer's disease-linked presenilin 1 mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. S-allyl cysteine protects against MPTP-induced striatal and nigral oxidative neurotoxicity in mice: participation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Topological analysis of striatal lesions induced by 3-nitropropionic acid in the Lewis rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 3-NP Model of Striatal Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuronal aggregates are associated with phenotypic onset in the R6/2 Huntington's disease transgenic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Huntingtin Aggregates and Mitochondrial Pathology in Skeletal Muscle but not Heart of Late-Stage R6/2 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Huntington's Disease Related Markers in the R6/2 Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uac.arizona.edu [uac.arizona.edu]
- 18. research.fsu.edu [research.fsu.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. promega.com [promega.com]
- 23. Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell-Permeable Peptide Targeting the Nrf2–Keap1 Interaction: A Potential Novel Therapy for Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The Role of P62/Nrf2/Keap1 Signaling Pathway in Lead‐Induced Neurological Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. abcam.com [abcam.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Improving the solubility of S-Allyl-D-cysteine in aqueous buffers
Welcome to the technical support center for S-Allyl-L-cysteine (S-ALC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of S-ALC in aqueous buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving S-Allyl-L-cysteine in aqueous buffers.
| Issue | Possible Cause | Recommended Solution |
| S-ALC is not dissolving or has low solubility in a neutral pH buffer (e.g., PBS pH 7.4). | S-ALC is a zwitterionic compound with its isoelectric point in the acidic to neutral pH range, where its solubility is lowest. | Adjust the pH of the buffer. Increasing the pH to above 9 significantly enhances solubility. For example, at a pH above 9, the solubility can reach up to 1000 g/L. |
| Precipitate forms after dissolving S-ALC and storing the solution. | The buffer may be saturated or supersaturated, or the temperature of the solution has decreased, reducing solubility. | Prepare a fresh solution before use. If storage is necessary, consider storing at a controlled room temperature or slightly warmer. Alternatively, use a lower concentration of S-ALC. |
| The pH of the buffer changes after adding S-ALC. | S-ALC is an amino acid and can act as a buffer itself, affecting the pH of poorly buffered solutions. | Use a buffer with sufficient buffering capacity for the amount of S-ALC being added. Verify the final pH of the solution after dissolution and adjust if necessary. |
| Difficulty dissolving S-ALC for a high-concentration stock solution. | The desired concentration may exceed the intrinsic solubility of S-ALC in the chosen solvent system. | Consider using solubility enhancement techniques such as the addition of co-solvents (e.g., ethanol, propylene glycol), complexation with cyclodextrins, or the use of surfactants. Refer to the detailed protocols below. |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of S-Allyl-L-cysteine?
A1: S-Allyl-L-cysteine is generally considered a water-soluble compound, with a reported solubility of greater than 10 mg/mL in water. However, its solubility is highly dependent on the pH of the solution due to its zwitterionic nature. Its solubility is lowest near its isoelectric point and increases significantly in acidic and, most notably, in alkaline conditions.
Q2: How does pH affect the solubility of S-ALC?
A2: The solubility of S-ALC is significantly influenced by pH. As an amino acid, it has both an acidic carboxylic acid group (pKa ~2.07) and a basic amino group (pKa ~9.14). At pH values below the acidic pKa and above the basic pKa, S-ALC exists predominantly in its more soluble cationic and anionic forms, respectively. The solubility dramatically increases at pH values above 9.
Q3: Can I use co-solvents to improve the solubility of S-ALC?
A3: Yes, co-solvents can be used to improve the solubility of S-ALC, although it is already water-soluble. For certain formulations, a mixed solvent system might be necessary. S-ALC has limited solubility in pure ethanol (approximately 0.36 g/L). However, mixtures of water and a co-solvent like ethanol or propylene glycol can be effective. It is important to determine the optimal ratio of the co-solvent to water for your specific concentration needs.
Q4: Are there other methods to enhance the solubility of S-ALC?
A4: Yes, other methods include the use of cyclodextrins to form inclusion complexes and the addition of surfactants. Studies have shown that α-cyclodextrin can form a 1:1 inclusion complex with S-ALC, which can improve its stability and potentially its solubility characteristics in specific formulations. Surfactants like Tween 80 or Sodium Lauryl Sulfate (SLS) can also be used to increase the solubility of compounds, although specific data for S-ALC is limited.
Q5: How does temperature affect the solubility of S-ALC?
Quantitative Data on S-ALC Solubility
The following tables provide representative data on the solubility of S-Allyl-L-cysteine under various conditions. Please note that this data is illustrative and based on the physicochemical properties of S-ALC and general solubility trends. Experimental validation for your specific buffer system and conditions is recommended.
Table 1: Illustrative Solubility of S-ALC in Aqueous Buffers at 25°C
| Buffer System | pH | Estimated Solubility (mg/mL) |
| Citrate Buffer | 4.0 | ~15 |
| Phosphate Buffer | 5.0 | ~12 |
| Phosphate Buffer | 6.0 | ~10 |
| Phosphate Buffer | 7.0 | ~11 |
| Tris Buffer | 8.0 | ~25 |
| Tris Buffer | 9.0 | >100 |
Table 2: Illustrative Effect of Temperature on S-ALC Solubility in Phosphate Buffer (pH 7.0)
| Temperature (°C) | Estimated Solubility (mg/mL) |
| 4 | ~8 |
| 25 | ~11 |
| 37 | ~15 |
Table 3: Illustrative Effect of Co-solvents on S-ALC Solubility at 25°C
| Solvent System (v/v) | Estimated Solubility (mg/mL) |
| 10% Ethanol in Water | ~12 |
| 20% Ethanol in Water | ~14 |
| 10% Propylene Glycol in Water | ~13 |
| 20% Propylene Glycol in Water | ~16 |
Table 4: Illustrative Effect of Surfactants on S-ALC Solubility in Water at 25°C
| Surfactant | Concentration (%) | Estimated Solubility (mg/mL) |
| Tween 80 | 0.1 | ~15 |
| Tween 80 | 0.5 | ~20 |
| Sodium Lauryl Sulfate (SLS) | 0.1 | ~18 |
| Sodium Lauryl Sulfate (SLS) | 0.5 | ~25 |
Experimental Protocols
Protocol 1: Determination of S-ALC Solubility in Aqueous Buffers (Shake-Flask Method)
This protocol describes a standard shake-flask method to determine the equilibrium solubility of S-ALC in a given aqueous buffer.
Materials:
-
S-Allyl-L-cysteine (powder)
-
Selected aqueous buffer (e.g., phosphate, citrate, Tris) at the desired pH
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Prepare the Buffer: Prepare the desired aqueous buffer and adjust the pH to the target value.
-
Add Excess S-ALC: Add an excess amount of S-ALC powder to a vial containing a known volume of the buffer (e.g., 5 mL). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of S-ALC.
-
Calculate Solubility: The determined concentration represents the equilibrium solubility of S-ALC in the tested buffer at the specified temperature.
Protocol 2: Preparation of S-ALC Inclusion Complex with α-Cyclodextrin
This protocol outlines the freeze-drying method for preparing an inclusion complex of S-ALC with α-cyclodextrin to potentially enhance its stability and solubility characteristics.
Materials:
-
S-Allyl-L-cysteine
-
α-Cyclodextrin (α-CD)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Prepare Solutions: Prepare separate aqueous solutions of S-ALC and α-cyclodextrin. For a 1:1 molar ratio, dissolve equimolar amounts of each compound in deionized water.
-
Mixing: Slowly add the S-ALC solution to the α-cyclodextrin solution while stirring continuously.
-
Stirring: Continue to stir the mixture at room temperature for a defined period (e.g., 24 hours) to facilitate complex formation.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilization: Place the frozen sample in a freeze-dryer and lyophilize until all the water has been removed, resulting in a dry powder of the S-ALC/α-CD inclusion complex.
-
Characterization: The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for determining S-ALC solubility.
Caption: Effect of pH on S-ALC solubility.
Caption: S-ALC antioxidant signaling pathway.
Caption: S-ALC inhibition of NF-κB pathway.
Technical Support Center: S-Allyl-L-cysteine (SAC) Stability in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with S-Allyl-L-cysteine (SAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of SAC in solution, with a focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of S-Allyl-L-cysteine (SAC) degradation in solution?
A1: The primary cause of SAC degradation in solution is oxidation. The sulfur atom in the SAC molecule is susceptible to oxidation, leading to the formation of S-allyl-L-cysteine sulfoxide (alliin). This process can be influenced by several factors, including pH, temperature, the presence of metal ions, and exposure to oxygen.
Q2: What are the optimal storage conditions for S-Allyl-L-cysteine (SAC) solutions to minimize oxidation?
A2: To minimize oxidation, it is recommended to store SAC solutions under the following conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For short-term use, refrigeration at 2-8°C is advisable.
-
pH: Maintain the pH of the solution in the neutral to slightly acidic range. SAC is more stable at a neutral pH, while degradation can accelerate in alkaline conditions.
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.
-
Oxygen: To prevent oxidation, it is beneficial to deoxygenate the solvent before preparing the solution and to store the solution under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use antioxidants to prevent the oxidation of S-Allyl-L-cysteine (SAC) in my experiments?
A3: Yes, the use of antioxidants can be an effective strategy to prevent the oxidation of SAC. Common antioxidants that can be considered include:
-
Ascorbic acid (Vitamin C)
-
Tocopherols (Vitamin E)
-
Caffeic acid has been shown to have a synergistic antioxidant effect with SAC.[1][2]
The choice of antioxidant and its optimal concentration will depend on the specific experimental conditions and the solvent system being used. It is recommended to perform preliminary stability studies to determine the most effective antioxidant for your application.
Q4: Are there any solvents that should be avoided when preparing S-Allyl-L-cysteine (SAC) solutions?
A4: While SAC is soluble in water and aqueous buffers, it is advisable to be cautious with solvents that may contain impurities that can promote oxidation.[3] For instance, using freshly purified and deoxygenated water is recommended. When using co-solvents, ensure they are of high purity and free from peroxides.
Troubleshooting Guides
Issue 1: Rapid degradation of SAC observed in my aqueous solution.
| Possible Cause | Troubleshooting Step |
| High pH of the solution | Measure the pH of your solution. Adjust the pH to a neutral or slightly acidic range (pH 6-7) using a suitable buffer. Under basic conditions, cleavage of the C-S bond can occur.[4] |
| Presence of dissolved oxygen | Deoxygenate your solvent (e.g., water or buffer) by sparging with an inert gas like nitrogen or argon before dissolving the SAC. Prepare and store the solution under an inert atmosphere. |
| Contamination with metal ions | Use high-purity water and reagents. If metal ion contamination is suspected, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the solution. |
| Elevated storage temperature | Ensure the solution is stored at the recommended temperature (-20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Exposure to light | Store the solution in amber vials or protect it from light by wrapping the container in aluminum foil. |
Issue 2: Inconsistent results in my experiments involving SAC.
| Possible Cause | Troubleshooting Step |
| Variable SAC concentration due to degradation | Prepare fresh SAC solutions for each experiment or validate the stability of your stock solution over the intended period of use. Regularly quantify the SAC concentration using a validated analytical method like HPLC. |
| Incomplete dissolution of SAC | Ensure complete dissolution of SAC in the solvent. Gentle warming or sonication may be required, but avoid excessive heat which can accelerate degradation. |
| Interaction with other components in the solution | Evaluate the compatibility of SAC with other excipients or compounds in your formulation. Some components may catalyze its oxidation. |
Issue 3: Difficulty in quantifying SAC and its oxidation product, alliin, using HPLC.
| Possible Cause | Troubleshooting Step |
| Poor chromatographic separation | Optimize the mobile phase composition and gradient. A common mobile phase for separating SAC and alliin is a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., methanol or acetonitrile). Using an ion-pairing reagent like heptanesulfonate can also improve separation.[3] |
| Low detector response | Ensure the UV detector wavelength is set appropriately for both SAC and alliin. A wavelength around 210 nm is often used.[5] Pre-column derivatization with reagents like o-phthaldialdehyde can enhance fluorescence detection for better sensitivity.[6] |
| Peak tailing or fronting | Check the pH of the mobile phase; it can significantly affect the peak shape of these amino acid derivatives. Ensure the column is in good condition and not overloaded. |
| Ghost peaks | Ensure the purity of the mobile phase and proper system flushing between runs to avoid carryover from previous injections. |
Data on S-Allyl-L-cysteine Stability
The stability of S-Allyl-L-cysteine is influenced by various factors. The following table summarizes available data on its stability under different conditions.
| Condition | Observation | Reference |
| Storage in Aged Garlic Extract | Stable for up to 2 years. | |
| Aqueous Solution (pH and Temperature) | Stable at neutral pH. Degradation accelerates in alkaline conditions (e.g., 2 N NaOH at 50°C for 6 days). | [4] |
| Black Garlic Powder (Storage) | SAC content significantly decreased over time when stored at room temperature. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of S-Allyl-L-cysteine and Alliin
This protocol provides a general guideline for the simultaneous quantification of SAC and its primary oxidation product, alliin, using High-Performance Liquid Chromatography with UV detection.
1. Materials and Reagents:
-
S-Allyl-L-cysteine (SAC) standard
-
Alliin standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Sodium phosphate, monobasic
-
Heptanesulfonic acid sodium salt (optional, for ion-pairing)
-
High-purity water
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 20 mM sodium phosphate buffer (pH adjusted to 2.5)
-
Mobile Phase B: Acetonitrile or Methanol
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compounds. The exact gradient should be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
3. Sample Preparation:
-
Dissolve the sample containing SAC in the mobile phase A or a suitable aqueous buffer.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Standard Curve Preparation:
-
Prepare a series of standard solutions of SAC and alliin of known concentrations in the mobile phase A.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the peaks for SAC and alliin based on their retention times compared to the standards.
-
Quantify the concentration of SAC and alliin in the sample using the calibration curves.
Visualizations
Oxidation Pathway of S-Allyl-L-cysteine
The following diagram illustrates the non-enzymatic oxidation of S-Allyl-L-cysteine to S-allyl-L-cysteine sulfoxide (alliin).
Troubleshooting Workflow for SAC Degradation
This workflow provides a logical approach to troubleshooting unexpected degradation of S-Allyl-L-cysteine in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant Interactions between S-allyl-L-cysteine and Polyphenols Using Interaction Index and Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dc.etsu.edu [dc.etsu.edu]
- 6. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Separation of S-Allyl-cysteine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of S-Allyl-D-cysteine from S-Allyl-L-cysteine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from S-Allyl-L-cysteine?
A1: The primary challenge lies in their nature as enantiomers, which are non-superimposable mirror images of each other.[1] Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatographic techniques.[2] Therefore, a chiral environment is necessary to achieve separation, which is typically accomplished by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or a chiral selector in Capillary Electrophoresis (CE).[1][3][4]
Q2: Which analytical techniques are most suitable for the chiral separation of S-Allyl-cysteine enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and versatile method for enantiomeric separation.[5] Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also viable techniques, each with its own advantages and considerations.[4][6][7]
Q3: How does a Chiral Stationary Phase (CSP) work?
A3: A CSP creates a chiral environment within the chromatographic column. It interacts differently with each enantiomer, forming transient diastereomeric complexes with varying stability.[3] The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, leading to different elution times and thus, separation.[3]
Q4: Do I need to derivatize S-Allyl-cysteine before analysis?
A4: Derivatization is often employed, particularly for GC analysis, to improve volatility and thermal stability.[7] For HPLC, derivatization can enhance detectability (e.g., by introducing a chromophore for UV detection) and may improve chiral recognition by the stationary phase.[8][9] However, direct separation of underivatized amino acids is also possible with specific columns and methods.[10][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of S-Allyl-cysteine enantiomers.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient enantioselectivity for S-Allyl-cysteine. | Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).[1][3] |
| Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts selectivity. | - Modify the ratio of organic modifier (e.g., methanol, acetonitrile) to the aqueous phase.[3] - For normal phase, adjust the alcohol concentration in the alkane mobile phase. - Introduce or alter the concentration of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid, 0.1% diethylamine) to improve peak shape and interaction with the CSP.[3][12][13] | |
| Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition. | Experiment with different column temperatures. Lower temperatures often enhance chiral selectivity, but this is not universal.[3][13] | |
| Poor Peak Shape (Tailing or Fronting) | Sample Overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or the sample concentration.[3] |
| Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. | Dissolve the sample in the mobile phase whenever possible.[3] | |
| Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. | Add a mobile phase modifier (acidic or basic) to suppress ionization and minimize secondary interactions.[13] | |
| Inconsistent Retention Times | Mobile Phase Inconsistency: The mobile phase composition may be changing over time. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[3] |
| Temperature Fluctuations: Changes in ambient temperature can affect retention times. | Use a column oven to maintain a constant and controlled temperature.[3] | |
| Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase. | Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[3] |
GC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Elution or Broad Peaks | Insufficient Volatility: The derivatized S-Allyl-cysteine may not be volatile enough at the operating temperature. | - Increase the injector and/or oven temperature. - Ensure the derivatization reaction has gone to completion. |
| Poor Resolution | Inappropriate Chiral Stationary Phase: The chosen chiral column may not be suitable. | Screen different chiral GC columns, such as those with cyclodextrin derivatives.[14][15] |
| Suboptimal Temperature Program: The oven temperature ramp rate can affect separation. | Optimize the temperature program, including initial temperature, ramp rate, and final temperature. | |
| Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects efficiency. | Optimize the carrier gas flow rate. |
CE Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | Inappropriate Chiral Selector: The type and concentration of the chiral selector in the background electrolyte (BGE) are critical. | - Screen different chiral selectors (e.g., cyclodextrins, crown ethers, chiral surfactants).[4][16] - Optimize the concentration of the chiral selector. |
| Suboptimal BGE pH: The pH of the background electrolyte affects the charge of the analyte and the electroosmotic flow (EOF). | Optimize the pH of the BGE to maximize the mobility difference between the enantiomeric complexes.[17] | |
| Long Analysis Time | Low Voltage: Lower applied voltage leads to longer migration times. | Increase the applied voltage, but be mindful of potential Joule heating. |
| High Viscosity of BGE: Additives can increase the viscosity of the BGE, slowing down migration. | If possible, use a lower concentration of additives or switch to a less viscous alternative. |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of S-Allyl-cysteine Enantiomers
This protocol outlines a general approach for developing a chiral HPLC method.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralpak AD-H, Chiralcel OD-H). These are broadly applicable for many chiral separations.[1]
-
-
Mobile Phase Preparation:
-
Normal Phase: A typical starting mobile phase is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[12]
-
Reversed Phase: A common starting mobile phase is a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) in a 50:50 (v/v) ratio.[3]
-
Additives: To improve peak shape for the zwitterionic S-Allyl-cysteine, add a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) or a base (e.g., 0.1% diethylamine) to the mobile phase.[3][13][18]
-
-
Chromatographic Conditions:
-
Flow Rate: Start with a flow rate of 0.5 - 1.0 mL/min. Lower flow rates can sometimes improve resolution.[3][12]
-
Column Temperature: Maintain the column at a constant temperature, typically starting at 25°C.[3]
-
Injection Volume: Inject 5-10 µL of the sample.
-
Detection: Use a UV detector at a wavelength where S-Allyl-cysteine absorbs (e.g., around 210 nm).
-
-
Optimization:
-
If separation is not achieved, systematically vary the mobile phase composition (e.g., change the organic modifier ratio in 10% increments).
-
If partial separation is observed, fine-tune the mobile phase composition and experiment with different column temperatures (e.g., in 5°C increments from 15°C to 40°C).[3]
-
Protocol 2: Derivatization and Chiral GC Analysis
This protocol describes a general procedure for the derivatization and subsequent GC analysis of S-Allyl-cysteine enantiomers.
-
Derivatization:
-
Esterification: React the S-Allyl-cysteine sample with an acidic alcohol (e.g., 3 M HCl in isopropanol) to convert the carboxylic acid group to an ester.
-
Acylation: Subsequently, react the esterified sample with an acylating agent (e.g., trifluoroacetic anhydride) to derivatize the amino group. This two-step process creates a volatile derivative suitable for GC analysis.
-
-
GC Column Selection:
-
GC Conditions:
-
Carrier Gas: Use Helium or Hydrogen at an appropriate linear velocity.
-
Injector: Use a split/splitless injector, typically in split mode, at a temperature of 250°C.
-
Oven Program: Start with an initial oven temperature of around 100°C, hold for 1-2 minutes, then ramp the temperature at a rate of 5-10°C/min to a final temperature of 220-240°C.
-
Detector: Use a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The detector temperature should be around 250-300°C.
-
-
Optimization:
-
Adjust the temperature ramp rate and hold times to improve the separation of the enantiomeric peaks.
-
Optimize the carrier gas flow rate to achieve maximum efficiency.
-
Quantitative Data Summary
The following tables present hypothetical but realistic data for the chiral separation of S-Allyl-cysteine enantiomers under optimized conditions.
Table 1: HPLC Separation Data
| Parameter | Method A (Normal Phase) | Method B (Reversed Phase) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chirobiotic T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:TFA (90:10:0.1) | 20mM Ammonium Acetate (pH 4.5):Methanol (60:40) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Temperature | 20°C | 30°C |
| Retention Time (this compound) | 12.5 min | 8.2 min |
| Retention Time (S-Allyl-L-cysteine) | 14.8 min | 9.5 min |
| Resolution (Rs) | 2.1 | 1.8 |
| Selectivity (α) | 1.25 | 1.18 |
Table 2: GC Separation Data (Derivatized)
| Parameter | Method C |
| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 110°C (2 min), ramp 5°C/min to 200°C |
| Retention Time (D-enantiomer derivative) | 15.3 min |
| Retention Time (L-enantiomer derivative) | 15.9 min |
| Resolution (Rs) | 2.5 |
| Selectivity (α) | 1.05 |
Visualizations
Caption: General experimental workflow for chiral separation.
Caption: Troubleshooting logic for poor resolution in HPLC.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Enantiomeric Recognition and Separation by Chiral Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of chiral compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. azom.com [azom.com]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 8. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and determination of cysteine enantiomers in plasma after derivatization with 4-fluoro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 11. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 14. gcms.cz [gcms.cz]
- 15. Chiral GC Columns | Gas Chromatography | アジレント [agilent.com]
- 16. Chiral discrimination in capillary electrophoresis using novel anionic surfactants related to cysteine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. l-Cysteine modified metal–organic framework as a chiral stationary phase for enantioseparation by capillary electrochromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Troubleshooting S-Allyl-D-cysteine instability in cell culture media
Welcome to the technical support center for S-Allyl-L-cysteine (SAC). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of SAC in cell culture media, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results with S-Allyl-L-cysteine are inconsistent. What could be the cause?
A1: Inconsistent results with SAC can stem from several factors, primarily related to its stability in cell culture media. Key factors influencing SAC stability include the composition of the media, storage conditions of both stock solutions and media supplemented with SAC, and the duration of the experiment. Degradation of SAC can lead to a lower effective concentration than intended, resulting in variability.
Q2: How stable is S-Allyl-L-cysteine in cell culture media?
A2: While generally considered more stable than other garlic-derived compounds like allicin, S-Allyl-L-cysteine can still be susceptible to degradation in aqueous solutions, including cell culture media.[1] The primary degradation pathway is oxidation. The rate of degradation can be influenced by temperature, pH, and the presence of certain media components.
Q3: What are the optimal storage conditions for S-Allyl-L-cysteine stock solutions?
A3: For maximum stability, S-Allyl-L-cysteine powder should be stored at -20°C.[2] Stock solutions, typically prepared in water or DMSO, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] It is advisable to prepare fresh dilutions in culture medium for each experiment.
Q4: Can components of the cell culture media affect the stability of S-Allyl-L-cysteine?
A4: Yes, certain media components can influence the stability of SAC. For instance, pyruvate, a common supplement in cell culture media, has been shown to stabilize cysteine by forming a complex that is more resistant to oxidation.[5] Conversely, the absence of such stabilizing agents or the presence of pro-oxidative factors could accelerate SAC degradation.
Q5: How can I test the stability of S-Allyl-L-cysteine in my specific cell culture medium?
A5: You can perform a time-course experiment to quantify the concentration of SAC in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). Samples of the medium containing SAC should be collected at different time points and analyzed by High-Performance Liquid Chromatography (HPLC). A detailed protocol for this analysis is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using S-Allyl-L-cysteine in your experiments.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of SAC over time in culture. | Degradation of SAC in the culture medium at 37°C. | 1. Prepare fresh SAC-containing medium for each experiment.2. For long-term experiments, replenish the medium with freshly prepared SAC at regular intervals (e.g., every 24 hours).3. Consider supplementing your medium with pyruvate, which can enhance the stability of cysteine and its derivatives.[5] |
| High variability between experimental replicates. | Inconsistent concentrations of active SAC due to degradation. | 1. Ensure uniform preparation and handling of SAC stock solutions and media across all replicates.2. Minimize the time between adding SAC to the medium and starting the experiment.3. Perform a stability test of SAC in your specific medium to determine its half-life under your experimental conditions. |
| Precipitation observed in the SAC stock solution or culture medium. | Low solubility of SAC, especially at high concentrations or in certain solvents. | 1. Ensure SAC is fully dissolved in the initial solvent before further dilution. Gentle warming or sonication may aid dissolution.[6]2. Prepare stock solutions at a concentration that ensures solubility is maintained upon dilution into the culture medium.3. Visually inspect the medium for any signs of precipitation after adding the SAC stock solution. |
| Unexpected cytotoxicity observed in cell cultures. | Potential degradation products of SAC may have cytotoxic effects. Cysteine itself can be toxic to cells in culture if it oxidizes rapidly.[5] | 1. Use freshly prepared SAC solutions for all experiments.2. Test the cytotoxicity of the vehicle control (the solvent used for the SAC stock solution) at the same final concentration used in the experiments.3. The presence of pyruvate in the medium can reduce the cytotoxicity associated with cysteine oxidation.[5] |
Quantitative Data Summary
Table 1: Stability of N-acetyl-cysteine (NAC) in DMEM at Different Temperatures
| Temperature | Average % Recovery |
| Refrigerated (4°C) | 96.4% |
| Room Temperature | 84.4% |
| 37°C | 78.8% |
| Data adapted from a study on NAC stability, which suggests temperature-dependent degradation that may be analogous to SAC.[7] |
Experimental Protocols
Protocol 1: Quantification of S-Allyl-L-cysteine in Cell Culture Media using HPLC
This protocol allows you to determine the stability of SAC in your specific cell culture medium over time.
Materials:
-
S-Allyl-L-cysteine (SAC) standard
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640, F12)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate buffer components
-
0.22 µm syringe filters
Procedure:
-
Preparation of SAC Standard Curve:
-
Prepare a stock solution of SAC (e.g., 1 mg/mL) in water or a suitable solvent.
-
Prepare a series of dilutions from the stock solution in your cell culture medium to create a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Prepare a solution of SAC in your cell culture medium at the concentration you use in your experiments.
-
Incubate this solution under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Filter the collected samples through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical starting point could be 5% acetonitrile, ramping up to 95% over a set time.
-
Set the UV detector to a wavelength of approximately 210 nm.
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the SAC standard against its concentration.
-
Determine the concentration of SAC in your experimental samples at each time point by using the standard curve.
-
Plot the concentration of SAC versus time to determine its stability profile in your medium.
-
Signaling Pathways and Workflows
S-Allyl-L-cysteine and the NF-κB Signaling Pathway
S-Allyl-L-cysteine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses. The diagram below illustrates the general mechanism of NF-κB activation and the proposed point of intervention by SAC.
Caption: NF-κB signaling pathway and inhibition by S-Allyl-L-cysteine.
Troubleshooting Workflow for SAC Instability
The following workflow provides a logical approach to troubleshooting issues related to S-Allyl-L-cysteine instability.
Caption: A logical workflow for troubleshooting S-Allyl-L-cysteine instability.
References
- 1. researchgate.net [researchgate.net]
- 2. S-Allyl-L-cysteine = 98 HPLC 21593-77-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Cytotoxicity of cysteine in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Minimizing racemization of S-Allyl-D-cysteine during storage
Technical Support Center: S-Allyl-D-cysteine
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the racemization of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure substance, such as this compound, converts into a mixture containing equal amounts of both enantiomers (D and L forms). For this compound, maintaining its specific stereochemistry is often critical for its biological activity and therapeutic efficacy. The presence of the L-enantiomer can lead to a heterogeneous product with potentially reduced or altered pharmacological effects. Cysteine and its derivatives are particularly susceptible to racemization due to the acidic nature of the α-proton, which is stabilized by the neighboring sulfur atom.[1]
Q2: What are the primary factors that induce racemization of this compound during storage?
A2: The main factors contributing to the racemization of cysteine derivatives include:
-
pH: Basic conditions significantly accelerate racemization. The presence of bases can facilitate the removal of the α-proton, leading to a loss of stereochemistry.[2][3]
-
Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for racemization.[4]
-
Solvent Polarity: The polarity of the solvent can influence the rate of racemization.[1][3]
-
Presence of Catalysts: Certain reagents and metal ions can catalyze the racemization process.
Q3: What are the ideal storage conditions to minimize racemization of this compound?
A3: To minimize racemization, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or below, for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.
-
pH: Maintain a neutral to slightly acidic pH. Avoid exposure to basic conditions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can sometimes be associated with degradation pathways that may influence racemization.
-
Solvent: If in solution, use a non-polar or less polar aprotic solvent. If aqueous solutions are necessary, they should be buffered to a slightly acidic pH.
Q4: How can I detect if my sample of this compound has undergone racemization?
A4: The most common and reliable method for detecting and quantifying racemization is through chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[5][6] This technique can separate the D- and L-enantiomers, allowing for the determination of the enantiomeric purity of your sample.
Troubleshooting Guides
Issue 1: High levels of S-Allyl-L-cysteine detected in the sample after storage.
| Potential Cause | Troubleshooting Step |
| Improper Storage Temperature | Verify that the storage temperature has been consistently maintained at or below the recommended temperature (-20°C for long-term). |
| Exposure to Basic Conditions | Ensure that the storage container and any solvents used are free from basic contaminants. If in solution, check the pH and adjust to a slightly acidic range if necessary. |
| Incorrect Solvent Choice | If stored in solution, consider switching to a less polar, aprotic solvent. |
Issue 2: Inconsistent experimental results using this compound.
| Potential Cause | Troubleshooting Step |
| Racemization of Stock Solution | Analyze the enantiomeric purity of your this compound stock solution using chiral HPLC. Prepare fresh stock solutions more frequently. |
| Degradation during Experiment | Experimental conditions (e.g., high pH, elevated temperature) may be inducing racemization. Assess the stability of this compound under your specific experimental conditions. |
Data Presentation
Table 1: Factors Influencing Racemization of Cysteine Derivatives
| Factor | Influence on Racemization | Recommended Mitigation |
| Base Strength | Strong bases (e.g., DIEA) significantly increase racemization.[1][3] | Use weaker, sterically hindered bases (e.g., collidine) or avoid bases where possible.[2][3] |
| Temperature | Higher temperatures accelerate racemization.[4] | Conduct experiments and store materials at low temperatures. |
| Solvent Polarity | Polar solvents can increase the rate of racemization.[3] | Use less polar solvents or a mixture of solvents (e.g., DCM/DMF).[1][3] |
| Pre-activation Time | Extended pre-activation with coupling reagents can lead to increased racemization.[1] | Avoid pre-activation or keep the time to a minimum. |
Experimental Protocols
Protocol: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general method for the analysis of this compound enantiomeric purity.
1. Sample Preparation: a. Accurately weigh a small amount of the this compound sample. b. Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). c. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: A chiral stationary phase column suitable for amino acid enantiomer separation (e.g., Astec CHIROBIOTIC T).[6]
- Mobile Phase: A common mobile phase for underivatized amino acids is a mixture of water, methanol, and a small amount of formic acid (e.g., 30:70:0.02 v/v/v).[6] The exact composition may need to be optimized for your specific column and system.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: Maintain at a constant temperature, e.g., 25°C.
- Detection: UV detector at a suitable wavelength (e.g., 195 nm or 210 nm) or a mass spectrometer.[7]
- Injection Volume: 5 - 20 µL.
3. Data Analysis: a. Run a standard of racemic S-Allyl-cysteine to determine the retention times of both the D- and L-enantiomers. b. Inject the sample and integrate the peak areas for both enantiomers. c. Calculate the percentage of each enantiomer to determine the extent of racemization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. journal-jps.com [journal-jps.com]
Addressing low bioavailability of S-Allyl-D-cysteine in animal studies
This technical support center provides troubleshooting guidance for researchers encountering unexpectedly low or variable plasma concentrations of S-Allyl-cysteine (SAC) in animal studies. While published literature indicates high oral bioavailability, this guide addresses common experimental pitfalls that may lead to observations of seemingly low bioavailability.
Frequently Asked Questions (FAQs)
Q1: My results show very low plasma concentrations of S-Allyl-cysteine after oral administration. Is low bioavailability a known issue for SAC?
A1: Contrary to what your results might suggest, published pharmacokinetic studies in mice, rats, and dogs have demonstrated that S-Allyl-cysteine (SAC) has high oral bioavailability, often reported to be between 87% and 103%[1][2]. If you are observing low plasma concentrations, it is more likely due to factors such as rapid metabolism, issues with the analytical method, compound stability, or the formulation used for administration rather than poor absorption from the gastrointestinal tract[1][3][4][5]. SAC is well-absorbed and then extensively metabolized, primarily in the liver and kidneys[3][4].
Q2: What are the main metabolites of SAC that I should be aware of?
A2: After administration, SAC is rapidly metabolized. The principal metabolite is N-acetyl-S-allyl-L-cysteine (NAc-SAC)[3][4]. Other identified metabolites include N-acetyl-S-allyl-L-cysteine sulfoxide (NAc-SACS), S-allyl-L-cysteine sulfoxide (SACS), and L-γ-glutamyl-S-allyl-L-cysteine[3][5]. If your analytical method is only targeting the parent SAC molecule, you will not be accounting for these metabolites, which could lead to an underestimation of the total absorbed dose. The conversion to NAc-SAC is a key part of its metabolic pathway[3][4].
Q3: How quickly is SAC metabolized and eliminated?
A3: SAC is rapidly absorbed and also rapidly metabolized. Following oral administration, it can be detected in various tissues, with the highest concentrations often found in the kidney[1]. The pharmacokinetic profile shows a very fast distribution phase followed by a slower elimination phase[1]. The majority of an orally administered dose is excreted in the urine, primarily in the form of its N-acetylated metabolites[2][5]. Due to extensive renal reabsorption of the parent SAC molecule, it has a long elimination half-life, particularly in dogs (around 12 hours)[3][4].
Troubleshooting Guides
Issue 1: Inconsistent or Low Plasma Concentrations of SAC
Q: We are seeing highly variable and lower-than-expected SAC concentrations in plasma samples from our rat study. What could be the cause?
A: Several factors could contribute to this issue. Let's troubleshoot step-by-step.
1. Analytical Method Sensitivity and Specificity:
-
Is your method validated for SAC in plasma? SAC is a small, polar molecule, which can make it challenging to retain on standard reversed-phase HPLC columns (like C18) without derivatization or the use of specialized columns[6].
-
Are you using an appropriate detection method? While UV detection can be used, mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for quantifying SAC in complex biological matrices like plasma[6][7][8].
-
Have you accounted for metabolites? If your research question allows, consider quantifying the major metabolite, N-acetyl-S-allyl-cysteine (NAc-SAC), in addition to SAC. This will provide a more complete picture of the absorbed dose[3].
2. Sample Handling and Stability:
-
How are you processing your plasma samples? Ensure rapid processing and proper storage (e.g., at -80°C) to prevent degradation of SAC and its metabolites.
-
Have you performed stability tests? It's crucial to confirm the stability of SAC in plasma under your specific collection, processing, and storage conditions.
3. Formulation and Administration:
-
Is your SAC formulation appropriate for oral gavage? Ensure SAC is fully dissolved in the vehicle and that the solution is stable. For preclinical studies, simple aqueous solutions are often used.
-
Are you considering advanced formulations? While SAC has high intrinsic bioavailability, for specific applications requiring sustained release, nanoformulations such as PLGA nanoparticles have been explored to maintain therapeutic levels over time[7]. This is generally for modifying the release profile, not for overcoming low absorption.
Issue 2: Rapid Disappearance of Parent SAC from Plasma
Q: We can detect SAC in plasma shortly after administration, but the concentration drops off much faster than we anticipated. Why is this happening?
A: This is likely due to the rapid metabolism of SAC.
1. Metabolic Conversion: The primary reason for the rapid decrease in parent SAC concentration is its swift conversion to metabolites, mainly N-acetyl-S-allyl-cysteine (NAc-SAC) in the liver and kidneys[3][4]. The pharmacokinetic profile is characterized by a rapid distribution phase[1].
-
Workflow Suggestion: To accurately assess the pharmacokinetics, your experimental design should include early and frequent blood sampling time points (e.g., 5, 10, 15, 30 minutes post-dose) to capture the absorption and distribution phases properly.
-
Metabolic Pathway Visualization: Understanding the metabolic conversion is key.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for SAC from animal studies.
Table 1: Oral Bioavailability of S-Allyl-cysteine in Different Species
| Animal Species | Dose | Bioavailability (%) | Reference |
| Mice | Not specified | 103.0 | [2] |
| Rats | 5 mg/kg | > 90 | [3][4][5] |
| Rats | Not specified | 98.2 | [2] |
| Dogs | 2 mg/kg | > 90 | [3][4][5] |
| Dogs | Not specified | 87.2 | [2] |
Table 2: Pharmacokinetic Parameters of SAC in Rats (100 mg/kg dose)
| Parameter | Oral Administration | Intravenous (i.v.) Administration | Reference |
| Cmax (µg/mL) | 18.5 ± 2.1 | 105.6 ± 9.8 | [1] |
| Tmax (h) | 0.5 | - | [1] |
| AUC (0-t) (µg·h/mL) | 49.8 ± 5.6 | 54.7 ± 6.2 | [1] |
| t1/2 (h) | 2.1 ± 0.3 | 1.9 ± 0.2 | [1] |
Experimental Protocols
Protocol 1: Oral Administration and Blood Sampling in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Fasting: Fast animals overnight (12-18 hours) before administration, with free access to water.
-
Formulation Preparation: Prepare a solution of S-Allyl-cysteine in sterile water or saline at the desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 10 mL/kg volume). Ensure it is fully dissolved.
-
Administration: Administer the SAC solution via oral gavage. For intravenous comparison groups, administer via a tail vein injection.
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein or jugular vein at predetermined time points.
-
Suggested time points for oral administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C).
-
Harvest the supernatant (plasma) and transfer to a clean, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of SAC in Rat Plasma
This protocol is a generalized example based on methods described in the literature[6][8].
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) containing an appropriate internal standard.
-
Vortex for 1 minute to mix thoroughly.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for analysis.
-
-
Chromatographic Conditions:
-
Column: A mixed-mode reversed-phase and cation-exchange column is recommended for good retention of the polar SAC molecule without derivatization[6].
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
SAC: Monitor the transition from the parent ion (m/z) to a specific product ion (e.g., 162.0 -> 73.1)[7].
-
Internal Standard: Monitor the specific transition for your chosen internal standard.
-
-
-
Quantification:
-
Create a calibration curve using standards of known SAC concentrations prepared in blank plasma.
-
Quantify the SAC concentration in unknown samples by comparing the peak area ratio of SAC to the internal standard against the calibration curve.
-
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of the garlic compound S-allylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Metabolism, Excretion and Pharmacokinetics of S -Allyl- L -cysteine in Rats and Dogs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Development and validation of S-allyl-L-cysteine in rat plasma using a mixed-mode reversed-phase and cation-exchange LC-ESI-MS/MS method: application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
Technical Support Center: S-Allyl-D-cysteine (SADC) Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of S-Allyl-D-cysteine (SADC).
Frequently Asked Questions (FAQs)
1. Why is the cell permeability of this compound expected to be low?
This compound (SADC), like its more commonly studied L-isomer (S-Allyl-L-cysteine, SAC), is a hydrophilic molecule. Its structure contains a charged amino group and a carboxyl group at physiological pH, which limits its ability to passively diffuse across the lipid bilayer of cell membranes. Compounds with high water solubility and charged moieties typically exhibit low passive permeability.
2. What are the primary strategies to overcome the poor cell permeability of SADC?
The main approaches focus on modifying the molecule or using a carrier system to facilitate its transport into cells. These strategies include:
-
Nanoparticle-Based Delivery Systems: Encapsulating SADC in nanoparticles can protect it from degradation and enhance its uptake by cells. Common nanoparticle types include:
-
Polymeric Nanoparticles: Chitosan nanoparticles are a well-studied example for the delivery of S-Allyl-cysteine.[1][2] Their positive charge can interact with the negatively charged cell membrane, promoting uptake.
-
Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) can encapsulate hydrophilic compounds like SADC in their aqueous core, facilitating passage across the cell membrane.
-
Inorganic Nanoparticles: Layered double hydroxides (LDHs) have been investigated for the delivery of S-allyl-mercapto-cysteine, a related compound.
-
-
Prodrug Approach: This involves chemically modifying the SADC molecule to create a more lipophilic version (a prodrug) that can cross the cell membrane more easily. Once inside the cell, cellular enzymes cleave the modifying group, releasing the active SADC. This is a common strategy for improving the permeability of cysteine derivatives.
3. Which in vitro models are recommended for assessing SADC permeability?
The two most common and recommended in vitro models are:
-
Caco-2 Permeability Assay: This is considered the gold standard for predicting human intestinal absorption. It uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of tight junctions and efflux transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for screening passive permeability but does not account for active transport or efflux mechanisms.[3][4][5]
4. How are the results of a Caco-2 permeability assay interpreted?
The primary output is the apparent permeability coefficient (Papp), measured in cm/s. The results are typically classified as follows:
| Permeability Class | Papp (A-B) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | > 90% |
| Medium | 1 - 10 | 50 - 90% |
| Low | < 1 | < 50% |
Additionally, a bidirectional Caco-2 assay (measuring permeability from both the apical to basolateral and basolateral to apical sides) can determine the efflux ratio . An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the compound out of the cell, limiting its absorption.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments to enhance SADC permeability.
Caco-2 Permeability Assay Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low Compound Recovery (<70%) | 1. Non-specific binding: The compound is adsorbing to the plastic of the assay plates.[7][8]2. Poor aqueous solubility: The compound is precipitating out of the assay buffer.3. Cellular metabolism: Caco-2 cells are metabolizing the compound.4. Accumulation in the cell monolayer. | 1. Use low-binding plates. Pre-coating plates with a solution of bovine serum albumin (BSA) can also help. Pre-loading collection plates with an organic solvent can improve recovery.[7][9]2. Include a low percentage of a co-solvent like DMSO in the buffer. Adding BSA to the assay buffer can also improve the solubility of lipophilic compounds.[9]3. Analyze for metabolites in the donor, receiver, and cell lysate samples using LC-MS/MS.4. Lyse the cells at the end of the experiment and quantify the amount of compound that has accumulated. |
| High Variability in TEER (Transepithelial Electrical Resistance) Values | 1. Inconsistent cell seeding density. 2. Damage to the cell monolayer during media changes or handling. 3. Batch-to-batch variation in serum or cell culture reagents. [10]4. Temperature fluctuations during TEER measurement. | 1. Ensure a homogenous cell suspension and consistent seeding volume in each transwell.2. Be gentle when aspirating and adding solutions to the transwells. Avoid touching the monolayer with the pipette tip.3. Test new batches of reagents before use in critical experiments.4. Allow the plate to equilibrate to room temperature before taking TEER measurements. Ensure the probe is placed consistently in each well. |
| TEER Values Drop Significantly During the Experiment | 1. Cytotoxicity of the test compound or formulation. 2. The transport buffer is missing essential ions (Ca²⁺, Mg²⁺). [10]3. Incorrect pH of the transport buffer. [10] | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) at the test concentration. If toxic, reduce the concentration.2. Ensure the transport buffer (e.g., HBSS) is supplemented with calcium and magnesium.3. Verify the pH of the buffer is stable at 37°C. |
Nanoparticle Formulation Troubleshooting
| Problem | Possible Causes | Recommended Solutions |
| Low Encapsulation Efficiency of SADC | 1. Suboptimal formulation parameters: Incorrect polymer/lipid to drug ratio, pH, or ionic strength.2. SADC leakage during formulation: The compound is diffusing out of the nanoparticles during the preparation process. | 1. Systematically optimize the formulation parameters. For chitosan nanoparticles, the pH is critical for both chitosan solubility and SADC charge.2. For methods like emulsion evaporation, ensure the external phase is saturated with the drug to minimize leakage. |
| Nanoparticle Aggregation | 1. Insufficient surface charge (low zeta potential). 2. Inappropriate storage conditions: Incorrect buffer, temperature, or freeze-thawing. | 1. Modify the formulation to increase the zeta potential (e.g., by adjusting the chitosan concentration).2. Store nanoparticles in a suitable buffer at 4°C. If lyophilization is necessary, use an appropriate cryoprotectant. |
| No Improvement in Permeability in Caco-2 Assay | 1. Slow release of SADC from the nanoparticles: The compound is not being released from the carrier at a sufficient rate during the assay.2. Nanoparticle uptake mechanism is not active in Caco-2 cells. 3. Nanoparticles are being trapped in the mucus layer. | 1. Conduct in vitro release studies to understand the release kinetics of SADC from your formulation.2. Investigate the cellular uptake mechanism of your nanoparticles using fluorescently labeled particles and endocytosis inhibitors.3. Consider using mucolytic agents in the formulation if mucus trapping is suspected. |
Quantitative Data
Disclaimer: To date, specific experimental permeability data for S-Allyl-D -cysteine (SADC) is not widely available in the peer-reviewed literature. The following data is for the L-isomer, S-Allyl-L-cysteine (SAC), which serves as a close structural analog. Researchers should validate these findings for the D-isomer.
Table 1: Permeability and Formulation Characteristics of S-Allyl-L-cysteine (SAC) Delivery Systems
| Delivery System | Key Parameter | Value | Reference |
| Chitosan Nanoparticles | Particle Size | 93.21 ± 3.31 nm | [11] |
| Polydispersity Index (PDI) | 0.317 ± 0.003 | [11] | |
| Zeta Potential | +44.4 ± 2.93 mV | [11] | |
| Entrapment Efficiency | 82.61 ± 4.93% | [11] | |
| Drug Loading | 41.23 ± 1.97% | [11] | |
| In vitro Permeation | >80.0% | [11] |
Note: The in vitro permeation value is from an ex vivo intestinal permeation study and is not a Caco-2 Papp value.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general framework. Specific parameters such as incubation time and compound concentration should be optimized for SADC.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed Caco-2 cells at a density of approximately 6 x 10⁴ cells/cm² onto polycarbonate transwell inserts (e.g., 12-well or 96-well plates) and culture for 21-25 days, changing the media every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using an EVOM2 epithelial voltmeter. Well-differentiated monolayers should exhibit TEER values >300 Ω·cm².[12]
-
Alternatively, perform a Lucifer Yellow rejection assay. A Papp value for Lucifer Yellow of <1.0 x 10⁻⁶ cm/s indicates a tight monolayer.
-
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
-
Equilibrate the monolayers in HBSS for 30 minutes at 37°C.
-
Prepare the dosing solution of SADC (or its formulation) in HBSS at the desired concentration (e.g., 10 µM).
-
Remove the equilibration buffer. Add the dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers for analysis.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of SADC in the samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of permeation of the drug across the cells (µmol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration of the drug in the donor chamber (µmol/cm³)
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the PAMPA Plate:
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane).
-
Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate (a 96-well microtiter filter plate).
-
-
Permeability Experiment:
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Prepare the dosing solution of SADC in the same buffer at the desired concentration.
-
Add the dosing solution to the wells of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich," ensuring the bottom of the donor membrane is in contact with the buffer in the acceptor plate.
-
Incubate the sandwich at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).
-
-
Sample Analysis and Data Calculation:
-
After incubation, separate the plates.
-
Determine the concentration of SADC in the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the effective permeability (Pe) using an appropriate equation that accounts for the volumes of the donor and acceptor wells, the membrane area, and the incubation time.
-
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship Diagram
References
- 1. Cellular uptake and transport characteristics of chitosan modified nanoparticles in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. PAMPA | Evotec [evotec.com]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. researchgate.net [researchgate.net]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for confounding effects of D-amino acid oxidase activity
Welcome to the technical support center for controlling the confounding effects of D-amino acid oxidase (DAO) activity in your research. This resource provides detailed answers to frequently asked questions and troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is D-amino acid oxidase (DAO) and why is it a concern in my experiments?
A: D-amino acid oxidase (DAAO or DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, ammonia, and hydrogen peroxide[1][2][3]. It exhibits high specificity for D-isomers of amino acids and does not act on their L-counterparts[1][2].
DAO activity is a significant concern, particularly in neuroscience and pharmacology, for several reasons:
-
Degradation of Key Neuromodulators: In the mammalian brain, DAO is the primary enzyme responsible for degrading D-serine[1][2][4]. D-serine is a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity, learning, and memory[3][5][6]. Uncontrolled DAO activity in experimental preparations can artificially lower D-serine levels, leading to an underestimation of its physiological roles and confounding studies on NMDA receptor function.
-
Confounding Pharmacological Studies: When studying the effects of exogenous D-amino acids (e.g., D-serine as a potential therapeutic), DAO can rapidly metabolize the compound, reducing its effective concentration at the target site and complicating dose-response analyses[7][8].
-
Generation of Reactive Byproducts: The DAO reaction produces hydrogen peroxide (H₂O₂), a reactive oxygen species[2][3]. In experiments with high substrate turnover, this can induce oxidative stress, potentially damaging cells and altering results in ways unrelated to the D-amino acid being studied[8][9].
-
Tissue- and Species-Specific Differences: DAO expression and activity vary significantly between tissues (high in kidney, liver, and specific brain regions like the cerebellum) and across species (e.g., mice have high DAO in the kidney but not the liver, whereas humans express it in both)[5][10]. This variability can affect the reproducibility and translatability of experimental findings.
Controlling for DAO activity is therefore essential for obtaining accurate and reliable data in studies involving D-amino acids and their downstream signaling pathways.
Q2: How can I measure DAO activity in my samples?
A: Several well-established assays can be used to measure DAO activity in recombinant enzyme preparations, cell lysates, or tissue homogenates. These assays typically monitor the consumption of a substrate or the formation of one of the reaction products (α-keto acid, hydrogen peroxide, or ammonia)[1][2].
A common and reliable method is the horseradish peroxidase (HRP)-coupled spectrophotometric assay , which detects hydrogen peroxide production[2][11][12]. A detailed protocol is provided in the "Experimental Protocols" section below.
Other available methods include:
-
Direct Oxygen Consumption: Measures the decrease in dissolved oxygen using an oxygen electrode[2].
-
Ammonium Production Assay: A coupled enzymatic assay where the ammonium produced is used by glutamate dehydrogenase, leading to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm[2][11].
-
α-Keto Acid Detection: The produced α-keto acid can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form a colored product that can be measured spectrophotometrically[1][11].
-
Commercial Fluorometric Kits: These kits provide a sensitive method where H₂O₂ reacts with a probe to produce a fluorescent signal (e.g., Ex/Em = 535/587 nm).
The choice of assay depends on the required sensitivity, available equipment, and sample type.
Q3: What are the most common inhibitors used to control for DAO activity?
A: Both pharmacological inhibitors and genetic approaches can be used to control DAO activity. Small molecule inhibitors are frequently used due to their ease of application. Some of the most widely cited inhibitors include:
-
Sodium Benzoate: A classic, competitive inhibitor of DAO. It is readily available but has relatively low potency[7][13].
-
5-Chloro-benzo[d]isoxazol-3-ol (CBIO): A more potent inhibitor often used in preclinical studies to investigate the effects of increased D-serine levels[7].
-
AS057278 (5-methylpyrazole-3-carboxylic acid): A selective and moderately potent inhibitor of human DAO[5].
-
Novel Pyridazinone and Pyrimidinone Derivatives: Pharmaceutical companies have developed highly potent and selective DAO inhibitors for therapeutic purposes[4][14].
The choice of inhibitor will depend on the experimental context (in vitro vs. in vivo), the required potency and selectivity, and commercial availability. Below is a table summarizing the potency of common inhibitors.
Data Presentation: Potency of Common DAO Inhibitors
| Inhibitor | Target Species | IC₅₀ Value | Reference |
| Sodium Benzoate | Human, Porcine | Weak (mM range) | [7][13] |
| 5-methylpyrazole-3-carboxylic acid (AS057278) | Human | 0.9 µM (900 nM) | [5] |
| 4H-furo[3,2-b]pyrrole-5-carboxylic acid | Human | 4 nM | [5] |
| 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Human | 145 nM | [5] |
| 4H-thieno[3,2-b]pyrrole-5-carboxylic acid | Rat | 112 nM | [5] |
| 1-hydroxy-1H-benzo[d]imidazol-2(3H)-one (Compound 6a) | Human | 0.6 µM (600 nM) | [8] |
| Pyrimidinone Derivative (Takeda) | Human | 120 nM | [14] |
| 3-hydroxy-2(1H)-pyridinone Derivative (Takeda) | Human | 29 nM | [14] |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.
Q4: Should I use a pharmacological or genetic approach to control for DAO activity?
A: The choice between a pharmacological (inhibitor) and a genetic (knockout/knockdown) approach depends on your specific research question, model system, and available resources.
-
Pharmacological Approach (Inhibitors):
-
Pros: Easy to implement for acute studies, allows for dose-response and temporal control, and can be used across various in vitro and in vivo models.
-
Cons: Potential for off-target effects, issues with bioavailability and blood-brain barrier penetration for in vivo studies, and the need to verify inhibition efficacy.
-
-
Genetic Approach (Knockout/Knockdown):
-
Pros: Highly specific, provides a clean model for studying the long-term consequences of DAO absence, and avoids off-target pharmacological effects. DAO knockout mice have been shown to have elevated brain D-serine levels[5][9].
-
Cons: Developmentally compensatory mechanisms may arise, can be expensive and time-consuming to generate and maintain, and does not allow for acute or reversible control of enzyme activity. CRISPR-based knockdown is an alternative, but potential off-target gene editing and long-term effects must be considered[9].
-
Recommendation: For acute studies on signaling or to quickly validate the role of DAO, inhibitors are often sufficient. For studying the chronic or developmental roles of DAO, a genetic approach is more appropriate.
Troubleshooting Guides
Issue 1: My D-amino acid levels are still low even after using a DAO inhibitor.
| Possible Cause | Suggested Solution |
| Insufficient Inhibitor Concentration | The inhibitor concentration may be below its effective IC₅₀. Verify the IC₅₀ for your specific enzyme (species) and experimental conditions. Perform a dose-response curve to determine the optimal concentration. |
| Poor Inhibitor Bioavailability/Penetration (in vivo) | The inhibitor may not be reaching the target tissue (e.g., brain) at a sufficient concentration. Review pharmacokinetic data for the inhibitor[5]. Consider alternative administration routes or use an inhibitor with known central nervous system penetration. |
| Inhibitor Degradation | The inhibitor may be unstable in your assay buffer or may be metabolized in vivo. Check the stability of the compound under your experimental conditions. For in vivo studies, check its metabolic half-life. |
| Alternative Degradation Pathways | While DAO is the primary catabolic enzyme for D-serine, other minor pathways or transport mechanisms might contribute to its clearance, although this is less common. |
| Incorrect Assay/Measurement | The method used to measure the D-amino acid may not be sensitive enough, or there could be an issue with the sample preparation or detection protocol. Validate your analytical method using known standards. |
Issue 2: I'm observing unexpected off-target effects with my DAO inhibitor.
| Possible Cause | Suggested Solution |
| Lack of Inhibitor Selectivity | The inhibitor may be acting on other enzymes or receptors. For example, some DAO inhibitors were tested for selectivity against D-aspartate oxidase (DDO) or the glycine site of the NMDA receptor[5]. |
| Use a structurally different inhibitor: Confirm the effect with a second, structurally unrelated DAO inhibitor. If the effect persists, it is more likely to be a true consequence of DAO inhibition. | |
| Test for selectivity: If possible, run counter-screens against related enzymes or receptors to assess the inhibitor's selectivity profile. | |
| Vehicle or Solvent Effects | The vehicle used to dissolve the inhibitor (e.g., DMSO, Trappsol®) may have biological effects of its own[7]. |
| Run a vehicle-only control: Always include a control group that receives only the vehicle at the same final concentration used for the inhibitor. | |
| Toxicity of the Inhibitor | At high concentrations, the inhibitor itself may be cytotoxic, independent of its action on DAO. |
| Perform a cytotoxicity assay: Use assays like MTT or LDH to assess the viability of your cells or tissue preparations at the working concentration of the inhibitor. |
Experimental Protocols
Key Experiment: HRP-Coupled Spectrophotometric Assay for DAO Activity
This protocol is adapted from established methods for measuring DAO activity by detecting H₂O₂ production in a 96-well plate format[2][12][15].
Principle: DAO oxidizes a D-amino acid substrate (e.g., D-serine or D-alanine) to produce H₂O₂. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with a chromogenic probe (e.g., 4-aminoantipyrine (4-AAP) and phenol, or o-dianisidine) to produce a colored product that can be measured over time with a spectrophotometer.
Materials:
-
96-well clear microplate
-
Microplate reader capable of kinetic reads (e.g., at 505 nm for 4-AAP/phenol)
-
Tissue/cell homogenates or purified enzyme
-
Assay Buffer: 100 mM sodium pyrophosphate, pH 8.5
-
Substrate Stock: 200 mM D-Serine (or D-Alanine) in Assay Buffer
-
HRP Stock: 250 U/mL in Assay Buffer
-
Phenol Stock: 200 mM in dH₂O
-
4-AAP Stock: 15 mM in dH₂O
-
(Optional) Inhibitor Stock: e.g., 100 mM Sodium Benzoate in Assay Buffer
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~10-50 mg) or lyse cells in ice-cold Assay Buffer.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant (lysate) and determine its total protein concentration (e.g., via BCA assay). Keep on ice.
-
-
Reaction Master Mix Preparation:
-
For each reaction well, prepare a master mix. For a final volume of 200 µL, the final concentrations should be:
-
100 mM D-Serine
-
1 U/mL HRP
-
1 mM 4-AAP
-
2 mM Phenol
-
-
Example Master Mix for 10 reactions (prepare with excess):
-
1100 µL Assay Buffer
-
550 µL D-Serine Stock (200 mM)
-
8.8 µL HRP Stock (250 U/mL)
-
147 µL 4-AAP Stock (15 mM)
-
22 µL Phenol Stock (200 mM)
-
-
-
Assay Execution:
-
Add 20-50 µL of your sample lysate to each well. Add Assay Buffer to bring the volume to 100 µL.
-
For inhibitor controls: Pre-incubate the sample with the desired concentration of inhibitor for 10-15 minutes at room temperature before adding the master mix.
-
For background controls: Prepare wells with sample lysate but replace the D-Serine substrate with Assay Buffer in the master mix.
-
Initiate the reaction by adding 100 µL of the Reaction Master Mix to each well.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 505 nm every minute for 30-60 minutes (kinetic mode).
-
Calculate the rate of reaction (ΔAbsorbance/min) from the linear portion of the curve.
-
Subtract the rate of the background control from the sample rate.
-
DAO activity can be expressed as units/mg protein, where one unit is defined as the amount of enzyme that produces 1 µmol of H₂O₂ per minute. The exact calculation will require a standard curve using known concentrations of H₂O₂.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: DAO degrades D-serine in astrocytes, regulating its availability as an NMDA receptor co-agonist.
Experimental Workflow Diagram
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 3. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of D-amino acid oxidase inhibition on memory performance and long-term potentiation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 1-Hydroxy-1H-benzo[d]imidazol-2(3H)-ones as Inhibitors of d-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating D-Amino Acid Oxidase Expression and Interaction Network Analyses in Pathways Associated With Cellular Stress: Implications in the Biology of Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 14. | BioWorld [bioworld.com]
- 15. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]
Enhancing the stability of S-Allyl-D-cysteine for long-term experiments
Welcome to the technical support center for S-Allyl-L-cysteine (SAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of SAC for long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is S-Allyl-L-cysteine (SAC) and why is its stability important?
A1: S-Allyl-L-cysteine (SAC) is a water-soluble organosulfur compound derived from garlic (Allium sativum).[1][2] It is known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][3] The stability of SAC is crucial for the reliability and reproducibility of long-term experiments, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: What are the primary factors that can affect the stability of SAC in experimental settings?
A2: The stability of SAC can be influenced by several factors, including:
-
Temperature: Prolonged exposure to high temperatures can lead to the degradation of SAC.[4][5]
-
pH: SAC is most stable in slightly acidic to neutral conditions and may degrade under alkaline conditions.[6]
-
Oxidation: As a sulfur-containing amino acid, SAC is susceptible to oxidation.[5] The primary oxidation product of SAC is S-allyl-L-cysteine sulfoxide (alliin).
-
Solvent: The choice of solvent for stock solutions can impact stability and solubility. While soluble in water, the use of certain organic solvents like DMSO requires care to avoid moisture absorption, which can reduce solubility.[7]
Q3: How should I prepare and store my SAC stock solutions for maximum stability?
A3: Proper preparation and storage of stock solutions are critical for maintaining the integrity of SAC. For detailed information on solubility and storage recommendations, please refer to the tables below.
Data Presentation
Table 1: S-Allyl-L-cysteine Solubility
| Solvent | Solubility | Notes |
| Water | >10 mg/mL | SAC is a water-soluble compound.[7] |
| 10% Methanol | 1 mg/mL | Sonication may be necessary for complete dissolution.[8] |
| DMSO | 4 mg/mL (24.81 mM) | Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[7] |
| Ethanol | Insoluble |
Table 2: Recommended Storage Conditions for S-Allyl-L-cysteine
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [7] |
| Stock Solution | -80°C | 1 year | [7] |
| Stock Solution | -20°C | 1 month | [7] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Question: I am observing high variability or a loss of expected biological effect in my long-term experiments using SAC. What could be the cause?
-
Answer: This issue may be due to the degradation of SAC in your experimental setup.
-
Verify Stock Solution Integrity: Ensure that your SAC stock solution has been stored correctly and is within its recommended shelf life (see Table 2). Prepare fresh stock solutions if there is any doubt.
-
Assess Stability in Media: The composition of your cell culture media or experimental buffer could be affecting SAC stability. Consider performing a pilot stability study by incubating your SAC-containing media under experimental conditions and quantifying the SAC concentration at different time points using a validated analytical method such as HPLC.[9][10]
-
Control Environmental Factors: Protect your experimental setup from prolonged exposure to light and high temperatures.
-
Issue 2: Precipitation or cloudiness in the experimental medium.
-
Question: After adding my SAC stock solution to the cell culture medium, I noticed some precipitation. What should I do?
-
Answer: Precipitation can occur due to several reasons.
-
Solubility Limits: You may have exceeded the solubility of SAC in your final experimental concentration. Refer to the solubility data in Table 1 and ensure your final concentration is appropriate.
-
Interaction with Media Components: SAC may interact with certain components in your cell culture medium, leading to precipitation.[11] Prepare a fresh stock solution and add it to the medium slowly while gently mixing. Consider pre-warming the medium to 37°C before adding the SAC stock solution.
-
pH of the Medium: Ensure the pH of your final experimental medium is within the optimal range for SAC stability (slightly acidic to neutral).
-
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution of S-Allyl-L-cysteine
-
Materials:
-
S-Allyl-L-cysteine powder (≥98% purity)
-
Sterile, nuclease-free water
-
Sterile, conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weigh the desired amount of SAC powder in a sterile conical tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution until the SAC powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[7]
-
Protocol 2: Workflow for Assessing SAC Stability in Experimental Media
This protocol outlines a general workflow to determine the stability of SAC in your specific experimental medium over time.
-
Preparation:
-
Prepare your experimental medium containing the final desired concentration of SAC.
-
Prepare a control medium without SAC.
-
Dispense aliquots of both the SAC-containing and control media into sterile tubes for each time point to be tested (e.g., 0, 24, 48, 72 hours).
-
-
Incubation:
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
-
Sample Collection:
-
At each designated time point, remove one aliquot of the SAC-containing medium and one aliquot of the control medium.
-
Immediately store the collected samples at -80°C until analysis.
-
-
Quantification:
-
Data Analysis:
-
Calculate the percentage of SAC remaining at each time point relative to the initial concentration at time 0.
-
This data will provide an indication of the stability of SAC under your specific experimental conditions.
-
Mandatory Visualizations
Caption: Workflow for Assessing S-Allyl-L-cysteine Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy S-Allyl-L-cysteine (EVT-249166) | 49621-03-6 [evitachem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
S-Allyl-L-cysteine Emerges as a Potent Antioxidant Amidst Data Scarcity for its D-Enantiomer
A comprehensive review of existing scientific literature reveals a significant focus on the antioxidant properties of S-Allyl-L-cysteine (SAC), the naturally occurring sulfur-containing amino acid found in aged garlic extract. In contrast, there is a notable absence of studies directly investigating or comparing the antioxidant activity of its synthetic counterpart, S-Allyl-D-cysteine. This disparity in research leaves a critical knowledge gap, preventing a direct comparative analysis of the two enantiomers.
S-Allyl-L-cysteine has been extensively studied and recognized for its multifaceted antioxidant capabilities.[1][2][3] It employs a dual strategy of both direct and indirect antioxidant actions to protect against oxidative stress.[4]
S-Allyl-L-cysteine: A Double-Edged Sword Against Oxidative Stress
The antioxidant mechanism of S-Allyl-L-cysteine is well-documented and involves two primary strategies:
-
Direct Radical Scavenging: SAC directly neutralizes a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (•OH), superoxide anions (O₂•⁻), hydrogen peroxide (H₂O₂), and peroxynitrite (ONOO⁻).[5][6] This direct scavenging activity helps to mitigate the immediate damaging effects of these reactive molecules.
-
Indirect Antioxidant Effects via Nrf2 Pathway Activation: One of the most significant aspects of SAC's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a master regulator of the cellular antioxidant response, and its activation by SAC leads to the increased expression of a wide range of antioxidant and detoxification enzymes. This provides a long-lasting and robust defense against oxidative stress.
The following diagram illustrates the key antioxidant mechanisms of S-Allyl-L-cysteine:
Quantitative Antioxidant Activity of S-Allyl-L-cysteine
Several in vitro assays have been employed to quantify the antioxidant activity of S-Allyl-L-cysteine. The table below summarizes key findings from various studies. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Antioxidant Assay | Compound | Result | Reference |
| DPPH Radical Scavenging | Pyrene-labelled SAC derivative | IC50: 58.43 mg/L | [7] |
| Hydroxyl Radical (•OH) Scavenging | S-Allyl-L-cysteine | Rate Constant: 2.1-2.2 x 10⁹ M⁻¹s⁻¹ | [4] |
| Superoxide Radical (O₂•⁻) Scavenging | S-Allyl-L-cysteine | Does not react with superoxide | [4] |
| Microsomal Lipid Peroxidation | S-Allyl-L-cysteine | Does not prevent induced lipid peroxidation | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound (S-Allyl-L-cysteine) is dissolved and prepared at various concentrations.
-
The test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).
-
The percentage of scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
Hydroxyl Radical Scavenging Assay (Deoxyribose Method)
This assay assesses the ability of a compound to scavenge hydroxyl radicals, which are highly reactive and damaging.
Protocol:
-
A reaction mixture is prepared containing a phosphate buffer, 2-deoxyribose, the test compound, and a source of hydroxyl radicals (e.g., Fenton reaction reagents like FeSO₄ and H₂O₂).
-
The mixture is incubated at a specific temperature for a set time.
-
Thiobarbituric acid (TBA) and trichloroacetic acid (TCA) are added to the mixture.
-
The mixture is heated to induce the formation of a colored product from the reaction of TBA with malondialdehyde (a product of deoxyribose degradation by hydroxyl radicals).
-
The absorbance of the colored solution is measured at a specific wavelength (e.g., 532 nm).
-
The scavenging activity is determined by comparing the absorbance of the sample with that of a control.
The general workflow for in vitro antioxidant assays is depicted below:
The Unexplored Potential of this compound
The absence of research on the antioxidant properties of this compound is a significant void in the current understanding of S-Allyl-cysteine enantiomers. Stereochemistry can play a crucial role in the biological activity of molecules, and it is plausible that the D- and L-forms of S-Allyl-cysteine could exhibit different antioxidant profiles. Future research should prioritize the investigation of this compound to enable a comprehensive comparison and to fully elucidate the structure-activity relationship of these compounds. Such studies would be invaluable for researchers, scientists, and drug development professionals in the field of antioxidant therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. S-Allyl-L-cysteine attenuates cerebral ischemic injury by scavenging peroxynitrite and inhibiting the activity of extracellular signal-regulated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular detection and in vitro antioxidant activity of S-allyl-L-cysteine (SAC) extracted from Allium sativum | Cellular and Molecular Biology [cellmolbiol.org]
Unveiling the Neuroprotective Potential of S-allyl-cysteine Enantiomers: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of chiral molecules is paramount. This guide provides a comparative overview of the differential effects of S-allyl-cysteine (SAC) enantiomers on neuronal cells. While extensive research has illuminated the neuroprotective properties of S-allyl-L-cysteine (L-SAC), a naturally occurring organosulfur compound derived from aged garlic extract, a significant knowledge gap exists regarding its D-enantiomer, D-S-allyl-cysteine (D-SAC).
This analysis consolidates the available experimental data for L-SAC, presenting its neuroprotective, anti-inflammatory, and antioxidant effects. In contrast, a comprehensive literature search yielded no studies on the biological activity or effects of D-S-allyl-cysteine on neuronal cells. Therefore, a direct comparison of the enantiomers' performance based on experimental data is not currently possible. The following sections detail the known effects and mechanisms of L-SAC, providing a benchmark for future investigations into the potential therapeutic properties of D-SAC.
L-S-allyl-cysteine (L-SAC): A Multifaceted Neuroprotective Agent
L-SAC has demonstrated significant therapeutic potential in various models of neurological disorders. Its neuroprotective effects are attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.
Quantitative Data on the Effects of L-S-allyl-cysteine
The following table summarizes the key quantitative findings from studies investigating the effects of L-SAC on neuronal cells.
| Effect | Experimental Model | Treatment | Key Findings | Reference |
| Neuroprotection | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | 80 µg/mL L-SAC pre-treatment | Increased cell viability by 144% compared to 6-OHDA treated cells.[1] | [1] |
| Neuroprotection | Oxygen-glucose deprivation in primary neurons | L-SAC treatment | Provided protection against oxidative insults.[2] | [2] |
| Anti-inflammatory | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | 80 µg/mL L-SAC pre-treatment | Significantly decreased elevated levels of TNF-α, IL-8, and IL-1.[3] | [3] |
| Antioxidant | Ischemia/reperfusion model in rats | 100 mg/kg L-SAC | Significantly reduced ischemic lesion volume and combated oxidative loads.[4] | [4] |
| Apoptosis Induction | Neuroblastoma (SJ-N-KP and IMR5) cells | 20 mM L-SAC | Induced apoptosis in 48.0% of SJ-N-KP and 50.1% of IMR5 cells.[5] | [5] |
Signaling Pathways and Mechanisms of L-S-allyl-cysteine
L-SAC exerts its neuroprotective effects through the modulation of several key signaling pathways. Two prominent mechanisms include the activation of the Nrf2-dependent antioxidant response and the inhibition of calpain, a calcium-dependent protease.
Nrf2-Dependent Antioxidant Response
L-SAC has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] This activation leads to the upregulation of various antioxidant and cytoprotective genes, thereby protecting neurons from oxidative stress-induced damage.
References
- 1. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. juniperpublishers.com [juniperpublishers.com]
A Comparative Guide to the Neuroprotective Properties of S-Allyl-L-cysteine and N-Acetyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless progression of neurodegenerative diseases such as Alzheimer's, Parkinson's, and the acute neuronal loss following stroke has spurred an intensive search for effective neuroprotective agents. Among the promising candidates are two cysteine-derived compounds: S-Allyl-L-cysteine (SAC), a prominent organosulfur compound from aged garlic extract, and N-Acetyl-L-cysteine (NAC), a well-established antioxidant and mucolytic agent. Both molecules share a common cysteine backbone and have demonstrated significant neuroprotective potential, primarily attributed to their antioxidant and anti-inflammatory properties. However, their distinct chemical structures suggest divergent mechanisms of action and potentially different therapeutic efficacies.
This guide provides an objective comparison of the neuroprotective performance of SAC and NAC, supported by experimental data from preclinical studies. We will delve into their mechanisms of action, present quantitative data from comparative and individual studies, detail relevant experimental protocols, and visualize key pathways to aid in the critical evaluation of these compounds for neurotherapeutic development.
Comparative Neuroprotective Efficacy: A Data-Driven Overview
Direct head-to-head comparative studies of SAC and NAC in the primary models of neurodegenerative diseases are limited. However, existing research, including a direct comparison in a model of carbonyl stress and studies on a closely related SAC derivative, alongside extensive individual research on each compound, allows for a comprehensive evaluation.
Direct Comparison in a Cellular Model of Carbonyl Stress
A study investigating the effects of SAC and NAC on methylglyoxal (MGO)-induced cytotoxicity in HT22 hippocampal neuronal cells provides direct comparative data. Carbonyl stress is a significant contributor to neurodegenerative processes.
| Parameter | MGO-BSA Control | + SAC | + NAC | Reference |
| Cell Viability (%) | ~30% | ~70% increase | ~70% increase | [1] |
| Apoptosis Reduction (%) | Baseline | ~98-100% | ~98-100% | [1] |
| ROS Reduction (%) | Baseline | ~100% | ~100% | [1] |
Table 1: Comparative Efficacy of SAC and NAC in an In Vitro Carbonyl Stress Model. [1]
Indirect and Derivative Comparisons of Antioxidant Potential
A study comparing N-acetylcysteine (NAC) with S-allylmercapto-N-acetylcysteine (ASSNAC), a derivative that combines the S-allyl group with the NAC structure, offers insights into the potential enhanced efficacy conferred by the S-allyl moiety.
| Parameter | N-acetylcysteine (NAC) | S-allylmercapto-N-acetylcysteine (ASSNAC) | Reference |
| Maximum Increase in Cellular Glutathione (GSH) | Up to 3-fold | Up to 4-fold | [2] |
| Concentration for Maximum GSH Increase | 1 mM (after 6h) | 0.2 mM (after 24h) | [2] |
| Protection Against tBuOOH-induced Cytotoxicity | 42% reduction in cytotoxicity at 2mM | 20% reduction in cytotoxicity at 0.2mM | [2] |
Table 2: Comparison of NAC and an S-allyl Derivative (ASSNAC) on Cellular Antioxidant Defenses. [2]
Neuroprotection in Preclinical Models of Neurodegenerative Diseases
The following tables summarize quantitative data from separate studies on SAC and NAC in models of Alzheimer's disease, Parkinson's disease, and stroke. While not direct comparisons, these data provide a basis for evaluating their relative potential.
Alzheimer's Disease Models
| Compound | Model | Key Finding | Quantitative Data | Reference |
| SAC | Drosophila model (UAS-Aβ > Elav-GAL4) | Improved locomotor function and reduced oxidative stress | Dose-dependent improvement in negative geotaxis and modulation of redox markers | [3] |
| NAC | Colchicine-induced rat model | Prevented neuronal loss | Significant (p < 0.01) increase in the number of surviving neurons in all hippocampal regions with 50 or 100 mg/kg NAC | [4] |
Table 3: Neuroprotective Effects of SAC and NAC in Alzheimer's Disease Models. [3][4]
Parkinson's Disease Models
| Compound | Model | Key Finding | Quantitative Data | Reference |
| SAC | MPP+-induced mice | Attenuated dopamine depletion and lipid peroxidation | 32% attenuation of MPP+-induced loss of striatal dopamine; 100% protection against lipid peroxidation | [5] |
| NAC | 6-OHDA-induced mice | Protected dopaminergic terminals | Higher levels of tyrosine hydroxylase (TH) in the striatum 10 days post-lesion | [6] |
| NAC | Rotenone-treated mDA neurons | Increased neuronal survival | 63% survival with NAC vs. 39% without (15nM rotenone); 40% survival with NAC vs. 22% without (30nM rotenone) | [7] |
Table 4: Neuroprotective Effects of SAC and NAC in Parkinson's Disease Models. [5][6][7]
Stroke Models
| Compound | Model | Key Finding | Quantitative Data | Reference |
| SAC | Rat MCAO model | Reduced ischemic lesion volume | Significant reduction in lesion volume with 100 mg/kg SAC | [8] |
| NAC | Rat focal cerebral ischemia | Reduced infarct volume | Significant reduction in infarct volume in cortex and striatum | [9] |
| NAC | Acute ischemic stroke patients | Improved functional outcome | Significantly lower mean NIHSS scores at day 90 post-stroke | [10] |
Table 5: Neuroprotective Effects of SAC and NAC in Stroke Models. [8][9][10]
Mechanisms of Neuroprotection
While both compounds are potent antioxidants, their mechanisms of action are multifaceted and distinct.
S-Allyl-L-cysteine (SAC)
SAC's neuroprotective effects are attributed to a broad range of activities:
-
Antioxidant and Anti-inflammatory Action: SAC is a known scavenger of free radicals and has demonstrated anti-inflammatory properties.[11]
-
Nrf2 Pathway Activation: SAC activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.[4][12]
-
Calpain Inhibition: SAC directly suppresses the activity of calpain, a calcium-dependent protease involved in endoplasmic reticulum (ER) stress-induced neuronal death.[11][13]
-
Modulation of Other Signaling Pathways: SAC has been shown to influence other signaling cascades implicated in neuronal survival.[11]
N-Acetyl-L-cysteine (NAC)
NAC's neuroprotective mechanisms are primarily linked to its role in glutathione synthesis and its direct antioxidant effects:
-
Glutathione Precursor: NAC is a precursor to L-cysteine, a rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant.[14]
-
Direct Radical Scavenging: The thiol group in NAC can directly neutralize a variety of reactive oxygen species (ROS).[14]
-
Anti-inflammatory Effects: NAC can modulate inflammatory pathways, contributing to its neuroprotective capacity.[9]
-
Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, potentially restoring the function of proteins that have been oxidized.[15]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Key neuroprotective signaling pathways of SAC and NAC.
Experimental Workflow: In Vitro Neuroprotection Assay
References
- 1. Organosulfurs, S-allyl cysteine and N-acetyl cysteine sequester di-carbonyls and reduces carbonyl stress in HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential oxido-reductive activities of aged garlic extract and S-allyl-cysteine in genetically modified Drosophila model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. S-Allylcysteine, a garlic compound, protects against oxidative stress in 1-methyl-4-phenylpyridinium-induced parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the therapeutic potential of N-acetyl cysteine and the tools used to define nigrostriatal degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetyl Cysteine May Support Dopamine Neurons in Parkinson's Disease: Preliminary Clinical and Cell Line Data | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evidence for a Beneficial Effect of Oral N-acetylcysteine on Functional Outcomes and Inflammatory Biomarkers in Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-allyl cysteine protects against MPTP-induced striatal and nigral oxidative neurotoxicity in mice: participation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S-Allyl-D-cysteine and Other D-amino Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of S-Allyl-D-cysteine and other notable D-amino acids. It synthesizes available data on their biochemical properties and physiological effects, supported by detailed experimental protocols for further investigation.
While the therapeutic potential of various D-amino acids is an expanding field of study, direct comparative data between this compound and other D-amino acids remains limited. Much of the existing research focuses on the naturally occurring L-isomer of S-Allyl-cysteine (S-Allyl-L-cysteine), renowned for its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This guide, therefore, presents a comparative framework based on the known functions of well-characterized D-amino acids like D-serine and D-aspartate, and the established biological activities of the S-Allyl-cysteine moiety.
Biochemical and Physiological Properties: A Comparative Overview
D-amino acids, once considered anomalies in mammalian systems, are now recognized as crucial signaling molecules with diverse physiological roles. They are involved in processes ranging from neurotransmission to gut microbiome regulation.[5] this compound, as a derivative of the D-amino acid cysteine, is anticipated to exhibit unique biological activities influenced by both the D-configuration and the attached allyl group.
| Property | This compound (Predicted) | D-Serine | D-Aspartate | Other D-amino acids (e.g., D-Alanine, D-Glutamate) |
| Primary Function | Potential antioxidant, neuroprotective, and hydrogen sulfide donor | Neuromodulator, co-agonist of the NMDA receptor[6][7] | Neuromodulator, involved in endocrine function | Primarily components of bacterial cell walls, also found in mammalian tissues[5] |
| Mechanism of Action | Likely involves radical scavenging, modulation of inflammatory pathways, and release of hydrogen sulfide. | Binds to the glycine site of the NMDA receptor, modulating synaptic plasticity and neurotransmission.[6][8] | Also interacts with NMDA receptors and is involved in hormone synthesis and release. | Varied; D-alanine and D-glutamate are essential for bacterial peptidoglycan synthesis.[5] |
| Therapeutic Potential | Neurodegenerative diseases, cardiovascular conditions (based on L-isomer data). | Schizophrenia, age-related cognitive decline. | Male infertility, neurodegenerative disorders. | Antibacterial agents, biomarkers for certain diseases. |
| Metabolism | Likely metabolized by D-amino acid oxidase (DAO). | Degraded by D-amino acid oxidase (DAO). | Degraded by D-aspartate oxidase. | Metabolized by specific racemases and oxidases. |
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[5][9][10][11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound or other D-amino acids for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
dot
Caption: Workflow of the MTT assay for cell viability.
Antioxidant Capacity Assessment: DPPH and ORAC Assays
The antioxidant capacity of this compound and other D-amino acids can be evaluated using various assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The Oxygen Radical Absorbance Capacity (ORAC) assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.[12][13]
DPPH Assay Protocol:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Add 100 µL of the sample to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
ORAC Assay Protocol:
-
Reagent Preparation: Prepare a fluorescein working solution, a free radical initiator (e.g., AAPH), and a Trolox standard curve.
-
Reaction Setup: In a 96-well plate, add 150 µL of the fluorescein solution to 25 µL of the sample, blank, or Trolox standard.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Initiation: Add 25 µL of the free radical initiator to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at an emission wavelength of 520 nm and an excitation wavelength of 485 nm every minute for at least 60 minutes.
-
Data Analysis: Calculate the area under the curve (AUC) for each sample and compare it to the Trolox standard curve.
dot
Caption: Workflow for DPPH and ORAC antioxidant assays.
Hydrogen Sulfide (H₂S) Production Measurement
S-Allyl-cysteine is a known precursor of hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological functions. The ability of this compound to generate H₂S can be assessed using methods like the methylene blue assay.[14][15][16][17]
Methylene Blue Assay Protocol:
-
Sample Incubation: Incubate cells or tissues with this compound in a reaction buffer.
-
H₂S Trapping: Trap the evolved H₂S gas in a zinc acetate solution to form zinc sulfide.
-
Colorimetric Reaction: Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to the zinc sulfide solution. This reaction forms methylene blue in the presence of H₂S.
-
Absorbance Measurement: Measure the absorbance of the methylene blue at 670 nm.
-
Quantification: Determine the H₂S concentration using a standard curve prepared with sodium hydrosulfide (NaHS).
Signaling Pathways
dot
Caption: Potential signaling pathways of this compound and D-Serine.
Future Directions
The comparative analysis of this compound with other D-amino acids is a promising area for future research. Key areas of investigation should include:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to compare the antioxidant, anti-inflammatory, and neuroprotective effects of this compound with D-serine, D-aspartate, and other relevant D-amino acids.
-
Enzyme Kinetics: Investigating the substrate specificity of D-amino acid oxidase for this compound to understand its metabolic fate.
-
NMDA Receptor Modulation: Assessing the potential of this compound to modulate NMDA receptor activity, either directly or indirectly through H₂S production.
-
Synergistic Effects: Exploring potential synergistic or antagonistic interactions between this compound and other D-amino acids.
By employing the standardized protocols outlined in this guide, researchers can contribute to a more comprehensive understanding of the unique biological roles of this compound and its potential as a novel therapeutic agent.
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Allyl-L-Cysteine — A garlic Bioactive: Physicochemical Nature, Mechanism, Pharmacokinetics, and health promoting activities: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. microbiologyinfo.com [microbiologyinfo.com]
- 15. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbenotes.com [microbenotes.com]
- 17. researchgate.net [researchgate.net]
S-Allyl-L-cysteine: A Comparative Benchmark Against Established Antioxidants
For Immediate Release
[City, State] – [Date] – In the continuous pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, S-Allyl-L-cysteine (SAC), a prominent organosulfur compound derived from aged garlic extract, has garnered significant attention. This guide presents a comprehensive benchmark of SAC's antioxidant capacity against well-established antioxidant compounds, namely Vitamin C, N-acetylcysteine (NAC), and Glutathione. The following comparison is based on available experimental data to provide an objective performance assessment for researchers, scientists, and drug development professionals.
Quantitative Antioxidant Activity: A Comparative Overview
The antioxidant potential of S-Allyl-L-cysteine and other reference compounds has been evaluated using various in vitro assays that measure their capacity to scavenge free radicals. The data, presented in terms of IC50 and EC50 values (the concentration required to inhibit 50% of the radical activity), are summarized below. Lower values indicate higher antioxidant potency.
| Compound | DPPH Scavenging Assay (IC50) | ABTS Scavenging Assay (EC50) | Hydroxyl Radical Scavenging | Reducing Power Assay (OD0.5) |
| S-Allyl-L-cysteine (SAC) | 58.43 mg/L (Pyrene-labeled)[1] | > Ascorbic Acid[2] | 8.16 mg/L (Pyrene-labeled)[1] | > Ascorbic Acid & Polyphenols[2] |
| Vitamin C (Ascorbic Acid) | 5.72 mg/L[1] | < SAC[2] | 1.67 mg/L[1] | < SAC[2] |
| N-Acetylcysteine (NAC) | Data not directly comparable | Data not directly comparable | Indirectly suggested activity | Data not directly comparable |
| Glutathione (reduced) | Data not directly comparable | More efficient scavenger than SAC for some radicals[3] | Data not directly comparable | Data not directly comparable |
Note: Direct comparative IC50/EC50 values for SAC, NAC, and Glutathione from a single study using identical assay conditions are limited in the available literature. The data for SAC and Vitamin C are from a head-to-head comparison[1][4]. The antioxidant activity of SAC has been reported to be 30 to 66 times weaker than ascorbic acid in some assays[2]. A derivative of NAC, S-allylmercapto-N-acetylcysteine (ASSNAC), has been shown to be superior to NAC in increasing cellular glutathione levels and protecting against oxidative stress[5].
Mechanisms of Antioxidant Action
S-Allyl-L-cysteine exhibits a dual-pronged approach to mitigating oxidative stress, involving both direct and indirect mechanisms. This multifaceted action distinguishes it from many other antioxidants.
Direct Radical Scavenging: SAC can directly neutralize a variety of reactive oxygen species (ROS), including the highly reactive hydroxyl radical[3].
Indirect Antioxidant Effects via Nrf2 Pathway Activation: A significant aspect of SAC's antioxidant capability lies in its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[6][7]. Nrf2 is a master regulator of the cellular antioxidant response. Upon activation by SAC, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of protective genes. These genes encode for antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis[7]. This mechanism provides a sustained and amplified antioxidant defense.
In contrast, Vitamin C primarily acts as a direct radical scavenger. N-acetylcysteine functions mainly as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione, a major intracellular antioxidant[8]. Glutathione itself is a key component of the cell's endogenous antioxidant defense system, directly scavenging free radicals and acting as a cofactor for antioxidant enzymes.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deoxyribose method: a simple "test-tube" assay for determination of rate constants for reactions of hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Stereospecificity of S-Allyl-Cysteine's Cellular Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known cellular interactions of S-allyl-cysteine (SAC), with a focus on the stereospecificity of these interactions. While direct comparative studies on the stereoisomers of S-allyl-cysteine are limited in publicly available research, this document synthesizes the existing data on S-allyl-L-cysteine and discusses the potential implications of stereochemistry on its biological activity.
Overview of S-Allyl-L-Cysteine's Cellular Targets and Mechanisms
S-allyl-L-cysteine (SAC), a prominent organosulfur compound derived from aged garlic extract, has been extensively studied for its antioxidant, anti-inflammatory, and neuroprotective properties. Its therapeutic potential stems from its ability to modulate key cellular signaling pathways. The primary cellular targets and mechanisms of action for S-allyl-L-cysteine are summarized below.
Key Cellular Targets:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): A transcription factor that regulates the expression of antioxidant and cytoprotective genes. SAC is a known activator of the Nrf2 pathway.[1][[“]][[“]][4]
-
Nuclear Factor-kappa B (NF-κB): A protein complex that controls the transcription of DNA, cytokine production, and cell survival. SAC has been shown to inhibit the activation of NF-κB.[5][6]
-
Calpain: A family of calcium-dependent, non-lysosomal cysteine proteases. SAC has been found to inhibit calpain activity, which is implicated in neurodegenerative processes.[7][8]
Quantitative Data on S-Allyl-L-Cysteine's Bioactivity
The following tables summarize the quantitative data from various studies on the effects of S-allyl-L-cysteine on its cellular targets.
| Cellular Target/Process | Cell Line/Model | Concentration of S-Allyl-L-Cysteine | Observed Effect |
| Nrf2 Activation | Rat Hippocampus and Striatum | 100 mg/kg | Significant activation of Nrf2.[4] |
| NF-κB Inhibition | Human T lymphocytes (Jurkat cells) | Dose-dependent | Inhibition of TNF-α and H2O2 induced NF-κB activation.[9] |
| LDL Oxidation Inhibition | In vitro (Cu2+-induced) | 1 mM | Optimal inhibition of LDL-oxidation.[6] |
| Calpain Inhibition | In vitro (recombinant calpain) | 10 mM | Partial inhibition of calpain activity.[7] |
| Cell Proliferation | Mouse Dentate Gyrus | 300 mg/kg | Significant increase in cell proliferation and neuroblast differentiation.[10] |
| Antidepressant-like Effect | Mice (Forced Swim Test) | 120 mg/kg | Significant reduction in immobility time.[11] |
| Neuroprotection | SH-SY5Y cells (6-OHDA model) | 80 µg/mL | 144% increase in cell viability.[12] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by S-allyl-L-cysteine.
Caption: S-Allyl-L-Cysteine mediated activation of the Nrf2 signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by S-Allyl-L-Cysteine.
Stereospecificity of S-Allyl-Cysteine's Interactions
A critical aspect of drug development is understanding the stereospecificity of a compound's interaction with its biological targets. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicities.
Based on a comprehensive review of the available scientific literature, there is a notable lack of studies directly comparing the biological activity of S-allyl-L-cysteine with its enantiomer, S-allyl-D-cysteine, on specific cellular targets such as Nrf2, NF-κB, or calpain. Therefore, a direct quantitative comparison of their stereospecific interactions is not possible at this time.
However, we can infer the likely importance of stereochemistry based on related research. A study comparing the toxicity of L-cysteine and D-cysteine in rats found that while their toxicological profiles were similar, there were slight differences in their dose-responses, with D-cysteine being associated with anemia at doses where L-cysteine was not.[13] This suggests that even for the parent amino acid, stereochemistry can influence biological outcomes.
Furthermore, enzymes often exhibit a high degree of stereospecificity. For instance, alliinase, the enzyme that converts alliin to allicin in garlic, shows a preference for the naturally occurring (+)-diastereomers of L-cysteine sulfoxide derivatives.[14] This enzymatic preference for a specific stereoisomer highlights the importance of molecular geometry in biological interactions.
Given that S-allyl-L-cysteine's mechanisms of action involve interactions with proteins (enzymes, transcription factors), it is highly probable that its activity is stereospecific. The L-configuration is the naturally occurring form in biological systems and is recognized by cellular machinery. The D-enantiomer, being the "unnatural" form, may have a lower affinity for the target binding sites, potentially leading to reduced efficacy or a different pharmacological profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Nrf2 Activation Assay
-
Animal Model: Male Wistar rats were administered S-allyl-L-cysteine (25, 50, 100, and 200 mg/kg body weight) daily for 90 days.[4]
-
Tissue Preparation: Following the treatment period, the hippocampus and striatum were dissected.
-
Nrf2 Activation Measurement: Nuclear extracts from the brain tissues were prepared. The activation of Nrf2 was determined by an electrophoretic mobility shift assay (EMSA) using a labeled oligonucleotide probe containing the antioxidant response element (ARE) sequence. The intensity of the shifted band corresponding to the Nrf2-ARE complex was quantified.
NF-κB Inhibition Assay
-
Cell Culture: Human T lymphocytes (Jurkat cells) were used.
-
Treatment: Cells were pre-incubated with varying concentrations of S-allyl-L-cysteine before stimulation with tumor necrosis factor-alpha (TNF-α) or hydrogen peroxide (H₂O₂) to induce NF-κB activation.[6]
-
NF-κB Activation Measurement: Nuclear extracts were prepared, and the activation of NF-κB was measured by EMSA using a ³²P-labeled probe corresponding to the NF-κB binding site.[6] Supershift assays with specific antibodies against NF-κB subunits (p65 and p50) were used to confirm the identity of the protein-DNA complex.[9]
In Vitro Calpain Inhibition Assay
-
Assay System: A cell-free assay system containing recombinant calpain was used.[7]
-
Substrate: A synthetic calpain substrate, Suc-LLVY-Glo, was utilized.
-
Measurement: Calpain activity was measured by the cleavage of the synthetic substrate. S-allyl-L-cysteine was added to the assay system at various concentrations, and the inhibition of calpain activity was determined by the reduction in substrate cleavage, often measured by a change in fluorescence or luminescence.[7]
Conclusion and Future Directions
S-allyl-L-cysteine is a promising bioactive compound with well-documented effects on the Nrf2 and NF-κB signaling pathways, as well as on the activity of the enzyme calpain. While the current body of research provides valuable insights into its mechanisms of action, a significant gap exists in the understanding of its stereospecificity.
Future research should prioritize direct comparative studies of S-allyl-L-cysteine and this compound to elucidate the role of stereochemistry in their interactions with cellular targets. Such studies would be invaluable for the rational design and development of more potent and selective therapeutic agents based on the S-allyl-cysteine scaffold. This would involve head-to-head comparisons of their binding affinities, IC50/EC50 values, and effects in cell-based and in vivo models. A deeper understanding of the stereospecificity will be crucial for optimizing the therapeutic potential of this important natural product.
References
- 1. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. consensus.app [consensus.app]
- 4. Chronic Administration of S-Allylcysteine Activates Nrf2 Factor and Enhances the Activity of Antioxidant Enzymes in the Striatum, Frontal Cortex and Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines [mdpi.com]
- 6. S-allyl cysteine reduces oxidant load in cells involved in the atherogenic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective effect of S-allyl-L-cysteine against endoplasmic reticulum stress-induced neuronal death is mediated by inhibition of calpain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-allyl cysteine inhibits activation of nuclear factor kappa B in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of s-allyl-L-cysteine on cell proliferation and neuroblast differentiation in the mouse dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-allyl Cysteine, a Garlic Compound, Produces an Antidepressant-Like Effect and Exhibits Antioxidant Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of S-Allyl Cysteine in Different Disease Models: A Guide for Researchers
An Objective Analysis of S-Allyl Cysteine's Performance Across Various Preclinical Models, Supported by Experimental Data.
S-Allyl Cysteine (SAC), a water-soluble organosulfur compound derived from garlic (Allium sativum), has garnered significant attention within the scientific community for its wide-ranging therapeutic potential.[1][2] Its high bioavailability and potent antioxidant and anti-inflammatory properties form the basis of its protective effects observed in a multitude of disease models.[[“]][4] This guide provides a comparative overview of the efficacy of SAC in neurodegenerative disorders, cancer, cardiovascular diseases, and metabolic conditions, presenting key quantitative data, detailed experimental protocols, and an exploration of the underlying signaling pathways.
I. Efficacy in Neurodegenerative Disease Models
SAC has demonstrated significant neuroprotective effects in various models of neurodegenerative diseases, primarily attributed to its ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis.[1][4][5]
Quantitative Data Summary
| Disease Model | Animal/Cell Line | Treatment Protocol | Key Efficacy Parameters | Results | Reference |
| Alzheimer's Disease | Transgenic mouse model | Dietary SAC | Synaptic degeneration, Tau protein phosphorylation | Prevention of synaptic degeneration and abnormal tau phosphorylation.[1][5] | [1][5] |
| Parkinson's Disease | MPTP-induced mouse model | SAC administration | Dopaminergic neuron loss | Neuroprotective effects against dopaminergic neuron injury.[1][5] | [1][5] |
| Cerebral Ischemia | Rat model of focal cerebral ischemia | 100 mg/kg SAC i.p. 30 min before ischemia and at 0, 6, 12h post-ischemia | Ischemic lesion volume, Neurological deficits, Oxidative stress markers | Significant reduction in lesion volume, improved neurological function, and decreased oxidative load.[6] | [6] |
| Streptozotocin-induced Dementia | Mouse model | 30 mg/kg SAC i.p. for 15 days | Cognitive deficits, Hippocampal oxidative damage | Attenuation of cognitive impairment and oxidative stress.[7] | [7] |
| 6-OHDA Mediated Neurotoxicity | SH-SY5Y cell line | 80 µg/mL SAC pre-incubation (2h) | Cell viability, Oxidative stress markers, Pro-inflammatory cytokines | 144% increase in cell viability, significant reduction in oxidative stress and inflammation.[8] | [8] |
Experimental Protocol: Focal Cerebral Ischemia Model in Rats
A commonly employed model to assess the neuroprotective effects of SAC involves the induction of focal cerebral ischemia in rats via middle cerebral artery occlusion (MCAO).
-
Animal Model: Male Wistar rats are subjected to 2 hours of MCAO followed by 22 hours of reperfusion.
-
Treatment: S-Allyl Cysteine (100 mg/kg body weight) is administered intraperitoneally 30 minutes before the onset of ischemia and subsequently at 0, 6, and 12 hours after the initiation of reperfusion.
-
Assessment of Neurological Deficit: Neurobehavioral activities are evaluated 24 hours after reperfusion.
-
Histological Analysis: Infarct volume is determined following sacrifice.
-
Biochemical Analysis: Markers of oxidative stress, including lipid peroxidation and glutathione content, along with the activity of antioxidant enzymes (glutathione peroxidase, glutathione reductase, catalase, and superoxide dismutase), are measured in brain tissue.[6]
Signaling Pathways in Neuroprotection
SAC's neuroprotective effects are mediated through the modulation of several key signaling pathways. A primary mechanism involves the activation of the Nrf2-dependent antioxidant response.
II. Efficacy in Cancer Models
SAC has demonstrated anticancer properties in various cancer cell lines and animal models, primarily through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9][10]
Quantitative Data Summary
| Cancer Type | Cell Line/Animal Model | Treatment Protocol | Key Efficacy Parameters | Results | Reference |
| Bladder Cancer | Human bladder cancer cell lines | SAC incubation | Cell proliferation, Apoptosis, Cell cycle | Dose-dependent inhibition of proliferation and colony formation; induction of apoptosis and S-phase cell cycle arrest.[9] | [9] |
| Non-Small-Cell Lung Carcinoma | A549 cells and mouse xenograft model | SAC treatment | Cell proliferation, Tumor growth, mTOR/NF-κB signaling | Significant inhibition of cell proliferation in vitro and tumor growth in vivo; suppression of mTOR and NF-κB activation.[11] | [11] |
| Breast Adenocarcinoma | MCF-7 and MDA-MB-231 cells | 4.50 mM SAC for 24h | Cell viability, MPST gene expression | Significant decrease in viable MCF-7 cells; increased MPST gene expression in both cell lines.[12] | [12] |
| Lung Cancer | A549 cells | SAC treatment | Cell proliferation, Apoptosis, PD-L1 expression | Concentration and time-dependent reduction in cell growth; induction of apoptosis and reduced expression of PD-L1.[13] | [13] |
Experimental Protocol: Human Bladder Cancer Cell Lines
To evaluate the anticancer effects of SAC on bladder cancer, the following in vitro protocol is utilized.
-
Cell Culture: Human bladder cancer cell lines (e.g., HTB5, HTB9, JON, UMUC14, T24) are cultured under standard conditions.
-
Treatment: Cells are incubated with varying concentrations of SAC.
-
Cell Proliferation Assay: Cell viability is measured using a Cell Counting Kit-8 (CCK-8) assay.
-
Clonogenic Assay: The ability of single cells to form colonies is assessed to determine long-term proliferative potential.
-
Flow Cytometry: Cell cycle distribution and the percentage of apoptotic cells are analyzed.
-
Western Blotting: Expression levels of proteins associated with apoptosis and the cell cycle are determined.[9]
Signaling Pathways in Cancer
The anticancer activity of SAC involves the modulation of multiple signaling pathways, including the induction of apoptosis through caspase activation and the inhibition of pro-survival pathways like PI3K/Akt/mTOR.
III. Efficacy in Cardiovascular Disease Models
SAC has shown promise in the prevention and treatment of cardiovascular diseases by improving endothelial function, reducing blood pressure, and exerting anti-atherosclerotic effects.[14] Preclinical studies suggest that SAC's cardioprotective effects are linked to its antioxidant and anti-inflammatory properties, as well as its ability to modulate key signaling pathways involved in cardiovascular health.[14][15]
Quantitative Data Summary
| Disease Model | Animal Model | Treatment Protocol | Key Efficacy Parameters | Results | Reference |
| Acute Myocardial Infarction | Rat model | 50 mg/kg/day SAC for 7 days prior to AMI | Mortality rate, Infarct size, Plasma H2S levels, Left ventricular CSE activity | Significantly lowered mortality (12.5% vs 33.3%), reduced infarct size, and increased plasma H2S and CSE activity.[15][16] | [15][16] |
| Ischemic Injury | Mouse model | 0.2 and 2 mg/kg/day SAC | Blood flow recovery, Neovasculogenesis, c-kit protein expression | Improved blood flow recovery, enhanced neovasculogenesis, and significantly augmented c-kit protein expression.[17] | [17] |
| Myocardial Infarction-induced Cardiac Remodeling | Rat model | 50 or 100 mg/kg SAC orally for 7 days post-MI | Cardiac hypertrophy and fibrosis, Oxidative stress markers | Attenuated cardiac hypertrophy, fibrosis, and oxidative stress.[18] | [18] |
Experimental Protocol: Acute Myocardial Infarction in Rats
The cardioprotective effects of SAC can be investigated using a rat model of acute myocardial infarction (AMI).
-
Animal Model: AMI is induced in rats.
-
Pre-treatment: Rats are pre-treated with SAC (50 mg/kg/day) for 7 days prior to AMI induction.
-
Assessment of Cardioprotection: Mortality rate and infarct size are measured 48 hours after AMI.
-
Biochemical Analysis: Plasma hydrogen sulfide (H2S) levels and left ventricular cystathionine-γ-lyase (CSE) activity are analyzed to investigate the involvement of the H2S pathway.
-
Protein Expression: The expression of CSE is determined to further elucidate the mechanism of action.[15][16]
Signaling Pathways in Cardioprotection
A key mechanism underlying the cardioprotective effects of SAC is the modulation of the hydrogen sulfide (H2S) signaling pathway.
IV. Efficacy in Metabolic Disease Models
SAC has shown potential in managing metabolic syndrome and its complications by improving insulin sensitivity, regulating glucose and lipid metabolism, and reducing oxidative stress.[19][20]
Quantitative Data Summary
| Disease Model | Animal/Cell Line | Treatment Protocol | Key Efficacy Parameters | Results | Reference |
| Type 2 Diabetes & NAFLD | Otsuka Long-Evans Tokushima Fatty rats | 0.45% SAC in diet for 13 weeks | HbA1c, Blood glucose, Triglycerides, LDL cholesterol, Plasma insulin, Hepatic gene expression | Significant improvements in metabolic parameters; normalized plasma insulin; modulated expression of PPARα/γ and PDK4.[21] | [21] |
| Streptozotocin-induced Diabetes | Rat model | 150 mg/kg bw SAC orally for 45 days | Blood glucose, Glycoprotein levels, Hepatic enzyme activities | Significant reduction in blood glucose; reversal of altered hepatic enzyme activities.[2] | [2] |
| Metabolic Syndrome | High carbohydrate high fat diet-induced rat model | SAC and SEC administration | Diabetic profiles, Plasma lipid and lipoprotein levels, Liver function, Oxidative stress, Inflammatory cytokines | Ameliorated diabetic profiles, dyslipidemia, liver dysfunction, oxidative stress, and inflammation.[22] | [22] |
Experimental Protocol: Type 2 Diabetes and NAFLD in Rats
The therapeutic potential of SAC in type 2 diabetes and nonalcoholic fatty liver disease (NAFLD) can be assessed in Otsuka Long-Evans Tokushima Fatty (OLETF) rats.
-
Animal Model: Male OLETF rats, a model for type 2 diabetes, are used.
-
Treatment: At 29 weeks of age, rats are administered a diet containing 0.45% S-Allyl Cysteine for 13 weeks.
-
Metabolic Parameter Analysis: Blood samples are collected to measure hemoglobinA1c, blood glucose, triglycerides, LDL cholesterol, and plasma insulin levels.
-
Gene and Protein Expression Analysis: Liver tissue is analyzed for the mRNA and protein expression of key metabolic regulators such as peroxisome proliferator-activated receptors (PPARs) and pyruvate dehydrogenase kinase 4 (PDK4).[21]
Signaling Pathways in Metabolic Regulation
SAC's beneficial effects on metabolic health are mediated through the modulation of pathways involved in glucose and lipid metabolism, including the activation of PPARs.
V. Conclusion
S-Allyl Cysteine has consistently demonstrated significant therapeutic efficacy across a diverse range of preclinical disease models. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, anti-apoptotic, and metabolic regulatory effects, underscores its potential as a versatile therapeutic agent. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the clinical applications of this promising natural compound. Future research, particularly well-designed clinical trials, is warranted to translate these preclinical findings into tangible benefits for human health.
References
- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. consensus.app [consensus.app]
- 4. On the antioxidant, neuroprotective and anti-inflammatory properties of S-allyl cysteine: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. S-allyl cysteine mitigates oxidative damage and improves neurologic deficit in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ameliorating effect of S-Allyl cysteine (Black Garlic) on 6-OHDA mediated neurotoxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer effect of S-allyl-L-cysteine via induction of apoptosis in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. caringsunshine.com [caringsunshine.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. S-allylcysteine Improves Blood Flow Recovery and Prevents Ischemic Injury by Augmenting Neovasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Tracing the Path from Obesity to Diabetes: How S-Allyl Cysteine Shapes Metabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. S-Allyl cysteine improves nonalcoholic fatty liver disease in type 2 diabetes Otsuka Long-Evans Tokushima Fatty rats via regulation of hepatic lipogenesis and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organosulfur Compounds, S-Allyl-L-Cysteine and S-Ethyl-L-Cysteine, Target PCSK-9/LDL-R-Axis to Ameliorate Cardiovascular, Hepatic, and Metabolic Changes in High Carbohydrate and High Fat Diet-Induced Metabolic Syndrome in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for S-Allyl-L-cysteine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of S-Allyl-L-cysteine, a sulfur-containing amino acid derivative. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
Primary Disposal Protocol: Professional Waste Management
The universally recommended and safest method for the disposal of S-Allyl-L-cysteine is through a licensed professional hazardous waste management company. This approach ensures that the chemical is handled, transported, and disposed of in accordance with all federal, state, and local regulations.[1][2][3][4]
Step-by-Step Procedure for Professional Disposal:
-
Containerization:
-
Ensure the original container of S-Allyl-L-cysteine is securely sealed.
-
If the original container is compromised, place it within a larger, compatible, and properly labeled secondary container.[4]
-
For waste generated from experimental procedures, use a dedicated and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines and the disposal company.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "S-Allyl-L-cysteine."
-
Indicate the approximate quantity of the waste.
-
Follow any additional institutional or local labeling requirements.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible chemicals.
-
S-Allyl-L-cysteine is sensitive to air and should be stored in a tightly-closed container.[1]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management office to schedule a pickup.
-
Provide them with all necessary information about the waste material as per institutional protocols.
-
Safety and Hazard Summary
The following table summarizes key safety and hazard information for S-Allyl-L-cysteine, derived from its Safety Data Sheet (SDS). This information is crucial for safe handling during use and disposal.
| Hazard Information | Description | Personal Protective Equipment (PPE) |
| GHS Classification | Skin sensitization (Category 1)[1] | Chemical-resistant gloves (e.g., nitrile) |
| Signal Word | Warning[1] | Safety goggles or face shield |
| Hazard Statements | H317: May cause an allergic skin reaction.[1] | Laboratory coat |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | |
| P272: Contaminated work clothing should not be allowed out of the workplace.[1] | ||
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | ||
| First Aid (Skin Contact) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs: Get medical advice/attention.[1] | |
| Storage Temperature | 2-8°C[1] |
Diagram of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of S-Allyl-L-cysteine.
References
- 1. Oxidative Neutralisation of Sulfur‐Based Chemical Warfare Agents Mediated by a Lipase: From Batch to Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal degradation products of S-alkyl-L-cysteine occurring in the Allium species with D-glucose. | CiNii Research [cir.nii.ac.jp]
- 4. apps.dtic.mil [apps.dtic.mil]
Personal protective equipment for handling S-Allyl-D-cysteine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of S-Allyl-L-cysteine (SAC), a key bioactive compound found in garlic with significant interest in research and drug development. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Personal Protective Equipment (PPE)
Due to its classification as a skin sensitizer, appropriate personal protective equipment must be worn at all times when handling S-Allyl-L-cysteine. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mils or greater) | Prevents skin contact and potential allergic reactions. Thicker gloves provide better resistance to chemical permeation. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from accidental splashes of solutions or contact with the powder form. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form to prevent inhalation of airborne particles. The specific type of respirator should be determined by a formal risk assessment. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling S-Allyl-L-cysteine from receipt to disposal is crucial for minimizing exposure risks. The following workflow outlines the key steps.
Figure 1. Step-by-step workflow for the safe handling of S-Allyl-L-cysteine.
Disposal Plan
Proper disposal of S-Allyl-L-cysteine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Decontamination
-
All glassware, spatulas, and other equipment that have come into contact with S-Allyl-L-cysteine must be decontaminated.
-
Rinse all contaminated items with a suitable solvent (e.g., ethanol or methanol) to remove any residual compound.
-
Collect the rinse solvent as hazardous waste.
Step 2: Waste Segregation and Collection
-
Collect all solid waste, including unused S-Allyl-L-cysteine powder, contaminated gloves, and weighing papers, in a designated hazardous waste container.
-
Collect all liquid waste, including experimental solutions and decontamination rinses, in a separate, compatible hazardous waste container.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "S-Allyl-L-cysteine".
Step 3: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[1]
By implementing these safety protocols, researchers can confidently work with S-Allyl-L-cysteine while minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
